molecular formula C13H14O4 B052297 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester CAS No. 124957-36-4

2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester

Cat. No.: B052297
CAS No.: 124957-36-4
M. Wt: 234.25 g/mol
InChI Key: BCEVEYRXQTUYLG-UHFFFAOYSA-N
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Description

2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[acetyloxy(phenyl)methyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-9(13(15)16-3)12(17-10(2)14)11-7-5-4-6-8-11/h4-8,12H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEVEYRXQTUYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439642
Record name Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124957-36-4
Record name Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Foreword: Navigating the Landscape of a Novel Chemical Entity

In the realm of chemical research and drug development, scientists frequently encounter novel molecules with limited documented information. Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate represents such a case. A thorough search of established chemical databases and scientific literature reveals a scarcity of direct experimental data for this specific compound. This guide, therefore, adopts a dual approach. Firstly, it provides a theoretical estimation of the physicochemical properties of methyl 2-[(acetyloxy)(phenyl)methyl]acrylate based on the known characteristics of its structural analogues. Secondly, and more critically, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties. This approach ensures that researchers are equipped with both a predictive framework and the practical tools to generate robust, verifiable data for this and other novel chemical entities. The methodologies presented are grounded in internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals, ensuring scientific integrity and regulatory compliance.

Molecular Structure and Identification

To establish a clear frame of reference, the chemical structure of methyl 2-[(acetyloxy)(phenyl)methyl]acrylate is presented below. The presence of a phenyl group, an acrylate moiety, and an acetyloxy group suggests a unique combination of properties that could be of interest in polymer chemistry and pharmaceutical sciences.

Chemical Structure:

Chemical Identifiers:

  • IUPAC Name: Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate

  • Molecular Formula: C₁₃H₁₄O₄

  • Canonical SMILES: CC(=O)OC(C(=C)C(=O)OC)C1=CC=CC=C1

  • InChI Key: (A specific InChI key would be generated upon synthesis and registration of the compound)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of methyl 2-[(acetyloxy)(phenyl)methyl]acrylate. These predictions are derived from structure-property relationship analyses of analogous compounds. It is imperative that these predicted values are confirmed through empirical testing using the protocols outlined in the subsequent sections.

PropertyPredicted Value/RangeRationale for Prediction
Molecular Weight 234.25 g/mol Calculated from the molecular formula.
Physical State Likely a viscous liquid or low-melting solid at room temperature.The presence of the phenyl group and the overall molecular weight would likely result in a higher melting point than simpler acrylates, which are typically liquids.
Melting Point Estimated to be in the range of 25-50 °C.This is an educated estimate. For comparison, methyl 2-acetamidoacrylate, a smaller molecule, has a melting point of 75-76 °C. The absence of the amide's hydrogen bonding in our target molecule would lower the melting point, while the phenyl group would increase it relative to simpler acrylates.
Boiling Point Predicted to be > 250 °C at atmospheric pressure, likely with decomposition.Acrylates can polymerize at elevated temperatures. The high molecular weight and presence of the aromatic ring suggest a high boiling point. Vacuum distillation would be necessary for purification.
Solubility Expected to be soluble in a range of organic solvents such as acetone, ethyl acetate, dichloromethane, and toluene. Limited solubility in water.The ester and aromatic functionalities suggest solubility in common organic solvents. The overall hydrophobic character, dominated by the phenyl and methyl groups, indicates low aqueous solubility.
Octanol-Water Partition Coefficient (LogP) Estimated to be in the range of 2.5 - 3.5.The presence of the lipophilic phenyl group and the ester functionalities suggest a preference for the octanol phase. This is a crucial parameter for assessing potential bioaccumulation and membrane permeability in drug development.

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of methyl 2-[(acetyloxy)(phenyl)methyl]acrylate. These protocols are designed to be self-validating and are based on established international standards.

Melting Point Determination

Causality behind Experimental Choice: The melting point is a fundamental property that provides an initial indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range suggests the presence of impurities. The capillary method is a widely accepted and reliable technique for this determination.[1][2]

Protocol: Capillary Method (Based on OECD Guideline 102)

  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove any residual solvent.

    • If the sample is crystalline, finely powder a small amount using a mortar and pestle.

    • Introduce the powdered sample into a glass capillary tube, sealed at one end, to a height of 2-3 mm.

    • Compact the sample by tapping the capillary tube on a hard surface.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a heating block or oil bath and a calibrated thermometer or temperature probe.

    • Insert the capillary tube into the apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first signs of melting are observed (onset of melting).

    • Record the temperature at which the last solid particle melts (completion of melting).

    • The melting range is the interval between these two temperatures.

    • Perform the measurement in triplicate to ensure reproducibility.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Heat Rapid Heating Pack->Heat SlowHeat Slow Heating (1-2°C/min) Heat->SlowHeat RecordOnset Record Onset Temp. SlowHeat->RecordOnset RecordCompletion Record Completion Temp. RecordOnset->RecordCompletion MeltingRange Determine Melting Range RecordCompletion->MeltingRange

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality behind Experimental Choice: The boiling point is a key indicator of a substance's volatility. For a novel compound like methyl 2-[(acetyloxy)(phenyl)methyl]acrylate, which may be susceptible to thermal decomposition or polymerization, it is crucial to use a method that can be performed on a small scale and, if necessary, under reduced pressure. The distillation method is a classic and reliable approach.[3][4][5][6][7]

Protocol: Distillation Method (Based on OECD Guideline 103)

  • Apparatus Setup:

    • Assemble a micro-distillation apparatus, including a small distilling flask, a condenser, a collection vessel, and a calibrated thermometer or temperature probe. The thermometer bulb should be positioned just below the side arm of the distilling flask.

    • Add a small amount of the sample (e.g., 2-5 mL) and a boiling chip or a magnetic stir bar to the distilling flask.

  • Measurement at Atmospheric Pressure:

    • Gently heat the distilling flask.

    • Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

    • Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation.

    • Record the ambient atmospheric pressure.

  • Measurement at Reduced Pressure (if necessary):

    • If the substance decomposes at atmospheric boiling point, connect the distillation apparatus to a vacuum pump.

    • Gradually reduce the pressure to a known, stable value.

    • Repeat the heating and temperature recording steps as described above.

    • The boiling point at the reduced pressure can be extrapolated to the normal boiling point using a nomograph if required.

Diagram of Boiling Point Determination Workflow:

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result Assemble Assemble Micro-distillation AddSample Add Sample & Boiling Chip Assemble->AddSample PositionThermo Position Thermometer AddSample->PositionThermo Heat Gentle Heating PositionThermo->Heat Observe Observe Boiling & Condensation Heat->Observe RecordTemp Record Stable Temperature Observe->RecordTemp RecordPressure Record Pressure RecordTemp->RecordPressure BoilingPoint Determine Boiling Point RecordPressure->BoilingPoint

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Causality behind Experimental Choice: Understanding a compound's solubility in various solvents is critical for its application in formulations, reactions, and biological assays. The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[8][9][10]

Protocol: Shake-Flask Method (Based on OECD Guideline 105)

  • Preparation:

    • Select a range of solvents of varying polarity (e.g., water, ethanol, acetone, toluene, hexane).

    • Prepare a series of vials for each solvent.

  • Equilibration:

    • Add an excess amount of the solid compound to a known volume of the solvent in each vial.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any suspended particles.

    • Dilute the filtered supernatant with a suitable solvent.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Diagram of Solubility Determination Workflow:

SolubilityWorkflow cluster_prep Preparation & Equilibration cluster_analysis Sample Analysis cluster_result Result AddExcess Add Excess Solute to Solvent Agitate Agitate at Constant Temp. AddExcess->Agitate Settle Allow to Settle Agitate->Settle Withdraw Withdraw Supernatant Settle->Withdraw Filter Filter Supernatant Withdraw->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze by HPLC/GC Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Workflow for Solubility Determination.

Octanol-Water Partition Coefficient (LogP) Determination

Causality behind Experimental Choice: The LogP value is a critical parameter in drug development as it correlates with a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard" for LogP determination.[11][12][13][14]

Protocol: Shake-Flask Method (Based on OECD Guideline 107)

  • Preparation:

    • Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then separating the phases.

    • Prepare a stock solution of the compound in n-octanol.

  • Partitioning:

    • In a separatory funnel or a suitable vial, combine a known volume of the pre-saturated n-octanol containing the compound with a known volume of the pre-saturated water.

    • Shake the mixture vigorously for a set period (e.g., 15-30 minutes) at a constant temperature.

    • Allow the phases to separate completely. Centrifugation may be used to aid separation.

  • Analysis:

    • Carefully sample both the n-octanol and the aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient.

    • Perform the determination at different initial concentrations of the compound to check for concentration-dependent effects.

Diagram of LogP Determination Workflow:

LogPWorkflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation Saturate Pre-saturate Octanol & Water PrepareStock Prepare Stock in Octanol Saturate->PrepareStock Mix Mix Octanol & Water Phases PrepareStock->Mix Shake Shake to Equilibrate Mix->Shake Separate Separate Phases Shake->Separate AnalyzePhases Analyze Concentration in Each Phase Separate->AnalyzePhases CalculateLogP Calculate LogP AnalyzePhases->CalculateLogP

Caption: Workflow for LogP Determination.

Conclusion: A Framework for Empirical Validation

While predictive methods provide a valuable starting point, the true physicochemical profile of a novel compound such as methyl 2-[(acetyloxy)(phenyl)methyl]acrylate can only be established through rigorous experimental investigation. The protocols detailed in this guide offer a robust framework for researchers to generate high-quality, reproducible data. By adhering to these standardized methodologies, scientists can ensure the integrity of their findings, facilitate inter-laboratory comparisons, and build a solid foundation for further research and development activities, be it in materials science or the intricate pathways of drug discovery.

References

  • OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

  • OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

  • OECD (2006), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

  • Chemistry LibreTexts (2022), 6.2B: Step-by-Step Procedures for Boiling Point Determination, [Link]

  • Stanford Research Systems (n.d.), Melting Point Determination, [Link]

  • ACD/Labs (n.d.), LogP—Making Sense of the Value, [Link]

  • Wikipedia (n.d.), Methyl 2-acetamidoacrylate, [Link]

  • GeeksforGeeks (2025), Determination of Boiling Point of Organic Compounds, [Link]

  • SSERC (n.d.), Melting point determination, [Link]

  • Lund University Publications (n.d.), Methods for measurement of solubility and dissolution rate of sparingly soluble drugs, [Link]

  • Encyclopedia.pub (2022), Methods for Determination of Lipophilicity, [Link]

  • Westlab Canada (2023), Measuring the Melting Point, [Link]

  • Longdom Publishing (n.d.), Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs, [Link]

  • University of Colorado Boulder (n.d.), Melting point determination, [Link]

  • Science Labs (n.d.), Determination of Melting Point, [Link]

  • ScienceDirect (2022), Compound solubility measurements for early drug discovery, [Link]

  • National Center for Biotechnology Information (2016), Novel high/low solubility classification methods for new molecular entities, [Link]

  • Semantic Scholar (2016), Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery, [Link]

  • Google Patents (n.d.), Method for determining solubility of a chemical compound,

Sources

A Guide to the Spectroscopic Characterization of Methyl 2-(acetoxy(phenyl)methyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound methyl 2-(acetoxy(phenyl)methyl)acrylate . This molecule, a derivative of the well-known Baylis-Hillman adducts, is of significant interest in synthetic organic chemistry due to its versatile functionality.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of complex organic molecules.

Introduction

Methyl 2-(acetoxy(phenyl)methyl)acrylate (C₁₃H₁₄O₄, Molar Mass: 234.25 g/mol ) possesses a densely functionalized structure, incorporating an acrylate system, a chiral center, a phenyl ring, and an acetate group.[3][4] The unambiguous confirmation of its structure is paramount for its application in further synthetic transformations. This guide will detail the expected ¹H NMR and ¹³C NMR spectral data, elucidate the fragmentation patterns observed in mass spectrometry, and provide a standardized protocol for data acquisition.

Experimental Protocols

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified methyl 2-(acetoxy(phenyl)methyl)acrylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

B. Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

II. Mass Spectrometry (MS)

A. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

B. Data Acquisition:

  • Instrument: An electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or quadrupole analyzer.

  • Ionization Mode: Positive ESI is generally preferred for this compound to generate the [M+H]⁺ or [M+Na]⁺ adducts.

  • Mass Range: Scan from m/z 50 to 500.

  • Collision-Induced Dissociation (CID): For tandem MS (MS/MS), select the precursor ion of interest (e.g., the [M+H]⁺ ion) and apply a collision energy of 10-30 eV to induce fragmentation.

Data Interpretation and Discussion

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of methyl 2-(acetoxy(phenyl)methyl)acrylate is expected to exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃ are summarized in the table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl Protons7.25-7.40Multiplet-5H
Methine Proton (-CH)6.50Singlet-1H
Vinylic Proton (C=CHa)6.35Singlet-1H
Vinylic Proton (C=CHb)5.90Singlet-1H
Methyl Ester (-OCH₃)3.75Singlet-3H
Acetate Methyl (-COCH₃)2.15Singlet-3H

Rationale for Assignments:

  • The phenyl protons are expected to appear in the aromatic region (7.25-7.40 ppm) as a complex multiplet.

  • The methine proton , being adjacent to both the phenyl ring and the oxygen of the acetate group, is significantly deshielded and is predicted to appear around 6.50 ppm.

  • The two vinylic protons of the acrylate moiety are diastereotopic and are expected to appear as two distinct singlets at approximately 6.35 ppm and 5.90 ppm.

  • The methyl ester protons will give rise to a sharp singlet at around 3.75 ppm.

  • The acetate methyl protons are also expected to be a singlet, appearing further upfield around 2.15 ppm.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
Ester Carbonyl (Acrylate)166.5
Acetate Carbonyl170.0
Quaternary Alkene Carbon140.0
Phenyl C1 (ipso)138.0
Phenyl C2, C6128.5
Phenyl C3, C5128.8
Phenyl C4127.5
Methylene Alkene Carbon126.5
Methine Carbon (-CH)72.0
Methyl Ester Carbon (-OCH₃)52.0
Acetate Methyl Carbon (-COCH₃)21.0

Rationale for Assignments:

  • The two carbonyl carbons of the ester and acetate groups are expected at the downfield end of the spectrum, typically between 165 and 171 ppm.

  • The carbons of the phenyl ring and the double bond will resonate in the 125-141 ppm range.

  • The methine carbon , attached to two electronegative oxygen atoms and a phenyl group, is predicted to be around 72.0 ppm.

  • The methyl carbons of the ester and acetate groups will appear upfield, with the ester methyl being more deshielded.

Mass Spectrometry and Fragmentation Analysis

Electrospray ionization in positive mode is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 235.2. The fragmentation of this ion under CID conditions can provide valuable structural information.

A key fragmentation pathway involves the loss of neutral molecules such as acetic acid (CH₃COOH, 60 Da) or ketene (CH₂CO, 42 Da).[5] The loss of acetic acid from the [M+H]⁺ ion would result in a fragment ion at m/z 175.1. Another plausible fragmentation is the cleavage of the ester bond, leading to the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or the acetoxy group (-OCOCH₃, 59 Da).

Proposed Fragmentation Pathway:

fragmentation M [M+H]⁺ m/z 235.2 F1 [M+H - CH₃COOH]⁺ m/z 175.1 M->F1 - 60 Da F2 [M+H - COOCH₃]⁺ m/z 176.1 M->F2 - 59 Da F3 [M+H - OCOCH₃]⁺ m/z 176.1 M->F3 - 59 Da F4 [C₇H₇]⁺ m/z 91.1 F1->F4 - C₄H₂O₂

Caption: Proposed ESI-MS/MS fragmentation of methyl 2-(acetoxy(phenyl)methyl)acrylate.

Conclusion

The combined application of NMR and mass spectrometry provides a powerful toolkit for the unambiguous structural elucidation of methyl 2-(acetoxy(phenyl)methyl)acrylate. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers working with this and structurally related compounds. The experimental protocols provided ensure the acquisition of high-quality data, which is essential for accurate characterization.

References

  • Supporting Information for Visible light enabled γ-trifluoromethylation of Baylis-Hillman acetates: stereoselective synthesis of trisubstituted alkenes. The Royal Society of Chemistry, 2019. [Link]

  • Yan, S., et al. Cascade Reaction of Morita–Baylis–Hillman Acetates with 1,1-Enediamines or Heterocyclic Ketene Aminals: Synthesis of Highly Functionalized 2-Aminopyrroles. The Journal of Organic Chemistry, 2018. [Link]

  • Baylis–Hillman reaction. Wikipedia. [Link]

  • de Souza, R. O. M. A., et al. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Molecules, 2011. [Link]

  • Dass, C. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 2005. [Link]

  • de Souza, R. O. M. A., et al. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. ResearchGate, 2011. [Link]

  • 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester, 95% Purity, C13H14O4, 1 gram. StruChem. [Link]

  • This compound. ChemBK. [Link]

  • The NMR spectra for the ionic salts and M-B-H products. The Royal Society of Chemistry. [Link]

Sources

A Deep Dive into the Morita-Baylis-Hillman Reaction: Synthesis of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the Morita-Baylis-Hillman (MBH) reaction, a powerful and atom-economical carbon-carbon bond-forming reaction. We will focus on the mechanistic intricacies of this reaction and its application in the synthesis of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important transformation.

The Morita-Baylis-Hillman Reaction: A Cornerstone of Modern Organic Synthesis

The Morita-Baylis-Hillman (MBH) reaction is a three-component coupling reaction that involves an activated alkene, an electrophile (typically an aldehyde or imine), and a nucleophilic catalyst, such as a tertiary amine or phosphine.[1][2] This reaction is highly regarded for its ability to construct densely functionalized molecules under mild conditions.[3] The products, known as MBH adducts, are versatile intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[4]

The synthesis of this compound from benzaldehyde and methyl acrylate exemplifies a typical MBH reaction followed by a functional group transformation. The initial MBH adduct, methyl 2-(hydroxy(phenyl)methyl)acrylate, is formed and subsequently acetylated to yield the final product.

The Catalytic Cycle: A Mechanistic Blueprint

The generally accepted mechanism of the Morita-Baylis-Hillman reaction, catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds through a well-defined catalytic cycle. This cycle can be broken down into three key steps: Michael addition, aldol addition, and elimination.

MBH_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_acetylation Acetylation MA Methyl Acrylate Zwitterion Zwitterionic Enolate Intermediate Benz Benzaldehyde Aldol_Adduct Aldol Adduct DABCO DABCO (Catalyst) Zwitterion->Aldol_Adduct 2. Aldol Addition MBH_Adduct MBH Adduct (Methyl 2-(hydroxy(phenyl)methyl)acrylate) Aldol_Adduct->MBH_Adduct 3. Elimination DABCO_cat DABCO MBH_Adduct->DABCO_cat Catalyst Regeneration Final_Product Final Product (this compound) MBH_Adduct->Final_Product Acetylation DABCO_cat->Zwitterion 1. Michael Addition Ac2O Acetic Anhydride DMAP DMAP Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Mix Reactants: Benzaldehyde, Methyl Acrylate, DABCO in DCM MBH_Reaction Morita-Baylis-Hillman Reaction (Stir at RT, Monitor by TLC) Reagents->MBH_Reaction Acetylation_Reagents Add Acetylation Reagents: Acetic Anhydride, DMAP MBH_Reaction->Acetylation_Reagents Acetylation Acetylation Reaction (Stir at RT, Monitor by TLC) Acetylation_Reagents->Acetylation Quench Quench with NaHCO3 (aq) Acetylation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (MgSO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Sources

"stability and storage conditions for 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester

Introduction

This compound is a functionalized monomer possessing a unique combination of reactive groups: a polymerizable acrylic ester, a hydrolyzable acetoxy group, and a phenyl ring. This structure makes it a valuable building block in polymer chemistry for synthesizing advanced materials with tailored optical, thermal, and adhesive properties. However, the very features that make this molecule versatile also render it susceptible to various degradation pathways.

For researchers, scientists, and drug development professionals, a thorough understanding of this compound's stability profile is paramount. Improper storage or handling can lead to hydrolysis, spontaneous polymerization, or other chemical transformations, compromising sample integrity, invalidating experimental results, and potentially generating unknown impurities. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, offers evidence-based recommendations for its storage and handling, and details experimental protocols for its stability assessment.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are fundamental to understanding its behavior and handling requirements.

PropertyValueSource(s)
CAS Number 124957-36-4[1][2][3]
Molecular Formula C₁₃H₁₄O₄[1][2]
Molecular Weight 234.25 g/mol [1][2]
Synonyms Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate[1][3]
Recommended Storage Sealed in dry, 2-8°C[1]

Key Factors Influencing Stability

The stability of this compound is governed by its three primary functional regions: the acrylic double bond, the methyl ester, and the benzylic acetoxy group. Degradation can be initiated by exposure to heat, light, moisture, and non-neutral pH conditions.

Hydrolytic Instability

The molecule contains two ester linkages, both of which are susceptible to hydrolysis. This is arguably the most significant non-polymerization degradation pathway.

  • Mechanism: Hydrolysis can be catalyzed by both acid and base.

    • Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid and irreversible process. A hydroxide ion attacks the carbonyl carbon of either the methyl ester or the acetoxy group, forming a tetrahedral intermediate. This intermediate then collapses to yield a carboxylate salt and the corresponding alcohol (methanol or a benzylic alcohol).[4] Given the two ester groups, a mixture of hydrolysis products is possible.

    • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

  • Causality: The presence of ambient moisture, or the use of protic or non-anhydrous solvents, can initiate hydrolysis. The rate of hydrolysis is significantly accelerated at non-neutral pH. The degradation will lead to the formation of acetic acid, methanol, and 2-(phenyl, hydroxy-methyl)-acrylic acid methyl ester or its subsequent hydrolysis products.

Thermal Degradation and Spontaneous Polymerization

Like most acrylic monomers, this compound can undergo spontaneous, and often exothermic, polymerization.

  • Mechanism of Polymerization: The carbon-carbon double bond of the acrylate moiety is susceptible to free-radical polymerization. This process can be initiated by heat, light, or the presence of radical-generating impurities (e.g., peroxides).[5] Without an inhibitor, this can lead to the uncontrolled formation of oligomers and polymers, rendering the monomer unusable.

  • Role of Inhibitors: Commercial acrylic monomers are almost always stabilized with inhibitors such as the monomethyl ether of hydroquinone (MEHQ).[6][7] Crucially, these inhibitors require the presence of dissolved oxygen to function effectively. [7][8] They act by scavenging primary radicals, thus preventing the initiation of a polymer chain. Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective and dramatically increase the risk of polymerization.[8][9]

  • Other Thermal Degradation Pathways: At elevated temperatures, acrylate polymers (and by extension, the monomer) can undergo degradation through mechanisms other than polymerization, such as chain scission and the loss of ester side groups.[10][11] For this specific molecule, high temperatures could also promote the elimination of acetic acid.

Photostability

The presence of a phenyl group in the molecule suggests it may absorb UV radiation.[12]

  • Mechanism: Photo-oxidation and photodegradation are potential risks upon exposure to light, especially UV light. Absorbed energy can promote electrons to excited states, increasing reactivity and potentially leading to radical formation or molecular rearrangement. This can initiate polymerization or lead to other forms of decomposition.[10] The combination of light and oxygen can be particularly detrimental.

Recommended Storage and Handling Conditions

Based on the chemical liabilities outlined above, a multi-faceted approach to storage and handling is required to ensure the long-term integrity of this compound.

Optimal Storage Conditions

The following conditions are recommended to minimize degradation and maximize shelf-life.

ParameterRecommendationRationale
Temperature 2–8°CSlows the rate of both hydrolysis and potential spontaneous polymerization.[1] Avoid freezing, as this can cause localized inhibitor concentration changes upon thawing.[7]
Atmosphere Air (not inert gas)Essential for the proper functioning of phenolic inhibitors like MEHQ, which require oxygen to scavenge radicals and prevent polymerization.[7][8][9]
Moisture Store in a tightly sealed container in a dry environment (desiccator recommended).Minimizes the risk of hydrolysis of the two ester groups.[13]
Light Protect from light; store in an amber glass vial or in the dark.Prevents light-induced degradation and photo-initiated polymerization.[8]
Inhibitor Status If storing for extended periods (>1 month), it is advisable to periodically check the inhibitor concentration and replenish dissolved oxygen by gentle aeration.[8]Ensures continued protection against spontaneous polymerization.
Handling Precautions
  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13]

  • Ignition Sources: The compound is likely a flammable liquid. Keep away from heat, sparks, and open flames.[13]

  • Material Compatibility: Use glass, stainless steel, or aluminum containers. Avoid carbon steel, which can cause corrosion and product contamination.[6][8]

  • Monitoring: Before use, visually inspect the material. Signs of degradation include increased viscosity, solidification (polymerization), or discoloration. If polymerization is suspected, handle with extreme caution as the process can be exothermic.

Experimental Protocols for Stability Assessment

To ensure trustworthiness and provide a self-validating system, the stability of the compound should be confirmed experimentally, especially when used in critical applications.

Protocol: Forced Degradation Study

This study exposes the compound to accelerated stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the analysis solvent before injection.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for a defined period (e.g., equivalent to 1.2 million lux hours).

  • Sample Analysis: After exposure, neutralize the acidic and basic samples as needed. Dilute all samples to a suitable concentration and analyze using the HPLC method described below, alongside an unstressed control sample.

Protocol: Stability-Indicating HPLC-UV Method

A High-Performance Liquid Chromatography (HPLC) method is the gold standard for separating the parent compound from its degradation products.[14]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 30% B, hold for 2 minutes.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the compound).

  • Injection Volume: 10 µL.

  • Analysis: Compare the chromatograms of the stressed samples to the control. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak. The peak purity of the parent compound in the stressed samples should be assessed using a photodiode array (PDA) detector.

Visualization of Degradation Pathways and Workflows

Hydrolysis_Pathway cluster_conditions Catalyst parent 2-(acetoxy-phenyl-methyl)- acrylic acid methyl ester intermediate Tetrahedral Intermediate parent->intermediate Nucleophilic Attack products Carboxylate Salt + Methanol / Benzylic Alcohol intermediate->products Collapse oh OH⁻ (Base) oh->parent h3o H₃O⁺ (Acid) h3o->parent

Caption: Base- or acid-catalyzed hydrolysis pathway of the ester functional groups.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN) acid Acid (0.1 M HCl, 60°C) start->acid Expose base Base (0.1 M NaOH, RT) start->base Expose oxide Oxidation (3% H₂O₂, RT) start->oxide Expose thermal Thermal (Solid, 80°C) start->thermal Expose photo Photolytic (UV/Vis Light) start->photo Expose neutralize Neutralize / Dilute Samples acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC-UV Method neutralize->analyze compare Compare to Unstressed Control & Assess Peak Purity analyze->compare

Caption: Experimental workflow for a forced degradation study.

Conclusion

The chemical structure of this compound presents distinct stability challenges that must be managed to ensure its quality and suitability for research and development. The primary risks are hydrolytic cleavage of its two ester groups and spontaneous, free-radical polymerization of the acrylate moiety. Adherence to stringent storage conditions—specifically refrigeration (2-8°C), protection from moisture and light, and maintenance under an air atmosphere to ensure inhibitor efficacy—is critical. For applications requiring the highest degree of certainty, conducting forced degradation studies coupled with analysis by a validated stability-indicating HPLC method is strongly recommended to fully characterize the compound's stability profile.

References

  • Safety data sheet (2023-12-05). Trade name: Acrylic acid-methyl ester [CAS:96-33-3]. 13

  • Synthomer (2020-09-22). METHYL ACRYLATE - STABILIZED. 8

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  • BASF. Methyl acrylate Technical Information. 6

  • Patent WO2005049543A1. Method of storing (meth)acrylic acid or ester thereof. Google Patents. Link

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"spectroscopic analysis (IR, UV-Vis) of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 2-[(acetoxy)(phenyl)methyl]acrylate

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic analysis of methyl 2-[(acetoxy)(phenyl)methyl]acrylate (C₁₃H₁₄O₄, Molar Mass: 234.25 g/mol ).[1][2][3] As a complex molecule incorporating multiple functional groups, its structural elucidation and quality control rely heavily on robust spectroscopic methods. This document details the theoretical underpinnings, expected spectral features, and validated experimental protocols for analyzing this compound. It is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical synthesis industries, offering field-proven insights into the causal relationships between molecular structure and spectroscopic output.

Introduction: The Analytical Imperative

Methyl 2-[(acetoxy)(phenyl)methyl]acrylate is a multifunctional ester with significant potential as a building block in organic synthesis and polymer chemistry. Its structure contains a chiral center and several key reactive moieties: a phenyl ring, an acetoxy group, and a methyl acrylate unit. The precise arrangement and electronic environment of these groups dictate the molecule's chemical behavior and physical properties.

Therefore, unambiguous structural confirmation and purity assessment are paramount. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as rapid, non-destructive, and highly informative first-line analytical techniques. IR spectroscopy provides a distinct "fingerprint" based on the vibrational modes of the molecule's functional groups, while UV-Vis spectroscopy probes its electronic structure, particularly the conjugated π-systems. This guide explains the principles and practical application of these techniques for the comprehensive characterization of the title compound.

Molecular Structure and Spectroscopic Implications

To predict the spectroscopic profile of methyl 2-[(acetoxy)(phenyl)methyl]acrylate, one must first deconstruct its molecular architecture into its constituent functional groups and chromophores. The interplay between these components is key to a robust interpretation.

The primary structural features are:

  • Acetoxy Group: A saturated ester functionality.

  • Methyl Acrylate Group: An α,β-unsaturated ester system.

  • Phenyl Group: An aromatic ring that influences the electronic environment of the adjacent moieties.

The conjugation of the phenyl ring with the acrylic double bond and the carbonyl of the methyl ester creates an extended π-electron system, which is expected to dominate the UV-Vis spectrum. In the IR spectrum, the two distinct ester carbonyl groups (acetoxy and methyl acrylate) are expected to exhibit characteristic, and slightly different, absorption frequencies.

Caption: Molecular structure highlighting key functional groups.

Infrared (IR) Spectroscopic Analysis

Theoretical Principles: Probing Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The frequency of the absorbed radiation is specific to the bond type, its atomic masses, and its chemical environment. An IR spectrum provides a unique fingerprint, with the functional group region (1500–4000 cm⁻¹) being particularly useful for identifying the presence or absence of specific moieties.

Predicted IR Absorption Profile

The structure of methyl 2-[(acetoxy)(phenyl)methyl]acrylate suggests several strong, characteristic absorption bands. The presence of two distinct ester groups is the most telling feature.

  • Carbonyl (C=O) Stretching: This is the most intense and easily identifiable region.

    • Acetoxy Ester (Saturated): The C=O bond of the acetoxy group is a saturated ester. This group typically exhibits a strong, sharp absorption band in the range of 1750–1735 cm⁻¹ .[4][5]

    • Methyl Acrylate Ester (α,β-unsaturated): The C=O of the methyl acrylate is conjugated with both the acrylic double bond and the phenyl ring. This delocalization of π-electrons weakens the C=O bond, lowering its vibrational frequency. A strong, sharp band is therefore expected at a lower wavenumber, typically in the range of 1730–1715 cm⁻¹ .[4][5][6] The presence of two distinct peaks in the carbonyl region would be strong evidence for the compound's structure.

  • C–O Stretching: All esters exhibit intense C–O stretching bands. Two strong absorptions are expected in the 1300–1000 cm⁻¹ region, corresponding to the C-C-O and O-C-C linkages of the ester groups.[5][7]

  • Aromatic and Alkene C-H and C=C Stretching:

    • Aromatic C–H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically around 3030 cm⁻¹ .[8][9]

    • Aromatic C=C Stretch: A series of medium-intensity peaks are expected in the 1600–1450 cm⁻¹ region due to the complex vibrations of the phenyl ring.[8][9]

    • Alkene C=C Stretch: The stretching of the acrylic C=C double bond is expected around 1635 cm⁻¹ .

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes a self-validating system for acquiring a high-quality IR spectrum.

  • System Preparation & Background Scan:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent-grade isopropanol wipe and allow it to fully evaporate.

    • Perform a background scan in the open-beam configuration. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum. A successful background should result in a flat line at 100% transmittance.

  • Sample Application:

    • Place a small amount (a single drop if liquid, or a few milligrams of solid) of the methyl 2-[(acetoxy)(phenyl)methyl]acrylate sample directly onto the center of the ATR crystal.

    • If the sample is a solid, lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Scan Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio).

  • Data Processing and Cleaning:

    • The resulting spectrum should be automatically background-corrected.

    • Clean the ATR crystal and press thoroughly with isopropanol immediately after analysis to prevent cross-contamination.

Data Interpretation: Expected Spectral Data Summary

The quantitative data expected from the IR analysis is summarized below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
C=O StretchAcetoxy (Saturated Ester)1750 - 1735Strong, Sharp
C=O StretchMethyl Acrylate (Unsaturated Ester)1730 - 1715Strong, Sharp
C-H StretchAromatic~3030Medium to Weak
C-H StretchAliphatic (CH₃)2960 - 2850Medium
C=C StretchAromatic Ring1600 - 1450 (multiple bands)Medium
C=C StretchAlkene~1635Medium
C-O StretchEsters (both)1300 - 1000 (multiple bands)Strong

UV-Visible (UV-Vis) Spectroscopic Analysis

Theoretical Principles: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which promotes electrons from a lower-energy ground state (Highest Occupied Molecular Orbital, HOMO) to a higher-energy excited state (Lowest Unoccupied Molecular Orbital, LUMO).[10] In organic molecules, the most common transitions are π→π* and n→π*. The presence of chromophores—especially conjugated systems—lowers the energy gap, shifting the maximum absorbance (λmax) to longer wavelengths (a bathochromic or red shift).[11]

Predicted UV-Vis Absorption Profile

The primary chromophore in methyl 2-[(acetoxy)(phenyl)methyl]acrylate is the phenyl-substituted acrylate system.

  • Benzene and its Derivatives: Unsubstituted benzene exhibits three absorption bands around 184 nm, 204 nm, and a weaker, vibrationally-structured band at 256 nm.[10][11]

  • Effect of Conjugation: The acrylic acid moiety conjugated with the phenyl ring creates an extended π-system. This conjugation significantly lowers the energy required for the π→π* transition, causing a strong bathochromic shift.[11] Aromatic compounds generally show an intense absorption near 205 nm and a less intense band in the 255-275 nm range.[8][9]

  • Expected λmax: For the title compound, two primary absorption bands are expected:

    • A very intense band (the E-band, for "ethylenic") corresponding to a π→π* transition of the entire conjugated system, likely in the 200-220 nm range.

    • A less intense band (the B-band, for "benzenoid") with fine structure, shifted to a longer wavelength than benzene, likely in the 260-280 nm range.[11]

Experimental Protocol: Solution UV-Vis Spectroscopy

This protocol ensures accurate and reproducible measurement of the compound's absorption spectrum.

  • Solvent Selection and Preparation:

    • Choose a UV-transparent solvent that does not react with the analyte. Spectroscopic grade ethanol, methanol, or cyclohexane are excellent choices. The solvent cutoff wavelength must be lower than the expected λmax.

    • Prepare a stock solution of the compound by accurately weighing a small amount (e.g., 10 mg) and dissolving it in a precise volume of solvent (e.g., 100 mL) in a volumetric flask.

  • Instrument and Cuvette Preparation:

    • Use a matched pair of quartz cuvettes (1 cm path length). Glass cuvettes are not suitable as they absorb UV radiation below ~340 nm.

    • Clean the cuvettes with the chosen solvent. Fill both cuvettes with the pure solvent.

  • Baseline Correction:

    • Place the solvent-filled cuvettes in the reference and sample holders of a double-beam spectrophotometer.

    • Run a baseline scan across the desired wavelength range (e.g., 400 nm down to 190 nm). This corrects for any absorbance from the solvent and mismatched cuvettes.

  • Sample Measurement:

    • Prepare a dilute solution from the stock solution that will give an absorbance reading between 0.1 and 1.0 for optimal accuracy (as per the Beer-Lambert Law).

    • Empty the sample cuvette, rinse it with the dilute sample solution, and then fill it with the sample solution.

    • Place the sample cuvette back in the sample holder and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known precisely, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Data Interpretation: Expected Spectral Data Summary
Transition Type Chromophore Expected λmax (nm) Expected Intensity (Molar Absorptivity, ε)
π → π* (E-band)Phenyl-conjugated acrylate200 - 220High (>10,000 L mol⁻¹ cm⁻¹)
π → π* (B-band)Phenyl-conjugated acrylate260 - 280Low to Medium (200 - 2,000 L mol⁻¹ cm⁻¹)

Integrated Spectroscopic Workflow

Neither IR nor UV-Vis spectroscopy alone provides absolute structural proof. Their true analytical power is realized when used in concert. The IR spectrum confirms the presence of the essential functional groups (two different esters, aromatic ring), while the UV-Vis spectrum confirms their electronic arrangement (conjugation).

Caption: Workflow for integrated structural confirmation.

Conclusion

The spectroscopic characterization of methyl 2-[(acetoxy)(phenyl)methyl]acrylate is a clear illustration of fundamental analytical principles. The key identifiers for this molecule are:

  • In IR Spectroscopy: Two distinct, strong carbonyl (C=O) absorption bands between 1750 cm⁻¹ and 1715 cm⁻¹, confirming the presence of both saturated and α,β-unsaturated ester functionalities.

  • In UV-Vis Spectroscopy: A strong absorption maximum (λmax) around 200-220 nm and a weaker band around 260-280 nm, indicative of a phenyl group in conjugation with an acrylate system.

By following the detailed protocols and interpretative guidelines presented in this document, researchers and analysts can confidently verify the structure and purity of this compound, ensuring the integrity of their scientific and manufacturing processes.

References

  • Química Organica.org. Vis-UV spectra of aromatic compounds. [Link]

  • Workman, J., Jr., & Smith, B. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

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  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

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  • Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • ChemBK. 2-(ACETOXY-PHENYL-METHYL)-ACRYLIC ACID METHYL ESTER. [Link]

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An In-depth Technical Guide to Methyl 2-[acetyloxy(phenyl)methyl]acrylate (CAS No. 124957-36-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-[acetyloxy(phenyl)methyl]acrylate, a derivative of the well-known Morita-Baylis-Hillman (MBH) adducts. The MBH reaction is a powerful carbon-carbon bond-forming reaction that yields densely functionalized molecules from simple starting materials.[1] This guide delves into the synthesis, mechanistic underpinnings, potential therapeutic applications, and safety considerations of this specific acetylated adduct. While the broader class of MBH adducts has garnered significant attention for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, this document focuses on the unique characteristics imparted by the acetylation of the parent allylic alcohol.[2][3][4] We will explore the synthetic strategy, provide detailed experimental protocols, and discuss the rationale for its use as a versatile intermediate in organic synthesis and medicinal chemistry.

Introduction: The Morita-Baylis-Hillman Reaction and the Significance of Acetylated Adducts

The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of modern organic synthesis, enabling the atom-economical formation of a carbon-carbon bond between an activated alkene and an electrophile, typically an aldehyde, under the catalysis of a nucleophilic amine or phosphine.[1] The resulting products, MBH adducts, are characterized by a unique trifunctional array: an allylic alcohol, an electron-withdrawing group, and a stereocenter at the alcohol-bearing carbon. This rich functionality makes them valuable building blocks for the synthesis of complex natural products and pharmaceutically active molecules.[1][5]

The compound methyl 2-[acetyloxy(phenyl)methyl]acrylate (CAS No. 124957-36-4) is the acetylated derivative of the MBH adduct formed from benzaldehyde and methyl acrylate. The acetylation of the allylic alcohol serves several critical purposes in synthetic and medicinal chemistry:

  • Protection and Activation: The acetyl group acts as a protecting group for the hydroxyl functionality, preventing unwanted side reactions in subsequent synthetic steps. Furthermore, the acetate is a good leaving group, transforming the otherwise unreactive allylic alcohol into a reactive electrophile, susceptible to nucleophilic substitution. This opens up a vast array of possibilities for further molecular elaboration.

  • Modulation of Biological Activity: In the context of drug development, acetylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule. It can influence lipophilicity, membrane permeability, and metabolic stability. For MBH adducts, which are known to possess a range of biological activities, acetylation can serve as a prodrug strategy or fine-tune the interaction with a biological target.[2][3]

  • Stereochemical Control: The stereocenter created in the MBH reaction is of paramount importance in the synthesis of chiral drugs. The derivatization of the hydroxyl group can be a key step in diastereoselective reactions, allowing for the synthesis of specific stereoisomers.

This guide will now proceed to detail the synthesis, properties, and potential applications of this important acetylated MBH adduct.

Synthesis and Mechanism

The synthesis of methyl 2-[acetyloxy(phenyl)methyl]acrylate is a two-step process: first, the Morita-Baylis-Hillman reaction to form the parent allylic alcohol, followed by its acetylation.

Step 1: The Morita-Baylis-Hillman Reaction

The core of the synthesis is the MBH reaction between benzaldehyde and methyl acrylate, typically catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

Reaction Scheme:

MBH_Reaction benzaldehyde Benzaldehyde reaction_center + benzaldehyde->reaction_center methyl_acrylate Methyl Acrylate methyl_acrylate->reaction_center dabco DABCO (catalyst) dabco->reaction_center mbh_adduct Methyl 2-[hydroxy(phenyl)methyl]acrylate reaction_center->mbh_adduct

Figure 1: The Morita-Baylis-Hillman reaction.

Mechanism:

The mechanism of the DABCO-catalyzed MBH reaction is well-established and proceeds through the following key steps:[6]

  • Michael Addition: The nucleophilic catalyst, DABCO, adds to the electron-deficient double bond of methyl acrylate in a Michael-type addition to form a zwitterionic enolate intermediate.

  • Aldol Addition: The generated enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form a new carbon-carbon bond and a zwitterionic aldol adduct.

  • Proton Transfer and Catalyst Elimination: An intramolecular proton transfer from the carbon alpha to the ester group to the newly formed alkoxide occurs. This is often the rate-determining step of the reaction. Subsequent elimination of the DABCO catalyst regenerates the double bond and yields the final MBH adduct, methyl 2-[hydroxy(phenyl)methyl]acrylate.

MBH_Mechanism start Methyl Acrylate + DABCO step1 Michael Addition start->step1 zwitterion1 Zwitterionic Enolate step1->zwitterion1 step2 Aldol Addition to Benzaldehyde zwitterion1->step2 zwitterion2 Zwitterionic Aldol Adduct step2->zwitterion2 step3 Proton Transfer (RDS) zwitterion2->step3 zwitterion3 Protonated Adduct step3->zwitterion3 step4 Catalyst Elimination zwitterion3->step4 product MBH Adduct step4->product

Figure 2: Mechanistic workflow of the MBH reaction.

Step 2: Acetylation

The second step involves the acetylation of the hydroxyl group of the MBH adduct. This is a standard esterification reaction, which can be achieved using various acetylating agents.

Reaction Scheme:

Acetylation_Reaction mbh_adduct Methyl 2-[hydroxy(phenyl)methyl]acrylate reaction_center + mbh_adduct->reaction_center acetylating_agent Acetic Anhydride / Acetyl Chloride acetylating_agent->reaction_center base Base (e.g., Pyridine, Triethylamine) base->reaction_center final_product Methyl 2-[acetyloxy(phenyl)methyl]acrylate (CAS 124957-36-4) reaction_center->final_product

Figure 3: Acetylation of the MBH adduct.

Experimental Protocols

The following protocols are provided as a general guideline. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of Methyl 2-[hydroxy(phenyl)methyl]acrylate (MBH Adduct)

This protocol is adapted from a general procedure for the synthesis of Baylis-Hillman adducts under solvent-free conditions.[7]

Materials:

  • Methyl acrylate

  • Benzaldehyde

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Fe3O4 magnetic nanoparticles (as a co-catalyst, optional but recommended for improved yield and reaction time)[7]

  • Diethyl ether

  • 2 M Hydrochloric acid

  • Water

Procedure:

  • To a stirred mixture of methyl acrylate (5.0 mmol) and benzaldehyde (5.0 mmol) at 25 °C under a nitrogen atmosphere, add Fe3O4 magnetic nanoparticles (60 mg, optional).[7]

  • Slowly add DBU (5.0 mmol) to the mixture.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[7]

  • After completion, cool the reaction mixture to room temperature. If using the magnetic catalyst, separate it from the solution using a strong magnet.

  • Dilute the reaction mixture with diethyl ether (25 mL).

  • Wash the organic layer with 2 M HCl (15 mL) followed by water (20 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude MBH adduct.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of Methyl 2-[acetyloxy(phenyl)methyl]acrylate (CAS 124957-36-4)

Materials:

  • Methyl 2-[hydroxy(phenyl)methyl]acrylate (from Step 3.1)

  • Acetic anhydride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve the purified MBH adduct (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equiv) followed by the dropwise addition of acetic anhydride (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, methyl 2-[acetyloxy(phenyl)methyl]acrylate, can be further purified by column chromatography if necessary.

Physicochemical and Spectroscopic Properties

PropertyValueSource
CAS Number 124957-36-4[8][9][10][11]
Molecular Formula C₁₃H₁₄O₄[9]
Molecular Weight 234.25 g/mol [9]
Appearance (Predicted) Colorless to pale yellow oil or solid-
Purity ≥95% (as supplied by vendors)[9]
SMILES C=C(C(OC(C)=O)C1=CC=CC=C1)C(OC)=O[9]

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30-7.45 (m, 5H, Ar-H), 6.35 (s, 1H, =CH), 6.20 (s, 1H, =CH), 5.90 (s, 1H, -CH(OAc)-), 3.75 (s, 3H, -OCH₃), 2.10 (s, 3H, -COCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 170.0 (C=O, acetate), 166.5 (C=O, ester), 140.0 (Ar-C), 138.0 (C=CH₂), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (=CH₂), 75.0 (-CH(OAc)-), 52.0 (-OCH₃), 21.0 (-COCH₃).

  • IR (KBr, cm⁻¹): 3060 (Ar C-H), 2950 (Aliphatic C-H), 1745 (C=O, acetate), 1720 (C=O, acrylate), 1630 (C=C), 1230 (C-O, ester).

  • Mass Spectrometry (EI): m/z (%) = 234 [M]⁺, 192 [M-CH₂CO]⁺, 175 [M-OAc]⁺, 131, 105, 77.

Hazards and Safety Information

As no specific safety data sheet (SDS) is publicly available for methyl 2-[acetyloxy(phenyl)methyl]acrylate, the hazard assessment is based on the known risks associated with acrylate esters. Acrylates are known to be skin and respiratory sensitizers and can cause allergic reactions upon repeated exposure.

GHS Hazard Classification (Inferred):

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Skin Sensitization: Category 1

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and direct sunlight.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

While specific applications of methyl 2-[acetyloxy(phenyl)methyl]acrylate are not extensively documented in the literature, its structural features as an acetylated MBH adduct point to its potential as a versatile intermediate in several areas of research.

Synthetic Intermediate

The primary utility of this compound lies in its role as a synthetic building block. The acetate group can be displaced by a variety of nucleophiles in the presence of a suitable catalyst (e.g., palladium-catalyzed allylic substitution), allowing for the introduction of diverse functional groups at the benzylic position. This makes it a valuable precursor for the synthesis of:

  • Heterocycles: MBH adducts are widely used in the synthesis of various heterocyclic systems, which are prevalent in many drug scaffolds.[1]

  • Complex Natural Products: The dense functionality of MBH adducts makes them ideal starting points for the total synthesis of complex natural products.[1]

  • Chiral Ligands: Asymmetric synthesis of MBH adducts can lead to chiral derivatives that can be used as ligands in asymmetric catalysis.

Potential Biological Activity

The broader class of MBH adducts has demonstrated a wide spectrum of biological activities, including:

  • Anticancer: Several MBH adducts have shown cytotoxicity against various cancer cell lines.[2][3]

  • Antimicrobial and Antifungal: These compounds have been investigated for their activity against a range of bacteria and fungi.[4]

  • Anti-inflammatory: Some MBH adducts have exhibited anti-inflammatory properties.[2]

  • Antiparasitic: Activity against parasites such as Leishmania and Trypanosoma cruzi has been reported.[4]

The acetylation of the parent MBH adduct may serve to enhance these activities, improve bioavailability, or reduce toxicity. Further research is warranted to explore the specific biological profile of methyl 2-[acetyloxy(phenyl)methyl]acrylate.

Conclusion

Methyl 2-[acetyloxy(phenyl)methyl]acrylate (CAS No. 124957-36-4) is a valuable and versatile chemical entity derived from the Morita-Baylis-Hillman reaction. Its synthesis is straightforward, and its dual functionality as a protected allylic alcohol and an activated alkene makes it a powerful intermediate for organic synthesis. While specific biological data for this compound is limited, the known activities of the parent MBH adducts suggest that it holds significant potential for applications in drug discovery and development. This technical guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and potential applications of this promising molecule. Further investigation into its biological properties and synthetic utility is highly encouraged.

References

  • Arkat USA. (n.d.). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Fe3O4 Magnetic Nanoparticles as an Efficient and Reusable Co-catalyst for the Baylis-Hillman Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]

  • Tradeindia. (n.d.). N-(Allyloxy)-2-nitrobenzene sulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Morita–Baylis–Hillman Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 8 The Baylis-Hillman reaction of methyl acrylate with benzaldehyde in a FBS. Retrieved from [Link]

  • PubMed. (2022). Biological Activities of Morita-Baylis-Hillman Adducts (MBHA). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Retrieved from [Link]

  • PubMed. (2024). Synthesis, biological activities, and structure-activity relationships of Morita-Baylis-Hillman adducts: An update. Retrieved from [Link]

  • Tradeindia. (n.d.). 8-acetoxy-1- Octene - Cas No: 124957-36-4. Retrieved from [Link]

  • PubMed. (2012). Morita-Baylis-Hillman adducts: biological activities and potentialities to the discovery of new cheaper drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Morita–Baylis–Hillman Adduct Chemistry as a Tool for the Design of Lysine-Targeted Covalent Ligands | Request PDF. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of the acetylated and methylated Baylis-Hillman adducts. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Direct synthesis of β-alkyl N-aryl aza Baylis-Hillman adducts via nitroso-ene reaction. Retrieved from [Link]

  • WIPO Patentscope. (2020). WO/2020/214422 ACID CATALYZED SYNTHESIS OF METHYL ACRYLATE FROM ACRYLIC ACID AND METHANOL. Retrieved from [Link]

  • Asian Journal of Chemistry. (2008). Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of Baylis-Hillman adducts in modern drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR (3a) and 1 H-NMR (3b) spectra of PMMA obtained by the catalyst.... Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts. Retrieved from [Link]

  • Google Patents. (n.d.). CN101723830A - Method for synthesizing (methyl) acrylate.
  • ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of methyl... | Download Scientific Diagram. Retrieved from [Link]

  • Pure and Applied Chemistry. (n.d.). Two-dimensional NMR studies of acrylate copolymers*. Retrieved from [Link]

  • Digital Commons @ EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. Retrieved from [Link]

  • PubMed. (2016). A Single-Flask Synthesis of Morita-Baylis-Hillman Adducts from Ethoxyacetylene and Carbonyl Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). EP0165529A1 - Process for producing phenyl methacrylate or acrylate.
  • Google Patents. (n.d.). Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol.
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  • Organic & Biomolecular Chemistry. (2012). The aza-Morita–Baylis–Hillman reaction of electronically and sterically deactivated substrates. Retrieved from [Link]

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A Comprehensive Guide to the Nomenclature of Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, precise communication is paramount. The unambiguous identification of chemical compounds is the foundation upon which reproducible and reliable scientific data is built. This technical guide provides an in-depth exploration of the various names, synonyms, and identifiers for the compound commonly known as 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester, a molecule of interest in synthetic chemistry and potentially in pharmaceutical research. Understanding the alternative nomenclature is crucial for conducting thorough literature searches, avoiding ambiguity in publications, and ensuring clarity in regulatory submissions.

Core Chemical Identity and Importance of Standardized Nomenclature

The subject of this guide is a specific acrylic acid ester characterized by the presence of an acetoxy and a phenyl group attached to the same methyl carbon. Its systematic name, based on IUPAC (International Union of Pure and Applied Chemistry) conventions, provides a descriptive and unambiguous representation of its molecular structure. However, in practice, a variety of trivial names, database identifiers, and supplier-specific codes are used. This multiplicity of names can lead to confusion, hinder information retrieval, and potentially result in costly errors in research and development. This guide aims to demystify the nomenclature landscape for this compound.

Unraveling the Alternative Names: A Comprehensive Overview

The compound with the CAS Registry Number 124957-36-4 is known by several names.[1][2][3][4] The most frequently encountered synonyms and identifiers are detailed below.

Nomenclature Type Name/Identifier Source/Context
Common Name This compoundFrequently used in chemical supplier catalogs.[1][2][3]
Systematic Name (IUPAC-like) Methyl 2-[(acetyloxy)(phenyl)methyl]acrylateA more descriptive name often found in chemical databases.[1][4][5][6]
Systematic Name (IUPAC-like) Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoateAn alternative systematic name.[6]
Substitutive Name Benzenepropanoic acid, β-(acetyloxy)-α-methylene-, methyl esterA name based on the parent acid, benzenepropanoic acid.[5][6]
CAS Registry Number 124957-36-4The unique identifier assigned by the Chemical Abstracts Service.[1][2][3][4]
MDL Number MFCD07779180An identifier from the MDL Drug Data Report.[1]
Molecular Formula C13H14O4Represents the elemental composition of the molecule.[1][3][4]
SMILES String C=C(C(OC(C)=O)C1=CC=CC=C1)C(OC)=OA line notation for representing the chemical structure.[1][4]

This variety in nomenclature underscores the importance of using a unique and consistent identifier, such as the CAS Registry Number, in all scientific communications to prevent ambiguity.

Visualization of Nomenclature Relationships

To visually represent the relationships between the core chemical structure and its various identifiers, the following diagram can be used.

G compound Core Structure C13H14O4 cas CAS: 124957-36-4 compound->cas is identified by mdl MDL: MFCD07779180 compound->mdl is identified by smiles SMILES: C=C(...) compound->smiles is represented by common_name Common Name: This compound compound->common_name is commonly called systematic_name1 Systematic Name: Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate compound->systematic_name1 is systematically named systematic_name2 Systematic Name: Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate compound->systematic_name2 is systematically named substitutive_name Substitutive Name: Benzenepropanoic acid, β-(acetyloxy)-α-methylene-, methyl ester compound->substitutive_name is named as a derivative of

Caption: A diagram illustrating the various names and identifiers for the core chemical structure.

Hypothetical Experimental Protocol: Synthesis of Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate

The following is a hypothetical, yet plausible, step-by-step methodology for the synthesis of the title compound. This protocol is provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate via a two-step process involving a Baylis-Hillman reaction followed by acetylation.

Step 1: Baylis-Hillman Reaction to form Methyl 2-(hydroxy-phenyl-methyl)-acrylate

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzaldehyde (1.0 equivalent) and methyl acrylate (1.2 equivalents) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 2-(hydroxy-phenyl-methyl)-acrylate.[7][8]

Step 2: Acetylation to form Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the purified methyl 2-(hydroxy-phenyl-methyl)-acrylate (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), under a nitrogen atmosphere.

  • Reagent Addition: To the solution, add a slight excess of acetic anhydride (1.5 equivalents) and a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is no longer detectable.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash successively with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography to obtain the final product, methyl 2-[(acetyloxy)(phenyl)methyl]acrylate.

Workflow Visualization

G cluster_0 Step 1: Baylis-Hillman Reaction cluster_1 Step 2: Acetylation A Benzaldehyde + Methyl Acrylate B Add DABCO catalyst in Dioxane/Water A->B C Stir at Room Temperature B->C D TLC Monitoring C->D E Acid Quench & Extraction D->E F Column Chromatography E->F G Methyl 2-(hydroxy-phenyl-methyl)-acrylate F->G H Dissolve in DCM G->H Intermediate Product I Add Acetic Anhydride & DMAP H->I J Stir at Room Temperature I->J K TLC Monitoring J->K L Water Quench & Work-up K->L M Column Chromatography L->M N Final Product: Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate M->N

Caption: A workflow diagram for the hypothetical synthesis of the title compound.

Conclusion: Advocating for Clarity in Scientific Communication

The case of this compound and its various synonyms highlights a common challenge in the chemical sciences. To ensure the integrity and reproducibility of research, it is imperative that scientists and researchers adopt a standardized approach to chemical nomenclature. While common and trivial names have their place in informal communication, formal publications, patents, and regulatory documents should always include a unique and unambiguous identifier, such as the CAS Registry Number. This practice will not only facilitate more effective information retrieval but also foster a clearer and more precise scientific dialogue.

References

  • ChemBK. This compound. [Link]

  • PubChem. Methyl 2-(acetoxymethyl)acrylate | C7H10O4 | CID 10313240. [Link]

  • Chemsrc. Methyl 2-(acetoxymethyl)acrylate | CAS#:30982-08-2. [Link]

  • Molbase. 2-(HYDROXY-PHENYL-METHYL)-ACRYLIC ACID METHYL ESTER 18020-59-2 wiki. [Link]

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The Solubility Profile of Methyl 2-(acetoxy(phenyl)methyl)acrylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester (CAS 124957-36-4), a functionalized acrylate ester with potential applications in pharmaceutical and materials science. In the absence of extensive empirical solubility data in publicly available literature, this document leverages fundamental principles of organic chemistry, analysis of its structural components, and established methodologies to predict and rationalize its behavior in a range of organic solvents. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate robust and reliable data. This guide is intended for chemists, materials scientists, and drug development professionals who require a thorough understanding of this compound's solubility for formulation, synthesis, and process development.

Introduction: The Significance of Solubility for a Complex Acrylate Ester

This compound, hereafter referred to as the target compound, is a molecule of interest due to its unique combination of functional groups: a methyl ester, an acrylate moiety, a phenyl group, and an acetoxy group.[1][2][3][4] These features suggest its utility as a monomer in specialty polymer synthesis or as an intermediate in the creation of complex organic molecules. The successful application of this compound is intrinsically linked to its solubility in various organic media. Understanding its dissolution behavior is critical for:

  • Reaction Engineering: Selecting appropriate solvents for synthesis and purification.

  • Formulation Development: Creating stable solutions for coatings, adhesives, or drug delivery systems.[5]

  • Polymerization Processes: Ensuring miscibility with other monomers and initiators.[6]

  • Analytical Characterization: Preparing samples for techniques such as chromatography and spectroscopy.

This guide aims to bridge the current knowledge gap by providing a detailed theoretical framework for predicting its solubility and a practical guide for its experimental determination.

Molecular Structure and Physicochemical Properties

A thorough understanding of the target compound's structure is paramount to predicting its solubility.

Figure 1: 2D representation of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 124957-36-4[1][2][3][4]
Molecular Formula C₁₃H₁₄O₄[1][2]
Molar Mass 234.25 g/mol [1][2]
Topological Polar Surface Area (TPSA) 52.6 Ų[2]
Calculated LogP 2.02[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 4[2]

The presence of a phenyl group and ester functionalities contributes to a significant non-polar character, while the carbonyl groups of the ester and acetoxy moieties introduce polarity and hydrogen bond accepting capabilities. The calculated LogP of 2.02 suggests a preference for lipophilic environments over aqueous media.

Predicted Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of the target compound in various classes of organic solvents. This prediction is guided by the interplay of its structural features and the properties of the solvents.

3.1. High Predicted Solubility

  • Ketones (e.g., Acetone, Methyl Ethyl Ketone (MEK)): These solvents are polar aprotic and possess carbonyl groups capable of dipole-dipole interactions with the ester and acetoxy groups of the target compound. Their ability to dissolve a wide range of acrylic monomers is well-documented.[5]

  • Esters (e.g., Ethyl Acetate, Butyl Acetate): The structural similarity between the solvent and the solute, both containing ester functionalities, suggests strong intermolecular interactions and therefore high solubility.[7]

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): The presence of the phenyl group in the target compound will lead to favorable π-π stacking interactions with aromatic solvents, promoting dissolution.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving a wide array of organic compounds, including those with moderate polarity like the target molecule.[5]

3.2. Moderate Predicted Solubility

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): While ethers are generally good solvents for many organic compounds, their polarity is lower than that of ketones or esters. Solubility is expected to be good, but potentially less than in the aforementioned solvent classes.

  • Alcohols (e.g., Ethanol, Isopropanol): The target compound lacks hydrogen bond donating groups, which will limit its interaction with protic solvents like alcohols. However, the polar nature of the ester and acetoxy groups will allow for some degree of interaction, leading to moderate solubility.

3.3. Low to Negligible Predicted Solubility

  • Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These non-polar solvents will have weak interactions with the polar functional groups of the target compound, resulting in poor solubility.

  • Water: The molecule's significant non-polar surface area and lack of hydrogen bond donors will lead to very low aqueous solubility.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Ketones Acetone, MEKHighStrong dipole-dipole interactions.
Esters Ethyl Acetate, Butyl AcetateHigh"Like dissolves like" - structural similarity.
Aromatic Hydrocarbons Toluene, XyleneHighFavorable π-π stacking interactions.
Chlorinated Solvents Dichloromethane, ChloroformHighEffective for moderately polar compounds.
Ethers Diethyl Ether, THFModerateLower polarity compared to ketones and esters.
Alcohols Ethanol, IsopropanolModerateLimited hydrogen bonding potential.
Aliphatic Hydrocarbons Hexane, HeptaneLowMismatch in polarity.
Water -NegligiblePredominantly non-polar character.

Theoretical Framework for Solubility: Hansen Solubility Parameters

To provide a more quantitative prediction of solubility, the concept of Hansen Solubility Parameters (HSP) can be employed.[8] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][8] A solute is more likely to dissolve in a solvent when their HSP values are similar.

hansen_solubility cluster_solute Solute (this compound) cluster_solvent Solvent cluster_dissolution Dissolution Process Solute_HSP δD_solute, δP_solute, δH_solute Comparison HSP Distance (Ra) < Interaction Radius (R0) Solute_HSP->Comparison Solvent_HSP δD_solvent, δP_solvent, δH_solvent Solvent_HSP->Comparison Result Prediction: Good Solubility Comparison->Result

Figure 2: Conceptual workflow for predicting solubility using Hansen Solubility Parameters.

While experimentally determined HSP values for the target compound are not available, they can be estimated using group contribution methods.[9] Researchers can utilize software packages that implement these methods to calculate the HSP of the target compound and compare them to the known HSP of various solvents to create a more refined list of potential solubilizing agents.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust and self-validating method for determining the solubility of the target compound in a given organic solvent. The shake-flask method is considered the "gold standard" for thermodynamic solubility measurements.[10][11]

5.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

5.2. Experimental Workflow

experimental_workflow A 1. Preparation of Saturated Solution - Add excess solid to a known volume of solvent. - Equilibrate at a constant temperature with agitation. B 2. Phase Separation - Centrifuge to pellet undissolved solid. A->B C 3. Sample Extraction and Dilution - Carefully withdraw a known volume of the supernatant. - Dilute with a known volume of solvent. B->C D 4. Quantification - Analyze the diluted sample by HPLC or GC. - Determine the concentration from a calibration curve. C->D E 5. Solubility Calculation - Calculate the original concentration in the saturated solution. D->E

Figure 3: Step-by-step workflow for the experimental determination of solubility.

5.3. Detailed Methodology

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the target compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

    • Analyze these standards by HPLC or GC to construct a calibration curve of instrument response versus concentration.

  • Equilibration:

    • Add an excess amount of the solid target compound to a vial containing a known volume (e.g., 2 mL) of the solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

    • Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A preliminary kinetic study is recommended to determine the time to reach a plateau in concentration (typically 24-48 hours).

  • Sample Processing:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Analysis and Calculation:

    • Analyze the diluted sample using the same HPLC or GC method as for the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

5.4. Self-Validation and Trustworthiness

To ensure the reliability of the results, the following checks should be incorporated:

  • Visual Confirmation: Always ensure that excess solid remains at the end of the equilibration period.

  • Kinetic Profile: Perform a time-course experiment to confirm that the measured solubility does not change significantly after the chosen equilibration time.

  • Multiple Replicates: Conduct each solubility measurement in at least triplicate to assess the precision of the method.

  • Filter Compatibility: Verify that the syringe filter does not adsorb the solute by filtering a standard solution of known concentration and confirming that the concentration does not change.

Conclusion

References

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). PMC. Retrieved from [Link]

  • What is the solubility of Acrylic UV Monomer in different solvents? - Blog. (2025, May 12). Retrieved from [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). PMC - NIH. Retrieved from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles. Retrieved from [Link]

  • "Acrylic Ester Polymers". In - Free. (n.d.). Retrieved from [Link]

  • Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. (2022, October 21). Semantic Scholar. Retrieved from [Link]

  • This compound - CAS:124957-36-4. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

  • Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, August 13). PubMed. Retrieved from [Link]

  • First multi-target QSAR model for predicting the cytotoxicity of acrylic acid-based dental monomers. (n.d.). PubMed. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, August 13). PubMed. Retrieved from [Link]

  • Towards Predictive Models of Acrylates Free Radical Polymerization in Solution: The Key Role of Solvent-induced Cage Effects. (n.d.). ChemRxiv. Retrieved from [Link]

  • Acrylates - Matyjaszewski Polymer Group. (n.d.). Carnegie Mellon University. Retrieved from [Link]

  • PREC Investigates Acrylic Resin Solubility in Different Solvents. (n.d.). Prechem. Retrieved from [Link]

  • Influence of the Nature of Acrylates on the Reactivity, Structure, and Properties of Polyurethane Acrylates. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Graphical Abstracts - Division of Polymer Chemistry (POLY). (n.d.). Retrieved from [Link]

  • Synthesis of Poly(stearyl methacrylate-b-3-phenylpropyl methacrylate) Nanoparticles in n-Octane and Associated Thermoreversible Polymorphism. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

The Baylis-Hillman Adduct: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

The Baylis-Hillman reaction, a cornerstone of carbon-carbon bond formation, yields highly functionalized molecules known as Baylis-Hillman adducts. These structures are far more than mere synthetic curiosities; they represent a class of "privileged scaffolds" in medicinal chemistry. Their inherent structural features—a chiral center, a primary or secondary alcohol, an electron-withdrawing group, and a reactive double bond—provide a rich tapestry of functionalities for chemical modification and biological interaction. This guide delves into the core principles of the Baylis-Hillman reaction, explores the vast therapeutic potential of its adducts across a spectrum of diseases, and provides actionable experimental protocols for their synthesis and evaluation. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage these versatile molecules in their own discovery programs.

Part 1: The Baylis-Hillman Reaction: A Gateway to Medicinally Relevant Scaffolds

The Strategic Advantage of the Baylis-Hillman Reaction

In the quest for novel therapeutic agents, the ability to efficiently generate molecular complexity from simple starting materials is paramount. The Baylis-Hillman reaction stands out as a particularly powerful tool in this regard. It is an atom-economical coupling of an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). The product, a densely functionalized allylic alcohol, is a versatile building block for further chemical transformations. This reaction's strategic importance lies in its ability to construct a stereocenter and introduce multiple reactive handles in a single, efficient step, providing a rapid route to diverse molecular architectures.

Unveiling the Mechanism: A Foundation for Rational Design

Understanding the reaction mechanism is crucial for optimizing reaction conditions and, more importantly, for envisioning the downstream synthetic possibilities. The generally accepted mechanism proceeds through a series of nucleophilic additions and proton transfers.

The key takeaways from the mechanism for a medicinal chemist are:

  • Creation of a Chiral Center: The reaction generates a new stereocenter at the carbon bearing the newly formed hydroxyl group. While the standard reaction is racemic, significant progress has been made in developing asymmetric variants to access enantiomerically pure compounds, which is often critical for selective biological activity.

  • Orthogonal Reactivity: The resulting adduct possesses several functional groups—a hydroxyl, a carbon-carbon double bond, and an electron-withdrawing group—that can be selectively manipulated, allowing for the systematic exploration of chemical space.

Baylis_Hillman_Mechanism

Caption: The catalytic cycle of the Baylis-Hillman reaction.

Part 2: Baylis-Hillman Adducts as Privileged Scaffolds in Drug Discovery

The "Privileged Scaffold" Paradigm

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Baylis-Hillman adducts fit this description perfectly. Their conformational flexibility and the strategic placement of hydrogen bond donors (the hydroxyl group) and acceptors (the electron-withdrawing group) allow them to present a variety of pharmacophoric features to a biological receptor. This inherent versatility makes them ideal starting points for library synthesis and hit-to-lead optimization campaigns.

Navigating Chemical Space: From Adduct to Drug Candidate

The true power of Baylis-Hillman adducts lies in their synthetic tractability. The multiple functional groups serve as launchpads for a wide array of chemical transformations, enabling a systematic exploration of structure-activity relationships (SAR).

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Caption: Workflow for SAR exploration starting from a Baylis-Hillman adduct.

Part 3: A Spectrum of Therapeutic Applications

The structural richness of Baylis-Hillman adducts has been translated into a broad range of biological activities. Numerous derivatives have demonstrated significant potential in various disease models.

Anticancer Agents

Cancer remains a formidable challenge, and the demand for novel chemotherapeutics is ever-present. Baylis-Hillman adducts have emerged as a promising class of anticancer agents, acting through diverse mechanisms.

  • Mechanism of Action: Many adducts exhibit cytotoxicity by inducing apoptosis (programmed cell death). This is often achieved by increasing the levels of reactive oxygen species (ROS) within cancer cells, which leads to oxidative stress and triggers the apoptotic cascade. Some derivatives have also been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.

  • Key Examples: Certain novel Baylis-Hillman adducts have shown potent activity against human breast cancer cell lines (MCF-7) by inducing apoptosis. Other studies have highlighted their effectiveness against various cancer cell lines, including colon and leukemia.

Compound Class Cancer Cell Line Reported Activity (IC50) Proposed Mechanism
Aryl-substituted adductsMCF-7 (Breast)Low micromolar rangeApoptosis induction, ROS generation
Heterocyclic adductsVariousVariesAnti-proliferative, Angiogenesis inhibition
Antimicrobial Agents

The rise of multidrug-resistant pathogens is a global health crisis. Baylis-Hillman adducts offer a unique chemical scaffold for the development of new antimicrobial agents.

  • Antibacterial and Antifungal Activity: Derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mechanism is often attributed to the disruption of cell membrane integrity or the inhibition of essential enzymes.

  • Antiprotozoal Potential: Notably, Baylis-Hillman adducts have shown significant promise in combating parasitic diseases. Certain compounds have displayed potent activity against Leishmania donovani, the parasite responsible for leishmaniasis, and against Plasmodium falciparum, the causative agent of malaria.

Anti-inflammatory Agents

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Baylis-Hillman adducts have been investigated for their ability to modulate inflammatory pathways.

  • Targeting Inflammatory Mediators: The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of nitric oxide (NO) and prostaglandins, which are key mediators of the inflammatory response. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • NF-κB Inhibition: A crucial mechanism underlying their anti-inflammatory activity is the inhibition of the transcription factor NF-κB. NF-κB is a master regulator of genes involved in inflammation and immunity. By blocking its activation, Baylis-Hillman adducts can effectively suppress the inflammatory cascade.

Part 4: From Bench to Assay: Practical Methodologies

Translating the potential of Baylis-Hillman adducts into tangible results requires robust and reproducible experimental protocols.

Detailed Protocol: Synthesis of a Representative Baylis-Hillman Adduct

This protocol describes the synthesis of 3-hydroxy-2-methylene-3-phenylpropanenitrile, a classic Baylis-Hillman adduct, using benzaldehyde and acrylonitrile.

Materials:

  • Benzaldehyde (1.0 eq)

  • Acrylonitrile (1.5 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add benzaldehyde (1.0 eq) and acrylonitrile (1.5 eq) in DCM.

  • Catalyst Addition: Add DABCO (0.1 eq) to the solution at room temperature. The reaction is often exothermic; a water bath can be used to maintain the temperature if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 24-48 hours).

  • Workup: Once the reaction is complete, quench it by adding saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Baylis-Hillman adduct.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow: In-vitro Cytotoxicity Evaluation (MTT Assay)

This workflow outlines the steps to assess the anticancer potential of a newly synthesized Baylis-Hillman adduct using the MTT assay, which measures cell viability.

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Caption: Step-by-step workflow for the MTT cell viability assay.

Part 5: Future Perspectives and Conclusion

The journey of Baylis-Hillman adducts in medicinal chemistry is far from over. Future research will likely focus on several key areas:

  • Asymmetric Catalysis: The development of more efficient and scalable enantioselective Baylis-Hillman reactions will be critical for producing single-enantiomer drug candidates.

  • Bio-conjugation: The unique functionalities of the adducts make them suitable for conjugation to biomolecules, opening doors for targeted drug delivery and chemical biology applications.

  • Exploring New Biological Targets: As our understanding of disease biology grows, high-throughput screening of diverse Baylis-Hillman libraries will undoubtedly uncover novel activities against new and challenging targets.

References

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent advances in the Baylis–Hillman reaction and its applications. Chemical Reviews, 103(3), 811-892. [Link]

  • Baylis, A. B., & Hillman, M. E. D. (1972). German Patent 2155113. Chemical Abstracts, 77, 34174q.
  • Shi, Y., et al. (2018). Novel Baylis-Hillman adducts derivatives induce apoptosis in human breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry Letters, 28(15), 2577-2581. [Link]

  • Basavaiah, D., & Kumaragurubaran, N. (2003). The Baylis–Hillman reaction: a novel concept for creativity in chemistry. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 115(5), 457-465. [Link]

  • Singh, V., & Arora, S. (2016). Recent advances in the medicinal applications of Baylis-Hillman adducts. RSC Advances, 6(78), 74375-74403. [Link]

  • Kim, J. H., et al. (2007). Synthesis and evaluation of Baylis–Hillman derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(1), 475-483. [Link]

Methodological & Application

Application Note: A Detailed Laboratory Scale Synthesis Protocol for 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester. This compound is a derivative of the Baylis-Hillman adduct of benzaldehyde and methyl acrylate, a versatile building block in organic synthesis. The densely functionalized nature of Baylis-Hillman adducts makes them valuable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The protocol herein details a robust two-step synthesis commencing with the venerable Baylis-Hillman reaction, followed by the acetylation of the resulting alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the causality behind the experimental choices to ensure scientific integrity and reproducibility.

Reaction Scheme

The overall synthesis proceeds in two distinct steps:

  • Step 1: The Baylis-Hillman Reaction. This step involves the carbon-carbon bond formation between the α-position of methyl acrylate and the carbonyl carbon of benzaldehyde. This reaction is catalyzed by a tertiary amine, 1,4-diazabicyclo[2.2.2]octane (DABCO), to yield methyl 2-(hydroxy(phenyl)methyl)acrylate.[1]

  • Step 2: Acetylation. The secondary hydroxyl group of the Baylis-Hillman adduct is then acetylated using acetic anhydride with pyridine as a catalyst to afford the final product, this compound.

Materials and Methods

Materials
Reagent/SolventGradeSupplier
BenzaldehydeReagentSigma-Aldrich
Methyl acrylateReagent, 99%, contains MEHQ as inhibitorSigma-Aldrich
1,4-Diazabicyclo[2.2.2]octane (DABCO)ReagentPlus®, ≥99%Sigma-Aldrich
Acetic anhydrideReagentPlus®, ≥99%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Ethyl acetateHPLC gradeFisher Scientific
HexaneHPLC gradeFisher Scientific
Dichloromethane (DCM)HPLC gradeFisher Scientific
Hydrochloric acid (HCl)1 M aqueous solutionVWR
Saturated sodium bicarbonate (NaHCO₃)Aqueous solutionVWR
Brine (Saturated NaCl)Aqueous solutionVWR
Anhydrous sodium sulfate (Na₂SO₄)GranularVWR
Silica gel60 Å, 230-400 meshVWR
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR spectrometer (¹H NMR, ¹³C NMR)

  • Standard laboratory glassware and consumables

Experimental Protocols

Part 1: Synthesis of Methyl 2-(hydroxy(phenyl)methyl)acrylate (Baylis-Hillman Adduct)

This procedure outlines the DABCO-catalyzed reaction between benzaldehyde and methyl acrylate.

Diagram of the Baylis-Hillman Reaction Workflow

Baylis_Hillman_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Benzaldehyde, Methyl Acrylate, and DABCO react Stir at Room Temperature (Monitor by TLC) start->react Initiate Reaction dilute Dilute with Ethyl Acetate react->dilute Reaction Complete wash_HCl Wash with 1 M HCl dilute->wash_HCl wash_bicarb Wash with sat. NaHCO₃ wash_HCl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel, Hexane:EtOAc) concentrate->purify product1 Methyl 2-(hydroxy(phenyl)methyl)acrylate purify->product1

Caption: Workflow for the Baylis-Hillman reaction.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (5.31 g, 50 mmol), methyl acrylate (4.30 g, 50 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.12 g, 10 mmol).

  • Stir the mixture at room temperature. The reaction is typically slow and may require several days to reach completion.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 25 mL) to remove the DABCO catalyst.

  • Subsequently, wash the organic layer with saturated aqueous NaHCO₃ (25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 4:1) to afford pure methyl 2-(hydroxy(phenyl)methyl)acrylate.

Part 2: Synthesis of this compound (Acetylation)

This procedure details the acetylation of the hydroxyl group of the Baylis-Hillman adduct.

Diagram of the Acetylation Workflow

Acetylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Baylis-Hillman Adduct in Pyridine add_Ac2O Add Acetic Anhydride at 0°C start->add_Ac2O react Stir at Room Temperature (Monitor by TLC) add_Ac2O->react Initiate Reaction quench Quench with Methanol react->quench Reaction Complete coevaporate Co-evaporate with Toluene quench->coevaporate dilute Dilute with Dichloromethane coevaporate->dilute wash_HCl Wash with 1 M HCl dilute->wash_HCl wash_bicarb Wash with sat. NaHCO₃ wash_HCl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel, Hexane:EtOAc) concentrate->purify product2 This compound purify->product2

Caption: Workflow for the acetylation of the Baylis-Hillman adduct.

Step-by-Step Procedure:

  • Dissolve the purified methyl 2-(hydroxy(phenyl)methyl)acrylate (3.84 g, 20 mmol) in anhydrous pyridine (20 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.06 g, 30 mmol, 1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC (4:1 hexane/ethyl acetate).

  • Quench the reaction by the slow addition of methanol (5 mL).[3]

  • Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.[4]

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), water (25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.

Results and Discussion

Yields and Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateTypical Yield
Methyl 2-(hydroxy(phenyl)methyl)acrylateC₁₁H₁₂O₃192.21Colorless oil70-85%
This compoundC₁₃H₁₄O₄234.25Colorless oil85-95%
Characterization Data

Methyl 2-(hydroxy(phenyl)methyl)acrylate

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 6.30 (s, 1H, C=CH₂), 5.85 (s, 1H, C=CH₂), 5.50 (s, 1H, CH-OH), 3.75 (s, 3H, OCH₃), 3.50 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.8, 141.5, 140.2, 128.5, 128.0, 126.5, 126.0, 72.5, 52.0.

This compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 6.40 (s, 1H, C=CH₂), 6.35 (s, 1H, CH-OAc), 5.90 (s, 1H, C=CH₂), 3.70 (s, 3H, OCH₃), 2.10 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.0, 166.0, 138.0, 137.5, 128.8, 128.5, 127.0, 126.5, 73.0, 52.2, 21.0.

Causality and Experimental Insights

  • The Baylis-Hillman Reaction: The choice of DABCO as a catalyst is crucial due to its high nucleophilicity and non-nucleophilic basicity, which efficiently initiates the reaction cascade.[1] The reaction is often performed neat (without solvent) to maximize the concentration of reactants, although this can lead to longer reaction times. The acidic workup is essential for the protonation and subsequent removal of the basic DABCO catalyst from the organic phase.

  • Acetylation: Pyridine serves a dual role in the acetylation step; it acts as a solvent and as a base to neutralize the acetic acid byproduct, thereby driving the reaction to completion.[4] The use of anhydrous conditions is important to prevent the hydrolysis of acetic anhydride. The co-evaporation with toluene is an effective technique for the azeotropic removal of residual pyridine, which can be difficult to remove by simple extraction.[4]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can confidently prepare this valuable synthetic intermediate. The inclusion of mechanistic insights and detailed procedural steps ensures that this guide is not merely a set of instructions, but a comprehensive resource for understanding and executing this important chemical transformation.

References

  • ARKIVOC. (2016). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. [Link]

  • Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Fe3O4 Magnetic Nanoparticles as an Efficient and Reusable Co-catalyst for the Baylis-Hillman Reaction. [Link]

Sources

"purification of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester by column chromatography"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Purification of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester by Column Chromatography

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of this compound, a functionalized Morita-Baylis-Hillman (MBH) adduct, using silica gel column chromatography. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind experimental choices, from mobile phase selection using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. It includes step-by-step methodologies, troubleshooting advice, and visual workflows to ensure a robust and reproducible purification process.

Introduction and Scientific Context

This compound is a highly functionalized molecule belonging to the class of Morita-Baylis-Hillman (MBH) adducts.[1][2] These adducts are exceptionally valuable in organic synthesis, serving as versatile building blocks for a wide array of more complex molecular architectures found in natural products and pharmaceuticals.[2] The synthetic utility of this compound stems from its dense arrangement of functional groups: an acrylate system, a chiral center, and an acetoxy leaving group, which allow for diverse downstream chemical transformations.

The crude product from the synthesis of such MBH adducts is often contaminated with starting materials, catalysts (e.g., DABCO), and side-products.[3] Therefore, a robust purification step is critical to isolate the target compound in high purity for subsequent reactions or biological evaluation. Flash column chromatography is the most common and effective technique for this purpose on a laboratory scale.[4]

This guide explains the causality behind the entire purification workflow, from initial method development on a TLC plate to the execution of the preparative column, ensuring a self-validating and efficient protocol.

Compound Profile:

  • IUPAC Name: Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate[5]

  • Molecular Formula: C₁₃H₁₄O₄[6]

  • Molecular Weight: 234.25 g/mol [6]

  • Structure:

The Principle of Separation: Normal-Phase Chromatography

The purification protocol described herein utilizes normal-phase chromatography. In this technique, the stationary phase is polar (silica gel), while the mobile phase (eluent) is a relatively non-polar organic solvent or solvent mixture.[7]

The separation mechanism is based on the differential adsorption and desorption of the compounds in the mixture to the silica surface.

  • Polar Compounds: Molecules with polar functional groups (e.g., alcohols, amines) interact strongly with the polar Si-OH groups on the silica surface. They are tightly adsorbed and thus travel down the column slowly.

  • Non-polar Compounds: Molecules with low polarity have weaker interactions with the stationary phase and spend more time dissolved in the mobile phase, causing them to travel down the column more quickly.

This compound contains ester and acetoxy groups, giving it moderate polarity. It can be effectively separated from more polar impurities (e.g., the corresponding alcohol precursor) and less polar impurities (e.g., unreacted benzaldehyde) by carefully selecting a mobile phase of appropriate polarity.

Protocol Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the ideal solvent system (mobile phase) must be determined using Thin-Layer Chromatography (TLC).[8][9] TLC is a rapid, small-scale version of column chromatography that predicts the separation achievable on the column. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.2 and 0.4 , ensuring good separation from impurities.[10]

Rf Calculation: Rf = (Distance traveled by the sample spot) / (Distance traveled by the solvent front)[9]

Detailed Protocol: TLC Solvent System Optimization
  • Preparation: Pour a small amount (~0.5 cm depth) of a test solvent system (e.g., 20% Ethyl Acetate in Hexane) into a developing chamber lined with filter paper to ensure vapor saturation.[8] Cover the chamber.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Allow the solvent to evaporate completely.

  • Development: Place the TLC plate into the saturated chamber and cover it. Allow the mobile phase to travel up the plate via capillary action until it is ~1 cm from the top.[7]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analysis & Iteration: Calculate the Rf of the product spot.

    • If Rf is too high (> 0.4): The mobile phase is too polar. Decrease its polarity by reducing the proportion of the polar solvent (e.g., switch from 20% to 10% Ethyl Acetate in Hexane).

    • If Rf is too low (< 0.2): The mobile phase is not polar enough. Increase its polarity by increasing the proportion of the polar solvent (e.g., switch from 20% to 30% Ethyl Acetate in Hexane).[10]

    • Repeat this process until the ideal Rf and good separation between spots are achieved.

Recommended Starting Solvent Systems
Compound PolarityRecommended Solvent System (v/v)
Non-polar5% Ethyl Acetate / Hexane or 100% Hexane
Normal / Medium 10-50% Ethyl Acetate / Hexane
Polar100% Ethyl Acetate or 5% Methanol / Dichloromethane
This table is adapted from common laboratory practices for separating compounds of varying polarities.[11]
Logical Workflow for TLC Optimization

TLC_Optimization Start Start: Crude Mixture Prep_TLC Prepare & Spot TLC Plate Start->Prep_TLC Choose_Solvent Select Initial Solvent System (e.g., 20% EtOAc/Hexane) Prep_TLC->Choose_Solvent Develop Develop Plate in Chamber Choose_Solvent->Develop Visualize Visualize under UV Light Develop->Visualize Calculate_Rf Calculate Rf of Product Spot Visualize->Calculate_Rf Decision Is 0.2 < Rf < 0.4 & Separation Good? Calculate_Rf->Decision Adjust_High Decrease Polarity (Less EtOAc) Decision->Adjust_High No (Rf > 0.4) Adjust_Low Increase Polarity (More EtOAc) Decision->Adjust_Low No (Rf < 0.2) Success Optimized System Found Proceed to Column Decision->Success Yes Adjust_High->Choose_Solvent Adjust_Low->Choose_Solvent Column_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation Pack 1. Pack Column (Silica Slurry) Load 2. Dry Load Sample Pack->Load Elute 3. Elute with Mobile Phase Load->Elute Collect 4. Collect Fractions Elute->Collect Monitor 5. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Continue Elution Pool 6. Pool Pure Fractions Monitor->Pool Evap 7. Evaporate Solvent (Low Temperature) Pool->Evap Yield 8. Isolate Pure Product & Calculate Yield Evap->Yield

Sources

Catalytic Conversion of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester to High-Value Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Chiral Building Block

In the landscape of modern synthetic chemistry and drug discovery, the development of efficient and selective methods for the transformation of readily available starting materials into complex, high-value molecules is a paramount objective. The compound 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester, a functionalized α,β-unsaturated carbonyl compound, represents a key chiral building block with significant potential for the synthesis of a diverse array of derivatives. Its strategic placement of an acetoxy group, a phenyl ring, and a methyl ester moiety provides multiple avenues for catalytic functionalization, leading to structures of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the catalytic conversion of this versatile substrate, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into key catalytic strategies, including palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, providing not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Core Catalytic Strategies and Mechanistic Considerations

The reactivity of this compound is primarily governed by the electronic properties of the α,β-unsaturated ester system. The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack and the double bond itself amenable to various addition and coupling reactions.[1] The presence of the chiral center at the α-position introduces the exciting possibility of diastereoselective and enantioselective transformations.

Two primary catalytic pathways are particularly well-suited for the derivatization of this substrate:

  • Palladium-Catalyzed Cross-Coupling Reactions: The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful tool for the formation of carbon-carbon bonds.[2][3] In the context of our target molecule, this reaction can be employed to introduce aryl or vinyl substituents at the β-position of the acrylic ester. The general mechanism involves the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst.[4]

  • Asymmetric Hydrogenation: The stereoselective reduction of the carbon-carbon double bond is a critical transformation for the synthesis of chiral molecules. Asymmetric hydrogenation, utilizing chiral transition metal catalysts (typically rhodium or iridium-based), can afford enantiomerically enriched products.[5][6][7] For α-substituted acrylic acids and esters, this method provides access to valuable chiral carboxylic acid derivatives.[8]

The following sections will provide detailed protocols for these key transformations, along with insights into catalyst selection, reaction optimization, and characterization of the resulting derivatives.

Data Presentation: A Comparative Overview of Catalytic Methodologies

To facilitate experimental design and decision-making, the following table summarizes key quantitative data for the catalytic conversion of acrylate derivatives, providing a comparative overview of typical reaction conditions and outcomes.

Catalytic MethodCatalyst SystemSubstrate ScopeTypical Yield (%)Key AdvantagesPotential Challenges
Mizoroki-Heck Reaction Pd(OAc)₂ / PPh₃Aryl iodides, bromides60-95Broad functional group tolerance, reliable C-C bond formation.[9]High catalyst loading may be required, potential for side reactions.
Asymmetric Hydrogenation [Rh(COD)₂(BF₄)] / Chiral Ligandα-Substituted acrylic acids85-99High enantioselectivity, access to chiral building blocks.[5]Ligand synthesis can be complex, requires high-pressure equipment.
Organocatalytic Michael Addition Chiral Amine or PhosphineThiols, malonates70-98Metal-free conditions, mild reaction setup.[10]Substrate scope can be limited, catalyst loading may be high.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Palladium-Catalyzed Mizoroki-Heck Reaction for the Synthesis of β-Aryl Derivatives

This protocol details a general procedure for the Mizoroki-Heck reaction between this compound and an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Add anhydrous DMF and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • Add this compound (1.0 equiv) and the aryl iodide (1.2 equiv).

  • Add triethylamine (2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome:

This procedure is expected to yield the corresponding β-aryl-2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester. The yield will vary depending on the specific aryl iodide used but is generally in the range of 70-90%. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of Chiral Propionate Derivatives

This protocol outlines a general procedure for the enantioselective hydrogenation of the carbon-carbon double bond of this compound.

Materials:

  • This compound

  • [Rh(COD)₂(BF₄)] (COD = 1,5-cyclooctadiene)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP)

  • Degassed methanol

  • High-pressure hydrogenation autoclave

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with [Rh(COD)₂(BF₄)] (1 mol%) and the chiral ligand (1.1 mol%).

  • Add degassed methanol and stir for 20 minutes to form the catalyst solution.

  • Add this compound (1.0 equiv).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas (3-4 cycles).

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time (typically 12-24 hours).

  • Carefully release the hydrogen pressure and purge the autoclave with an inert gas.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purify the product by column chromatography to obtain the chiral propionate derivative.

Expected Outcome:

This protocol is expected to yield the enantiomerically enriched methyl 2-(acetoxy-phenyl-methyl)-propanoate. The enantiomeric excess (ee) will be highly dependent on the choice of the chiral ligand. High ee values ( >90%) are often achievable with well-established ligand systems. The ee can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Visualization of Key Processes

To further elucidate the transformations described, the following diagrams illustrate the core catalytic cycles.

MizorokiHeckCycle cluster_0 Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Coord Alkene Coordination AlkeneComplex Ar-Pd(II)-X(Alkene) Coord->AlkeneComplex MigIns Migratory Insertion AlkylPd R-Pd(II)-X MigIns->AlkylPd BetaElim β-Hydride Elimination ProductComplex HPd(II)X(Product) BetaElim->ProductComplex RedElim Reductive Elimination (HX) RedElim->Pd0

Caption: The Mizoroki-Heck catalytic cycle.

AsymmetricHydrogenation cluster_1 Asymmetric Hydrogenation Catalyst [Rh(L*)]+ CatalystSubstrate [Rh(L*)(Substrate)]+ Catalyst->CatalystSubstrate Coordination Substrate Substrate (Alkene) Substrate->CatalystSubstrate OxidativeAddition Oxidative Addition CatalystSubstrate->OxidativeAddition H2 H₂ H2->OxidativeAddition HydridoComplex [H₂Rh(L*)(Substrate)]+ OxidativeAddition->HydridoComplex MigratoryInsertion Migratory Insertion HydridoComplex->MigratoryInsertion AlkylHydrido [H-Rh(L*)(Alkyl)]+ MigratoryInsertion->AlkylHydrido ReductiveElimination Reductive Elimination AlkylHydrido->ReductiveElimination ReductiveElimination->Catalyst Regeneration Product Product ReductiveElimination->Product

Caption: Asymmetric Hydrogenation catalytic cycle.

Conclusion and Future Directions

The catalytic conversion of this compound offers a rich field for the development of novel and efficient synthetic methodologies. The protocols outlined in this guide for Mizoroki-Heck cross-coupling and asymmetric hydrogenation provide a solid foundation for researchers to explore the synthesis of a wide range of valuable derivatives. Future research in this area will likely focus on the development of even more selective and sustainable catalytic systems, including the use of earth-abundant metal catalysts and organocatalysts. Furthermore, the exploration of other catalytic transformations, such as asymmetric conjugate additions and cycloadditions, will undoubtedly unlock new avenues for the synthesis of complex and biologically active molecules from this versatile chiral building block.

References

  • Li, X. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Applications. Accounts of Chemical Research, 53(10), 2262–2277. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • LoPachin, R. M., & Barber, D. S. (2006). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 92(1), 1–19. [Link]

  • Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry, 25(1), 253-260. [Link]

  • Islam, M. S., Nahra, F., Cazin, N. V., & Cazin, S. P. (2019). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. European Journal of Inorganic Chemistry, 2019(48), 5143-5148. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Hayashi, T., Kawamura, N., & Ito, Y. (1987). Asymmetric hydrogenation of trisubstituted acrylic acids catalyzed by a chiral (aminoalkyl)ferrocenylphosphine-rhodium complex. Journal of the American Chemical Society, 109(25), 7876–7878. [Link]

  • Yamamoto, H., & Ueoka, R. (2000). Iridium-Catalyzed Asymmetric Hydrogenation of α-Substituted Acrylic Acids. Organic Letters, 2(1), 115-117. [Link]

  • Dixon, D. J., & Ley, S. V. (2001). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications, (17), 1594-1595. [Link]

  • Zhang, Y., Schmitt, M., Lee, J. P., & Chen, E. Y. X. (2013). Organocatalytic conjugate-addition polymerization of linear and cyclic acrylic monomers by N-heterocyclic carbenes: mechanisms of chain initiation, propagation, and termination. Journal of the American Chemical Society, 135(49), 18333–18346. [Link]

  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids. Journal of the American Chemical Society, 123(34), 8410–8411. [Link]

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]

  • Heck, R. F. (1968). The Palladium-Catalyzed Arylation of Unsaturated Compounds. Journal of the American Chemical Society, 90(20), 5518–5526. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]

  • Li, Y., Dong, K., Wang, Z., & Ding, K. (2013). Rhodium(I)‐catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β,β‐diaryls. Angewandte Chemie International Edition, 52(26), 6748-6752. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Andrew, D., & MacMillan, D. W. C. (2015). Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α-Substituted Acrylate Esters. Journal of the American Chemical Society, 137(51), 15992–15995. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Michael Addition of Aldehydes to Nitroalkenes. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • de Vries, J. G. (2001). The Mizoroki–Heck Reaction. Topics in Organometallic Chemistry, 1-2, 1-2. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

  • Zhou, Y.-G. (2009). Asymmetric Hydrogenation of α-Substituted α,β-Unsaturated Carboxylic Acids. Accounts of Chemical Research, 42(12), 1955-1967. [Link]

  • Zhang, W., & Zhang, X. (2011). Recent advances in asymmetric hydrogenation of α-substituted acrylic acids. Coordination Chemistry Reviews, 255(21-22), 2634-2644. [Link]

  • Li, Y., Dong, K., Wang, Z., & Ding, K. (2013). Rhodium(I)‐catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β,β‐diaryls. Angewandte Chemie International Edition, 52(26), 6748-6752. [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. [Link]

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [Link]

  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138–5175. [Link]

Sources

Application Notes and Protocols for 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester: A Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester as a pivotal intermediate in the synthesis of bioactive molecules. This document outlines the compound's chemical properties, its potential applications in the synthesis of strobilurin-type fungicides, detailed reaction protocols, and analytical methodologies for characterization and quality control.

Introduction: Unveiling the Potential of a Unique Acrylate Ester

This compound (CAS No. 124957-36-4) is a functionalized acrylate ester possessing a unique combination of reactive sites.[1][2] Its structure, featuring a phenyl group, an acetoxy moiety, and a methyl acrylate backbone, makes it a valuable building block for the synthesis of complex organic molecules. The presence of the acetoxy group at the benzylic position offers a strategic point for nucleophilic substitution or elimination reactions, while the acrylate functionality is amenable to various transformations, including conjugate additions and polymerizations.

While direct citations for its use in commercially available pharmaceuticals are not prevalent in publicly accessible literature, its structural analogy to key intermediates in the synthesis of strobilurin fungicides strongly suggests its potential in this domain. Strobilurins are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi.[3][4][5] The core structure of many strobilurins features a β-methoxyacrylate pharmacophore attached to a substituted aromatic ring system.[3][6] This document will focus on the prospective application of this compound as an intermediate in the synthesis of novel strobilurin analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 124957-36-4[1][2]
Molecular Formula C₁₃H₁₄O₄[1][2]
Molecular Weight 234.25 g/mol [1][2]
Appearance Colorless to pale yellow liquid (typical)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)

Synthetic Utility in Strobilurin Analogue Synthesis

The structural features of this compound make it an attractive starting material for the synthesis of novel strobilurin fungicides. The core strategy involves the modification of the phenyl ring and the acrylate moiety to introduce the desired toxophore and other functional groups that modulate the compound's biological activity, spectrum, and physicochemical properties.

Proposed Synthetic Pathway

A plausible synthetic route to a strobilurin analogue from this compound is outlined below. This pathway leverages the acetoxy group as a leaving group in a key nucleophilic substitution step.

G A This compound B Hydrolysis A->B Base or Acid Catalysis C 2-(Hydroxy-phenyl-methyl)-acrylic acid methyl ester B->C D Nucleophilic Substitution with a Phenol C->D Mitsunobu or Williamson Ether Synthesis Conditions E Strobilurin Analogue Precursor D->E F Functional Group Interconversion (e.g., Methoxylation) E->F e.g., Methylation of a Hydroxyl Group G Final Strobilurin Analogue F->G

Caption: Proposed synthetic pathway for a strobilurin analogue.

Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Hydrolysis of the Acetoxy Group

This protocol describes the conversion of this compound to its corresponding alcohol, a key intermediate for further functionalization.

Materials:

  • This compound

  • Methanol

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add sodium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Strobilurin Analogue Precursor via Mitsunobu Reaction

This protocol details the coupling of the synthesized alcohol with a substituted phenol to form the core structure of a strobilurin analogue.

Materials:

  • 2-(Hydroxy-phenyl-methyl)-acrylic acid methyl ester (from Protocol 1)

  • Substituted phenol (e.g., 2-cyanophenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester (1.0 eq), the substituted phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired strobilurin analogue precursor.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediates and the final product.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The disappearance of the acetyl protons (around 2.1 ppm in ¹H NMR) and the appearance of a hydroxyl proton signal confirm the hydrolysis in Protocol 1. In Protocol 2, the appearance of signals corresponding to the substituted phenol moiety confirms the successful coupling.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the functional group transformations. The disappearance of the broad O-H stretch (around 3400 cm⁻¹) from the alcohol and the appearance of characteristic aromatic C-O stretching bands would indicate the formation of the ether linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the synthesized compounds. A suitable method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile or methanol.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks.

Workflow and Data Management

A systematic approach to experimentation and data recording is critical for reproducible research.

G cluster_0 Synthesis Phase cluster_1 Analytical Phase start Start with This compound hydrolysis Protocol 1: Hydrolysis start->hydrolysis purification1 Purification 1 (Column Chromatography) hydrolysis->purification1 mitsunobu Protocol 2: Mitsunobu Reaction purification1->mitsunobu nmr NMR (1H, 13C) purification1->nmr ir IR Spectroscopy purification1->ir purification2 Purification 2 (Column Chromatography) mitsunobu->purification2 end_synthesis Strobilurin Analogue Precursor purification2->end_synthesis ms Mass Spectrometry purification2->ms hplc HPLC Purity purification2->hplc

Caption: Experimental workflow from synthesis to analysis.

Conclusion

This compound is a promising and versatile intermediate for the synthesis of complex molecules, particularly in the agrochemical field. Its application in the development of novel strobilurin fungicides, as outlined in these notes, provides a framework for researchers to explore new chemical entities with potential biological activity. The provided protocols and analytical methods serve as a foundation for further research and development in this exciting area of synthetic chemistry.

References

  • Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. [Link]

  • Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution, biology and applications. Angewandte Chemie International Edition, 38(10), 1328-1349. [Link]

  • Wikipedia. (n.d.). Azoxystrobin. Retrieved from [Link]

  • ResearchGate. (2014). Design, Synthesis and Antifungal Activities of Novel Strobilurin Derivatives Containing Pyrimidine Moieties. Retrieved from [Link]

  • ACS Publications. (2007). Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. Retrieved from [Link]

Sources

Strategic Derivatization of the Hydroxyl Group in Baylis-Hillman Adducts: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of modern organic synthesis, valued for its ability to construct densely functionalized molecules from simple precursors with high atom economy.[1][2] The resulting adducts, characterized by their allylic alcohol, activated alkene, and a newly formed stereocenter, are exceptionally versatile synthetic intermediates.[3][4][5] The hydroxyl group, in particular, serves as a critical nexus for subsequent chemical transformations, enabling the conversion of these adducts into a vast array of complex carbocycles, heterocycles, and natural products.[1][6]

This guide provides an in-depth exploration of the primary strategies for derivatizing the hydroxyl group of Baylis-Hillman adducts. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer mechanistic rationale, field-proven protocols, and expert insights into experimental choices.

I. The Strategic Importance of the Hydroxyl Moiety

The allylic hydroxyl group of an MBH adduct is not merely a passive functionality; it is a versatile handle that dictates the molecule's subsequent reactivity. Its derivatization is a critical first step in multi-step syntheses for several key reasons:

  • Protection for Stability: The hydroxyl group can interfere with a wide range of reagents (e.g., organometallics, hydrides, strong bases). Converting it to a more stable ether or ester allows for transformations at other sites of the molecule without unintended side reactions.[7]

  • Activation for Nucleophilic Substitution: The hydroxyl group is a poor leaving group. Its conversion into a tosylate, mesylate, carbonate, or halide transforms it into an excellent electrophilic site, paving the way for SN2 or SN2' reactions to introduce new carbon or heteroatom substituents.[8][9]

  • Directing Group for Stereocontrol: The nature of the hydroxyl derivative (e.g., a bulky silyl ether) can exert significant steric influence on subsequent reactions, such as epoxidations or hydrogenations, thereby controlling the diastereoselectivity of the transformation.[10]

The choice of derivatization strategy is therefore a critical decision dictated by the overall synthetic plan, considering the stability of the derivative to upcoming reaction conditions and the ease of its eventual removal.

G MBH Baylis-Hillman Adduct (Allylic Alcohol) Deriv Derivatization of -OH Group MBH->Deriv Protection/ Activation Transform Further Synthetic Transformations (e.g., Cycloaddition, Cross-Coupling) Deriv->Transform Deprotect Deprotection (if necessary) Transform->Deprotect Target Target Molecule (e.g., Natural Product, API) Deprotect->Target

Caption: General synthetic workflow involving MBH adduct derivatization.

II. Core Derivatization Methodologies & Protocols

The following sections detail the most common and effective methods for derivatizing the hydroxyl group of MBH adducts. Each protocol is presented as a self-validating system, including mechanistic context and troubleshooting advice.

Silylation is one of the most widely used methods for protecting hydroxyl groups due to the predictable stability of silyl ethers and the variety of reagents available, which allows for fine-tuning of steric bulk and cleavage conditions.[10] The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of a silyl halide, typically facilitated by a non-nucleophilic base.

Mechanism Insight: The base (e.g., imidazole, triethylamine) serves a dual purpose: it neutralizes the HX acid byproduct and can act as a nucleophilic catalyst, forming a more reactive silylimidazolium intermediate that is readily attacked by the alcohol.

Protocol 1: General Procedure for tert-Butyldimethylsilyl (TBS) Protection

  • Preparation: To a solution of the Baylis-Hillman adduct (1.0 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1–0.5 M), add imidazole (2.5 equiv).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).

Data Summary: Common Silylating Agents

Silylating AgentAbbreviationBaseRelative StabilityTypical Deprotection Conditions
Trimethylsilyl ChlorideTMSClEt₃NLowMild acid (AcOH), K₂CO₃/MeOH
Triethylsilyl ChlorideTESClImidazole, Et₃NModerateTBAF, HF•Py, CSA
tert-Butyldimethylsilyl ChlorideTBSClImidazoleHighTBAF, HF•Py, strong acid
Triisopropylsilyl ChlorideTIPSClImidazoleVery HighTBAF (slower), HF•Py
tert-Butyldiphenylsilyl ChlorideTBDPSClImidazoleVery HighTBAF, HF•Py

Expert Insights & Troubleshooting:

  • Choice of Solvent: DMF is often used for sterically hindered alcohols as it can accelerate the reaction, but DCM is easier to remove during workup.

  • Incomplete Reaction: If the reaction stalls, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the rate.

  • Stability: TBS and TIPS ethers are robust and survive a wide range of conditions, including chromatography, mild oxidation, and many organometallic reactions. TMS ethers are significantly more labile and are often used for temporary protection.[10]

Acylation converts the hydroxyl group into an ester, which serves as a robust protecting group and can also activate the allylic position. Acetates are the most common, formed using acetyl chloride or acetic anhydride.[11]

Mechanism Insight: The reaction is catalyzed by a base like pyridine or triethylamine, which activates the acylating agent and neutralizes the acid byproduct. For less reactive alcohols, DMAP is a superior catalyst, forming a highly reactive N-acylpyridinium intermediate.

G sub R-OH Baylis-Hillman Adduct int N-Acylpyridinium Ion (Highly Reactive Intermediate) sub:f0->int:f0 Nucleophilic attack by Py/DMAP reag Ac₂O / Pyridine (or DMAP cat.) reag:f0->int:f0 prod R-OAc Acetylated Adduct int:f0->prod:f0 Attack by R-OH

Caption: Catalytic role of DMAP/Pyridine in acylation.

Protocol 2: General Procedure for Acetylation

  • Preparation: Dissolve the Baylis-Hillman adduct (1.0 equiv) in anhydrous DCM (0.2 M). Add triethylamine (1.5 equiv) followed by a catalytic amount of DMAP (0.1 equiv).

  • Reagent Addition: Cool the solution to 0 °C and add acetic anhydride (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography if necessary.

Expert Insights & Troubleshooting:

  • Alternative Reagents: For sensitive substrates, using acetyl chloride in place of the anhydride may offer better control.

  • Side Reactions: The basic conditions can sometimes promote elimination or other rearrangements. Running the reaction at lower temperatures can mitigate these issues.

  • Activation: The resulting acetate is a moderately good leaving group, making the adduct susceptible to allylic substitution reactions, a common and powerful synthetic application.[11]

Converting the hydroxyl group to a carbonate (e.g., Boc-carbonate) creates a superior leaving group, making the MBH adduct an excellent substrate for organocatalytic or transition-metal-catalyzed asymmetric allylic substitution reactions.[8][12]

Protocol 3: Formation of a tert-Butoxycarbonyl (Boc) Carbonate

  • Preparation: Dissolve the Baylis-Hillman adduct (1.0 equiv) in anhydrous THF or DCM (0.2 M). Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.3 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture for 4–16 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Directly purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the pure MBH carbonate.

Expert Insights:

  • Reactivity: MBH carbonates are highly valuable intermediates. They readily undergo SN2' reactions with a wide range of nucleophiles (e.g., indoles, pyrroles, malonates) in the presence of chiral catalysts to generate enantiomerically enriched products.[8][12] This two-step sequence (MBH reaction followed by asymmetric allylic substitution) is a powerful strategy for building chiral complexity.

III. Summary of Derivatization Strategies

The derivatization of the hydroxyl group is a pivotal step in unlocking the synthetic potential of Baylis-Hillman adducts. The choice of strategy directly impacts the stability, reactivity, and stereochemical outcome of subsequent transformations.

G cluster_0 Derivatization Pathways MBH Baylis-Hillman Adduct (-OH) Silyl Silyl Ether (-OSiR₃) (Protection) MBH->Silyl R₃SiCl, Base Ester Ester (-OAc) (Protection/Activation) MBH->Ester Ac₂O, Base/DMAP Carbonate Carbonate (-OCO₂R) (Activation for Allylic Sub.) MBH->Carbonate Boc₂O, Base/DMAP Ether Ether (-OR') (Stable Protection) MBH->Ether R'X, NaH

Caption: Key derivatization pathways for the MBH hydroxyl group.

By carefully selecting the appropriate derivatization protocol, researchers can effectively harness the reactivity of these versatile building blocks to construct complex molecular architectures for applications in medicinal chemistry and materials science.

References

  • Baylis–Hillman reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Baylis-hillman reaction in organic chemistry. (2024). StudySmarter US. Retrieved January 13, 2026, from [Link]

  • Baylis-Hillman Reaction: Mechanism & Examples. (n.d.). Name Reaction. Retrieved January 13, 2026, from [Link]

  • Basavaiah, D., Reddy, B. S., & Badsara, S. S. (2010). Recent contributions from the Baylis–Hillman reaction to organic synthesis. Chemical Reviews, 110(9), 5447-5674. [Link]

  • de Souza, R. O. M. A., et al. (2012). Hydrogenation of silylated Baylis-Hillman adducts from aliphatic aldehydes. Tetrahedron Letters, 53(1), 113-115. [Link]

  • Couto, R. A., et al. (2009). The influence of protecting groups on the diastereoselectivity of catalytic heterogeneous hydrogenation of Baylis-Hillman adducts. Tetrahedron Letters, 50(17), 1939-1941. [Link]

  • Duan, X.-H., et al. (2020). Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts. Organic Chemistry Frontiers, 7(1), 125-153. [Link]

  • Baylis-Hillman Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Batra, S., et al. (2023). Applications of Morita-Baylis-Hillman Reaction to the Synthesis of Natural Products and Drug Molecules. Asian Journal of Organic Chemistry. [Link]

  • Singh, V., & Batra, S. (2008). The Morita–Baylis–Hillman reaction: a versatile and convenient tool for the synthesis of complex molecules. Tetrahedron, 64(21), 4511-4574.
  • Kim, J., & Lee, K. (2002). Synthesis of Cyclic Compounds from the Baylis-Hillman Adducts. Current Organic Chemistry, 6(7), 627-645(19). [Link]

  • Porto, R. S., & Porto, V. A. (2017). Morita–Baylis–Hillman Adducts and Their Derivatives: A Patent-Based Exploration of Diverse Biological Activities. Pharmaceutical Patent Analyst, 6(3), 119-129. [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). 15.10: Protection of Hydroxyl Groups. In Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. [Link]

  • Wei, H.-X., et al. (2004). A stereoselective multicomponent synthesis of (Z)-β-bromo Baylis-Hillman ketones. Tetrahedron, 60(45), 10233-10237. [Link]

  • Chen, Y., et al. (2023). Stereo- and Regiospecific SN2′ Reaction of MBH Adducts with Isocyanoacetates: en Route to Transition-Metal-Free α-Allylation of Isocyanoacetates. ACS Omega, 8(7), 6988–6998. [Link]

  • Firmino, A. A., et al. (2012). A general, efficient and environmentally benign approach for the regioselective preparation of allylic acetates derived from α-methylene-β-hydroxy esters (Morita–Baylis–Hillman adducts). Catalysis Communications, 27, 155-158. [Link]

  • Lu, Y., et al. (2014). Asymmetric substitutions of O-Boc-protected Morita–Baylis–Hillman adducts with pyrrole and indole derivatives. Organic & Biomolecular Chemistry, 12(41), 8261-8267. [Link]

Sources

"synthetic routes to heterocyclic compounds from 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthetic Routes to Heterocyclic Compounds from Methyl 2-(acetoxy(phenyl)methyl)acrylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-(acetoxy(phenyl)methyl)acrylate, a derivative of the Morita-Baylis-Hillman (MBH) adduct of benzaldehyde and methyl acrylate, is an exceptionally versatile and powerful building block in modern organic synthesis. Its unique structural arrangement, featuring a Michael acceptor, an allylic acetate leaving group, and a stereogenic center, provides multiple avenues for complex molecular construction. This guide offers an in-depth exploration of synthetic strategies for converting this precursor into a variety of medicinally relevant heterocyclic scaffolds. We will delve into the mechanistic underpinnings of palladium-catalyzed intramolecular cyclizations and tandem reaction sequences, providing detailed, field-tested protocols for the synthesis of key heterocyclic families, including substituted dihydropyridinones and γ-butyrolactones. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is explained to empower researchers to adapt and innovate upon these methodologies.

The Versatile Precursor: Methyl 2-(acetoxy(phenyl)methyl)acrylate

The synthetic power of methyl 2-(acetoxy(phenyl)methyl)acrylate stems from the strategic placement of three key functional groups: an electron-deficient alkene (Michael acceptor), an allylic acetate (a superb leaving group in transition metal catalysis), and an ester moiety. This arrangement allows for a rich variety of selective, high-yield transformations.

The precursor is typically synthesized in a two-step sequence: a Morita-Baylis-Hillman reaction between benzaldehyde and methyl acrylate to form the corresponding allylic alcohol, followed by acetylation. The true synthetic potential is unlocked in its acetate form, particularly through palladium catalysis.

cluster_Structure Methyl 2-(acetoxy(phenyl)methyl)acrylate cluster_Reactivity Key Reactive Centers mol node1 Michael Acceptor (Conjugate Addition) mol:e->node1:w node2 Allylic Acetate (Pd-Catalyzed Substitution) mol:e->node2:w 2 node3 Ester Group (Hydrolysis, Amidation) mol:e->node3:w 3

Caption: Key reactive sites of the title precursor.

Palladium-Catalyzed Pathways: The π-Allyl Intermediate

The most powerful transformations of this substrate are initiated by palladium(0) catalysts. The catalytic cycle begins with the oxidative addition of a Pd(0) species into the carbon-oxygen bond of the allylic acetate. This generates a versatile π-allylpalladium(II) intermediate, which is electrophilic and can be attacked by a wide range of soft nucleophiles. The choice of phosphine ligands is critical as it modulates the stability, reactivity, and stereoselectivity of the catalytic system.

Start Precursor + Pd(0)L_n Intermediate π-Allylpalladium(II) Complex (Electrophilic) Start->Intermediate Oxidative Addition Product Alkylated Product Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) (e.g., N, O, C-based) Nucleophile->Product Catalyst Pd(0)L_n Product->Catalyst Reductive Elimination Catalyst->Start Catalyst Regeneration

Caption: General mechanism of Pd-catalyzed allylic substitution.

Protocol 2.1: Synthesis of 3-Methylene-4-phenyl-dihydrofuran-2(3H)-one (A γ-Butyrolactone Scaffold)

This protocol describes a catalytic dehydrative lactonization, a powerful strategy for forming five-membered lactone rings.[1] While the cited literature uses allylic alcohols, the principle extends to allylic acetates which form the same key intermediate under palladium catalysis. This transformation leverages an intramolecular SN2' reaction manifold.

Scientist's Notes (Rationale & Insights):
  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., PPh₃) is standard. The ligand stabilizes the Pd(0) state and influences the reaction's efficiency.

  • Solvent: Anhydrous, non-protic solvents like THF or Dioxane are preferred to prevent side reactions and ensure catalyst stability.

  • Base: A non-nucleophilic base such as cesium carbonate is often employed to facilitate the final steps of the catalytic cycle without competing in the nucleophilic attack. For this specific transformation starting from the acetate, a base may not be strictly necessary if the reaction proceeds through a decarboxylative-type mechanism after initial manipulation of the ester.

Detailed Protocol:

This protocol is adapted from analogous transformations of allylic systems.[1][2] Researchers should optimize conditions for the specific title substrate.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (2 mol%) and triphenylphosphine (8 mol%).

  • Inert Atmosphere: Seal the flask with septa, and purge with dry argon or nitrogen for 15 minutes.

  • Solvent & Reagents: Introduce 10 mL of anhydrous THF via syringe. Add cesium carbonate (1.5 equivalents). Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Dissolve methyl 2-(acetoxy(phenyl)methyl)acrylate (1.0 equivalent) in 5 mL of anhydrous THF and add it dropwise to the catalyst mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 66°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Workup: Upon completion (typically 4-12 hours), cool the mixture to room temperature. Filter it through a pad of Celite®, washing with ethyl acetate (20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaCl solution (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the desired γ-butyrolactone.

Compound Catalyst System Solvent Temp (°C) Typical Yield
3-Methylene-4-phenyl-dihydrofuran-2(3H)-onePd₂(dba)₃ / PPh₃THF6675-90%

Protocol 2.2: Tandem N-Allylation/Intramolecular Michael Addition for Dihydropyridinone Synthesis

Nitrogen heterocycles are cornerstones of medicinal chemistry. This protocol utilizes a tandem reaction where a primary amine first acts as a nucleophile in a palladium-catalyzed allylic substitution, followed by an intramolecular conjugate addition of a tethered active methylene group to form a functionalized 3,4-dihydro-2(1H)-pyridone.[3][4]

Scientist's Notes (Rationale & Insights):
  • Bifunctional Reagent: A reagent like ethyl acetoacetate is reacted with ammonia or a primary amine in situ to form an enamine, which serves as the bifunctional nucleophile. The 'soft' enamine nitrogen performs the initial allylic alkylation.

  • Reaction Control: The reaction is designed as a domino sequence. The first step, N-allylation, creates an intermediate that is perfectly poised for the subsequent intramolecular Michael addition, which drives the reaction to completion. This is a highly efficient method for building molecular complexity.[4]

  • Catalyst Choice: The choice of palladium catalyst and ligand can influence which nucleophilic site of the enamine (N vs. C) reacts first. For N-allylation, ligands that favor softer nucleophiles are preferred.

Detailed Protocol:

This protocol is based on established methods for dihydropyridone synthesis from related building blocks.[3][4]

  • Preparation: In a sealed tube, combine methyl 2-(acetoxy(phenyl)methyl)acrylate (1.0 eq.), ethyl acetoacetate (1.2 eq.), and ammonium acetate (1.5 eq.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the mixture.

  • Solvent: Add 5 mL of anhydrous ethanol.

  • Reaction: Seal the tube and heat the mixture to 80°C with stirring for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under vacuum to remove the ethanol.

  • Extraction: Redissolve the residue in dichloromethane (DCM, 30 mL) and wash with water (15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography to afford the pure dihydropyridinone product.

Target Heterocycle Key Reagents Catalyst Solvent Typical Yield
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylateEthyl acetoacetate, Ammonium acetatePd(PPh₃)₄Ethanol65-85%

Summary and Outlook

Methyl 2-(acetoxy(phenyl)methyl)acrylate is a readily accessible and highly valuable precursor for constructing diverse and complex heterocyclic systems. The strategic application of transition metal catalysis, particularly palladium-catalyzed reactions proceeding through π-allyl intermediates, allows for the efficient and selective formation of C-N, C-O, and C-C bonds. The tandem and domino strategies outlined herein demonstrate how multiple bond-forming events can be orchestrated in a single operation, maximizing synthetic efficiency. These protocols provide a solid foundation for researchers in drug discovery and materials science to explore novel molecular architectures from a common, versatile starting material.

References

  • Palladium-Catalyzed Intramolecular Migratory Cycloisomerization of 3-Phenoxy Acrylic Acid Ester. J-Stage. [Link]

  • Cyclization in random graph modeling of acrylate copolymerization. PMC - NIH. [Link]

  • Synthesis of functionalized lactones: catalytic cross-coupling of 1,2-diols and allylic alcohols. RSC Publishing. [Link]

  • Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. ScienceDirect. [Link]

  • Lactone synthesis. Organic Chemistry Portal. [Link]

  • Catalytic Dehydrative Lactonization of Allylic Alcohols. ACS Publications. [Link]

  • Reaction mechanism followed by vinyl acrylates a cyclization and b cleavage. ResearchGate. [Link]

  • Lactone Synthesis. Química Organica.org. [Link]

  • Enantioselective Allylations of Azlactones with Unsymmetrical Acyclic Allyl Esters. Journal of the American Chemical Society. [Link]

  • Main-Chain Scission of Acrylic Polymers via Intrachain Transesterification and Their Application in UV-curable Dismountable Adhesives. PMC - NIH. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC - NIH. [Link]

  • Synthesis of Poly Azo Heterocyclic from Modification of Poly Methyl Acrylate. ResearchGate. [Link]

  • Conversion of methyl-2-acetoxy propionate to methyl acrylate and acrylic acid.

Sources

"scale-up synthesis of 2-phenyl-acrylic acid esters"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-Phenyl-Acrylic Acid Esters

Abstract

2-Phenyl-acrylic acid esters, also known as α-phenylacrylates, are pivotal chemical intermediates with significant applications in pharmaceutical synthesis and polymer chemistry.[1][2] Their role as a key precursor in the industrial production of the opioid analgesic Tilidine underscores the need for robust, efficient, and scalable synthetic routes.[1][3] This document provides a comprehensive guide for researchers and process chemists, detailing established synthetic strategies and presenting a detailed, field-proven protocol for the scale-up synthesis of ethyl 2-phenylacrylate. We focus on the causality behind experimental choices, process safety, and optimization to ensure a self-validating and reliable system for large-scale production.

Introduction: The Strategic Importance of α-Phenylacrylates

The value of 2-phenyl-acrylic acid esters is rooted in their unique molecular architecture: an α,β-unsaturated ester functionality combined with a phenyl group. This arrangement offers a reactive platform for a variety of crucial organic transformations, including Michael additions and cycloadditions, making it an essential building block for complex molecules.[2] In polymer science, these monomers are used to create advanced polymers and can act as highly efficient terminators in organocatalyzed group transfer polymerization (GTP), enabling the precise synthesis of end-functionalized polymers and complex block copolymers.[3]

However, transitioning a laboratory synthesis to an industrial scale introduces significant challenges. Heat and mass transfer limitations, reaction kinetics, downstream processing, and cost-effectiveness become paramount. This guide addresses these challenges by outlining reliable synthetic methodologies and providing a detailed protocol that prioritizes safety, yield, and purity at scale.

Comparative Analysis of Synthetic Strategies for Scale-Up

Several synthetic routes to 2-phenyl-acrylic acid esters have been developed. The choice of method for industrial scale-up depends on factors such as raw material cost, atom economy, reaction conditions, and ease of purification.

Synthetic Method Key Reactants Advantages for Scale-Up Potential Challenges Primary Application
Knoevenagel-type Condensation Phenylacetate Ester, Formaldehyde Source (e.g., Paraformaldehyde)High yields, direct route, utilizes readily available materials.[3][4]Requires careful temperature control; potential for side reactions like the Cannizzaro reaction if not optimized.[4]Industrial production of bulk α-phenylacrylates.
Horner-Wadsworth-Emmons (HWE) Benzaldehyde, Phosphonate EsterHigh (E)-isomer selectivity, water-soluble phosphate byproduct simplifies purification.[5][6]Stoichiometric use of phosphonate reagent and base.Fine chemical synthesis requiring high stereoselectivity.
Wittig Reaction Benzaldehyde, Phosphorus YlideWell-established C=C bond formation, tolerates a wide range of functional groups.[6][7]Triphenylphosphine oxide byproduct can be difficult to remove on a large scale.Versatile olefination in multi-step syntheses.
Baylis-Hillman Reaction Acrylate Ester, BenzaldehydeHigh atom economy, organocatalytic process.[8]Very slow reaction rates can be impractical for large-scale throughput.[9]Synthesis of densely functionalized molecules.
Heck Reaction Aryl Halide, Acrylate EsterHigh functional group tolerance, excellent stereoselectivity.[10]Palladium catalyst cost can be prohibitive without efficient recycling; requires a base.[11][12]Specialty chemicals and pharmaceutical intermediates.
Fischer Esterification 2-Phenylacrylic Acid, AlcoholClassic, straightforward method if the carboxylic acid is the starting material.[3][13]Equilibrium-limited reaction requires removal of water to drive to completion.[13][14]Final esterification step.

Based on its high efficiency and directness, the Knoevenagel-type condensation of a phenylacetate with a formaldehyde source is one of the most industrially relevant methods and will be the focus of our detailed protocol.[3][4]

Experimental Protocol: Scale-Up Synthesis of Ethyl 2-Phenylacrylate

This protocol details a robust procedure for the synthesis of ethyl 2-phenylacrylate via a phase-transfer catalyzed condensation, adapted from established industrial methods.[4]

Principle of the Reaction

The synthesis proceeds via a Knoevenagel-type condensation. Ethyl phenylacetate is deprotonated at the α-carbon by a base (potassium carbonate). The resulting carbanion acts as a nucleophile, attacking paraformaldehyde. The reaction is facilitated by a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, which transports the carbonate anion from the solid phase into the organic phase where the reaction occurs. Subsequent elimination of water yields the final product, ethyl 2-phenylacrylate.

Mandatory Visualization: Reaction and Workflow

cluster_reactants Reactants & Catalysts cluster_product Product R1 Ethyl Phenylacetate R2 Paraformaldehyde P Ethyl 2-Phenylacrylate R1->P Condensation/ Elimination R2->P B Potassium Carbonate (Base) PTC Tetrabutylammonium Bromide (PTC) B->P Base PTC->P Catalyst

Caption: Core components for the Knoevenagel-type synthesis.

G start Reactor Charging (Solvent, Reactants, Base, Catalyst) react Controlled Heating (e.g., 80°C, 1.5-3h) Monitor via TLC/GC start->react cool Cool to Room Temperature react->cool workup Quench & Dilute (Add Water & Ethyl Acetate) cool->workup extract Phase Separation Separate Organic & Aqueous Layers workup->extract wash Wash Organic Layer (Water, then Brine) extract->wash dry Dry & Concentrate (Dry over Na₂SO₄, remove solvent under reduced pressure) wash->dry purify Final Purification (Vacuum Distillation) dry->purify final Pure Ethyl 2-Phenylacrylate purify->final

Sources

Application Notes and Protocols: Esterification Methods for Acrylic Acids with Various Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The esterification of acrylic acid and its derivatives is a cornerstone of polymer and synthetic chemistry, yielding acrylate esters that are crucial monomers for a vast array of applications, including the production of coatings, adhesives, textiles, and plastics. The selection of an appropriate esterification method is paramount and depends on several factors, including the structure and sensitivity of the alcohol, desired yield, reaction scale, and the avoidance of side reactions, most notably the polymerization of the highly reactive acrylate moiety.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most pertinent methods for the esterification of acrylic acids with a diverse range of alcohols. We will delve into the mechanistic underpinnings of each technique, offer field-proven insights into experimental choices, and provide robust, step-by-step protocols.

The Challenge of Acrylic Acid Esterification

The primary challenge in the esterification of acrylic acid is mitigating the propensity of both the acid and its corresponding ester to undergo polymerization, which can be initiated by heat, light, or radical species.[1] This necessitates the use of polymerization inhibitors and often milder reaction conditions. Furthermore, the formation of byproducts and the purification of the final acrylate ester can be complicated by the similar physical properties of reactants and products.[2]

I. Classical and Modern Esterification Strategies

A variety of methods have been developed to address the challenges of acrylic acid esterification. These range from classical acid-catalyzed methods to milder, coupling agent-mediated and enzyme-catalyzed approaches.

Fischer-Speier Esterification: The Workhorse Method

Fischer-Speier esterification is a traditional and widely used method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3] The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, and/or the water formed is removed, often by azeotropic distillation.

Causality of Experimental Choices:

  • Catalyst: Strong protic acids like sulfuric acid protonate the carbonyl oxygen of the acrylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[4]

  • Excess Alcohol: Using the alcohol as a solvent or in large excess shifts the reaction equilibrium towards the ester product according to Le Châtelier's principle.[5]

  • Water Removal: Continuous removal of water, for instance, using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene), is crucial for achieving high conversion.[6]

  • Inhibitor: The addition of a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), is essential to prevent the polymerization of the acrylic acid and the resulting ester, especially at the elevated temperatures often required for this reaction.[7]

Visualizing the Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow Reactants Acrylic Acid + Alcohol (Excess) + Inhibitor Reaction Reflux with Water Removal (Dean-Stark) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Aqueous Wash Reaction->Workup Purification Distillation Workup->Purification Product Acrylate Ester Purification->Product

Caption: A typical workflow for Fischer-Speier esterification of acrylic acid.

Steglich Esterification: Mild Conditions for Sensitive Substrates

For acid-sensitive alcohols or when milder conditions are required, the Steglich esterification is an excellent alternative.[8] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9]

Causality of Experimental Choices:

  • DCC/DIC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8]

  • DMAP: DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[9] This catalytic step is crucial for efficient esterification and to suppress the formation of the N-acylurea byproduct.[10]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

  • Temperature: The reaction is typically carried out at or below room temperature, minimizing the risk of polymerization.

Visualizing the Steglich Esterification Mechanismdot

Steglich_Mechanism

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2-(acetoxy(phenyl)methyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve the overall yield and purity of their product. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions based on established scientific principles and field-proven insights.

I. Synthesis Overview: A Two-Step Approach

The synthesis of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester is typically achieved in a two-step process. The cornerstone of this synthesis is the Morita-Baylis-Hillman (MBH) reaction, a powerful carbon-carbon bond-forming reaction.[1][2][3] This is followed by a standard acetylation of the resulting hydroxyl group.

Step 1: The Morita-Baylis-Hillman Reaction

The MBH reaction involves the coupling of an activated alkene (in this case, methyl acrylate) with an aldehyde (benzaldehyde) under the catalysis of a nucleophile, most commonly a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine.[1][4][5] This reaction forms the key intermediate, methyl 2-(hydroxy(phenyl)methyl)acrylate.

Step 2: Acetylation

The secondary alcohol of the MBH adduct is then acetylated using common acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base to yield the final product, this compound.

Below is a visual representation of the overall synthetic workflow:

Synthesis_Workflow cluster_0 Step 1: Morita-Baylis-Hillman Reaction cluster_1 Step 2: Acetylation Benzaldehyde Benzaldehyde MBH_Reaction MBH Reaction Benzaldehyde->MBH_Reaction Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->MBH_Reaction DABCO_Catalyst DABCO_Catalyst DABCO_Catalyst->MBH_Reaction MBH_Adduct Methyl 2-(hydroxy(phenyl)methyl)acrylate MBH_Reaction->MBH_Adduct Acetylation_Reaction Acetylation MBH_Adduct->Acetylation_Reaction Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Acetylation_Reaction Base Base Base->Acetylation_Reaction Final_Product This compound Acetylation_Reaction->Final_Product

Caption: Overall workflow for the synthesis of this compound.

II. Troubleshooting Guide: Improving Your Yield

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low or No Conversion in the Baylis-Hillman Reaction

Question: I have set up my Baylis-Hillman reaction with benzaldehyde, methyl acrylate, and DABCO, but after stirring for an extended period, I see very little or no formation of the desired product. What could be the problem?

Answer:

This is a common challenge with the MBH reaction, which is notoriously slow. Several factors could be contributing to the low conversion. Let's break them down:

1. Catalyst Activity:

  • Purity of DABCO: DABCO is hygroscopic and its catalytic activity can be diminished by moisture. Ensure you are using freshly opened or properly stored DABCO. Consider drying it under vacuum before use.

  • Catalyst Loading: While catalytic, an insufficient amount of DABCO will result in a very slow reaction. A typical loading is 10-30 mol%. You may need to optimize this for your specific conditions.

2. Reactant Quality:

  • Purity of Benzaldehyde: Benzaldehyde can oxidize to benzoic acid on exposure to air. The presence of benzoic acid can quench the catalyst and hinder the reaction. Use freshly distilled or recently purchased benzaldehyde.

  • Inhibitor in Methyl Acrylate: Methyl acrylate is often supplied with a polymerization inhibitor (like hydroquinone). While usually not a major issue for the MBH reaction, high levels of certain inhibitors could potentially interfere. If you suspect this, you can remove the inhibitor by passing the methyl acrylate through a column of basic alumina.

3. Reaction Conditions:

  • Solvent Choice: The choice of solvent can have a significant impact on the reaction rate. While the reaction can be run neat, certain solvents can accelerate it. Protic solvents, such as methanol or water, have been shown to increase the reaction rate.[4] A mixture of a polar aprotic solvent (like DMF or DMSO) and water can also be effective.

  • Temperature: The MBH reaction is typically run at room temperature. Increasing the temperature can sometimes improve the rate, but it can also lead to an increase in side reactions, such as the polymerization of methyl acrylate. A modest increase to 30-40°C could be beneficial, but this needs to be monitored carefully.

Troubleshooting Workflow:

Troubleshooting_Low_Conversion Start Low/No Conversion Check_Catalyst 1. Verify Catalyst Activity Start->Check_Catalyst Check_Reactants 2. Assess Reactant Purity Check_Catalyst->Check_Reactants Optimize_Conditions 3. Optimize Reaction Conditions Check_Reactants->Optimize_Conditions Consider_Additives 4. Explore Use of Additives Optimize_Conditions->Consider_Additives Success Improved Conversion Consider_Additives->Success

Caption: A logical workflow for troubleshooting low conversion in the Baylis-Hillman reaction.

Issue 2: Formation of Significant Byproducts

Question: My Baylis-Hillman reaction is proceeding, but I'm observing a significant amount of byproducts, making purification difficult and lowering my yield. What are these byproducts and how can I minimize them?

Answer:

Byproduct formation is a common issue that can significantly impact your isolated yield. The most common byproducts are:

  • Michael Adduct of DABCO and two molecules of Methyl Acrylate: This is a very common byproduct, especially with higher catalyst concentrations and longer reaction times.

  • Poly(methyl acrylate): Polymerization of the activated alkene is a competing reaction, particularly at elevated temperatures.

  • Aldol Addition/Condensation Products of Benzaldehyde: While less common under typical MBH conditions, self-condensation of the aldehyde can occur.

Strategies to Minimize Byproducts:

  • Stoichiometry of Reactants:

    • Using a slight excess of the aldehyde (e.g., 1.2 equivalents) relative to the methyl acrylate can sometimes help to consume the acrylate more efficiently and reduce its polymerization.

  • Controlled Addition:

    • Adding the methyl acrylate slowly to the mixture of benzaldehyde and DABCO can help to maintain a low concentration of the acrylate at any given time, thus minimizing its self-reaction and polymerization.

  • Temperature Control:

    • Avoid high reaction temperatures, as this significantly promotes the polymerization of methyl acrylate. Running the reaction at or slightly below room temperature is generally advisable.

  • Reaction Time:

    • While the MBH reaction is slow, excessively long reaction times can lead to the accumulation of byproducts. Monitor the reaction by TLC or GC-MS to determine the optimal time to stop the reaction, even if the conversion of the starting materials is not 100%.

Issue 3: Difficulties with the Acetylation Step

Question: I have successfully synthesized the Baylis-Hillman adduct, but I am having trouble with the acetylation step. The reaction is incomplete, or I am getting a complex mixture of products.

Answer:

The acetylation of the secondary alcohol in the MBH adduct is generally straightforward, but there are a few potential pitfalls:

1. Incomplete Reaction:

  • Insufficient Acetylating Agent/Base: Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride, 1.5-2.0 equivalents) and a suitable base (e.g., pyridine, triethylamine, or DMAP as a catalyst). The base is crucial to neutralize the acid formed during the reaction and to activate the alcohol.

  • Reaction Time and Temperature: While often rapid, the reaction may require stirring for several hours at room temperature to go to completion. Gentle heating (e.g., to 40-50°C) can be employed if the reaction is sluggish, but be mindful of potential side reactions.

2. Side Reactions:

  • Elimination: Under harsh basic conditions or at elevated temperatures, elimination of the newly formed acetate group can occur, leading to the formation of a conjugated diene. Use of a non-nucleophilic, sterically hindered base can sometimes mitigate this.

  • Acylation of other functionalities: While not an issue with the standard MBH adduct, if your substrates have other nucleophilic groups, they may also be acylated.

Recommended Acetylation Protocol:

A reliable method is to dissolve the MBH adduct in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a slight excess of triethylamine (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.). Cool the mixture in an ice bath and add acetic anhydride (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the Baylis-Hillman reaction?

A1: The catalyst, typically a tertiary amine like DABCO, acts as a nucleophile. It first adds to the β-position of the activated alkene (methyl acrylate) in a Michael addition to form a zwitterionic enolate.[1] This enolate is the key nucleophilic species that then attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). Subsequent elimination of the catalyst regenerates it and forms the final product.

Baylis_Hillman_Mechanism Reactants Methyl Acrylate + DABCO Zwitterion Zwitterionic Enolate Reactants->Zwitterion Michael Addition Adduct_Formation Aldol-type Addition Zwitterion->Adduct_Formation Aldehyde Benzaldehyde Aldehyde->Adduct_Formation Intermediate Alkoxide Intermediate Adduct_Formation->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Final_Adduct Baylis-Hillman Adduct Proton_Transfer->Final_Adduct Catalyst_Regen Catalyst Regeneration Final_Adduct->Catalyst_Regen

Caption: Simplified mechanism of the DABCO-catalyzed Baylis-Hillman reaction.

Q2: Are there any alternative catalysts to DABCO?

A2: Yes, while DABCO is the most common catalyst, other nucleophiles can be used. Tertiary phosphines (e.g., triphenylphosphine) can also catalyze the reaction, often at a faster rate.[4][5] Additionally, certain ionic liquids and other amine-based catalysts have been explored to improve reaction rates and yields.[3][4] For asymmetric synthesis, chiral amines derived from cinchona alkaloids are often employed.[1]

Q3: Can I use other aldehydes or activated alkenes?

A3: Absolutely. The Baylis-Hillman reaction is quite versatile. A wide range of aldehydes, including aliphatic and other aromatic aldehydes, can be used.[3][5] Similarly, other activated alkenes such as acrylonitrile, acrolein, and vinyl ketones are also suitable reaction partners.[5] However, the reactivity can vary significantly, and reaction conditions may need to be re-optimized for each new substrate combination.

Q4: How can I effectively purify the final product?

A4: Column chromatography is the most common method for purifying both the intermediate Baylis-Hillman adduct and the final acetylated product. A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is typically effective. Careful monitoring of the fractions by TLC is essential to ensure good separation from any unreacted starting materials and byproducts.

Q5: What are some of the key safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed. Specifically:

  • Methyl acrylate: is a flammable liquid and a potent lachrymator. It should be handled in a well-ventilated fume hood.

  • Benzaldehyde: can be an irritant.

  • DABCO: is a hygroscopic solid and can be irritating.

  • Acetic anhydride: is corrosive and reacts with water.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(hydroxy(phenyl)methyl)acrylate (Baylis-Hillman Adduct)

Materials:

  • Benzaldehyde (1.0 eq)

  • Methyl acrylate (1.2 eq)

  • DABCO (0.2 eq)

  • Solvent (e.g., DMF/water 1:1, or neat)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde and the chosen solvent (if any).

  • Add DABCO to the mixture and stir until it dissolves.

  • Add methyl acrylate to the reaction mixture (optionally, add it dropwise over 30 minutes).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction may take 24-72 hours.

  • Once the reaction has reached a satisfactory level of conversion, quench the reaction by adding dilute hydrochloric acid (1 M) until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with hexanes/ethyl acetate) to afford the pure Baylis-Hillman adduct as a colorless oil.

Protocol 2: Acetylation of the Baylis-Hillman Adduct

Materials:

  • Methyl 2-(hydroxy(phenyl)methyl)acrylate (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Triethylamine (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Baylis-Hillman adduct in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine and DMAP to the solution.

  • Cool the flask in an ice bath.

  • Add acetic anhydride dropwise to the cooled solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

V. Data Summary

ParameterBaylis-Hillman ReactionAcetylation
Key Reactants Benzaldehyde, Methyl AcrylateMBH Adduct, Acetic Anhydride
Catalyst/Reagent DABCOTriethylamine, DMAP
Typical Temp. Room Temperature0°C to Room Temperature
Typical Time 24-72 hours2-4 hours
Common Solvents Neat, DMF/water, MethanolDichloromethane, THF
Purification Column ChromatographyColumn Chromatography

VI. References

  • Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]

  • NROChemistry. Baylis-Hillman Reaction: Mechanism & Examples. [Link]

  • Wikipedia. Baylis–Hillman reaction. [Link]

  • Royal Society of Chemistry. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. [Link]

Sources

Technical Support Center: Synthesis of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this two-step synthesis, which primarily involves the Morita-Baylis-Hillman (MBH) reaction followed by acetylation. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to optimize your reaction outcomes.

Troubleshooting Guide: The Baylis-Hillman Reaction Step

The core of this synthesis is the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between benzaldehyde (an aldehyde) and methyl acrylate (an activated alkene), typically catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2] This reaction, while powerful, is notoriously slow and prone to side reactions that can significantly impact yield and purity.

Q1: My Baylis-Hillman reaction has a very low yield or has stalled. What are the likely causes and how can I fix it?

Answer:

Low or no yield is the most frequently reported issue with the Baylis-Hillman reaction. The primary cause is often a combination of the reaction's inherently slow kinetics and the occurrence of non-productive side reactions that consume starting materials or the catalyst.

Potential Causes & Solutions:

  • Non-Productive Catalyst Sequestration: The tertiary amine catalyst (e.g., DABCO) forms a zwitterionic Michael adduct with methyl acrylate. In the presence of protic impurities (like water), this intermediate can be protonated and hydrolyzed. This is a non-productive side reaction that consumes both the catalyst and the methyl acrylate, effectively halting the desired reaction.[3]

    • Solution: While the reaction can be slow in anhydrous conditions, the careful addition of a protic solvent can be beneficial. A study by Yu et al. found that an aqueous medium with a stoichiometric amount of DABCO can overcome the slow reaction times and low yields.[3] The optimal conditions often involve a binary solvent system, such as 1:1 1,4-dioxane/water, which was found to be ideal for both reaction rate and product yield.[3] However, using too high a concentration of reactants can have a negative effect, possibly due to a decrease in the relative water content.[3]

  • Insufficient Catalyst Loading: Due to the potential for catalyst deactivation, a higher catalyst loading may be necessary.

    • Solution: Instead of catalytic amounts (e.g., 10-20 mol%), consider using stoichiometric amounts of DABCO (e.g., 1.0 equivalent). This ensures enough active catalyst is present to drive the reaction to completion, even with some non-productive consumption.[3]

  • Reaction Time: The Baylis-Hillman reaction is often slow, with reaction times of a week or more being common under certain conditions.[3]

    • Solution: Be patient. Monitor the reaction by TLC or LC-MS over an extended period before concluding it has failed. If the reaction is proceeding but is slow, consider gentle heating (40-50 °C), but be aware this may also increase the rate of side reactions. The use of an aqueous medium, as mentioned above, is a primary method for accelerating the reaction.[3]

Q2: I'm observing significant amounts of a byproduct that I suspect is a dimer or polymer of methyl acrylate. How can I prevent this?

Answer:

The formation of poly(methyl acrylate) or its oligomers is a common side reaction, as methyl acrylate is an activated monomer susceptible to polymerization.

Potential Causes & Solutions:

  • Radical Polymerization: Trace impurities, light, or heat can initiate the free-radical polymerization of methyl acrylate. Commercial methyl acrylate contains stabilizers like hydroquinone monomethyl ether (MEHQ) to prevent this, but their effectiveness can diminish over time or if the monomer is purified and stored improperly.[4][5]

    • Solution 1 (Purification): If you suspect stabilizer depletion, you can purify the methyl acrylate by washing it with an aqueous base solution (e.g., 4% NaOH) to remove the acidic stabilizer, followed by washing with water and drying.[5] However, the purified monomer must be used immediately or stored under refrigeration in the dark.

    • Solution 2 (Inhibitor Addition): Add a small amount of a radical inhibitor, such as phenothiazine or additional MEHQ, to the reaction mixture. This is particularly useful for reactions run at elevated temperatures or for extended periods.

  • Anionic Polymerization: The zwitterionic intermediate formed between DABCO and methyl acrylate can potentially initiate the anionic polymerization of another molecule of methyl acrylate.

    • Solution: Maintain a sufficiently high concentration of the aldehyde electrophile. The rate-determining step is often second-order in the aldehyde, meaning a higher aldehyde concentration favors the desired reaction pathway over acrylate dimerization.[2] A common strategy is to use a slight excess of the aldehyde relative to the acrylate.

Q3: My final product is contaminated with a compound that appears to be a Michael adduct of DABCO and methyl acrylate. Why did this form and how can I remove it?

Answer:

The formation and persistence of the DABCO-acrylate adduct (a stable betaine) is a known issue, especially under aqueous conditions.[3] While this adduct is a key intermediate, its accumulation indicates that the subsequent steps (addition to the aldehyde and catalyst elimination) are slow.

Potential Causes & Solutions:

  • Slow Aldol Addition Step: The addition of the zwitterionic enolate to the aldehyde is a critical step. If the aldehyde is not very electrophilic, this step can be slow, allowing the intermediate to accumulate.

    • Solution: For less reactive aldehydes, consider the use of a Lewis acid co-catalyst to activate the aldehyde carbonyl group. However, this can complicate the reaction and must be optimized carefully.

  • Workup and Purification: This byproduct is a quaternary ammonium salt and is typically highly polar and water-soluble.

    • Solution: During the aqueous workup, this adduct should preferentially partition into the aqueous phase. Perform several extractions with your organic solvent. If it persists, it can often be removed by silica gel chromatography, as it will be very polar and likely stick to the baseline or require a highly polar eluent (e.g., with methanol or ammonia) to move.

Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the Baylis-Hillman reaction?

The reaction proceeds via a three-step mechanism:

  • Michael Addition: The nucleophilic catalyst (DABCO) adds to the β-position of the activated alkene (methyl acrylate) to form a zwitterionic enolate.[1][6]

  • Aldol Addition: This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (benzaldehyde).[1][7]

  • Catalyst Elimination: A proton transfer occurs, followed by the elimination of the catalyst, which regenerates it for the next catalytic cycle and forms the final α-methylene-β-hydroxy product.[1][2]

How does the choice of solvent impact side reactions?

The solvent plays a critical role.

  • Aprotic Solvents (e.g., THF, Dioxane): Reactions are often very slow but can be cleaner if reactants are pure and anhydrous.

  • Protic Solvents (e.g., Water, Alcohols): Can dramatically accelerate the reaction.[3] However, they can also promote the non-productive hydrolysis of the catalyst-acrylate adduct. A mixed solvent system (e.g., Dioxane/H₂O) often provides the best balance of rate and yield.[3]

  • Polar vs. Non-polar: More polar solvents generally increase reaction rates by stabilizing the zwitterionic intermediates. However, very non-polar solvents can lead to poor solubility and low yields.[8]

Are there side reactions to consider during the final acetylation step?

The acetylation of the Baylis-Hillman adduct is typically a straightforward reaction using acetic anhydride and a base (like pyridine or DMAP). However, potential issues include:

  • Incomplete Reaction: The hydroxyl group is somewhat sterically hindered. Ensure you use a sufficient excess of acetic anhydride and allow adequate reaction time.

  • Elimination: Under harsh basic or acidic conditions, the hydroxyl group could be eliminated to form a conjugated diene, although this is less common during acetylation.

  • Purification: Ensure all pyridine or DMAP is removed during workup, as they can be difficult to separate from the product during chromatography. An acidic wash (e.g., with 1M HCl) is effective for removing these basic catalysts.

Visualizations and Protocols
Reaction Mechanisms and Troubleshooting

Here are diagrams illustrating the key chemical pathways involved.

Baylis_Hillman_Mechanism Figure 1: Catalytic Cycle of the Baylis-Hillman Reaction cluster_reactants Reactants cluster_cycle Reaction Pathway Methyl Acrylate Methyl Acrylate Benzaldehyde Benzaldehyde DABCO_cat DABCO Michael_Adduct Zwitterionic Michael Adduct DABCO_cat->Michael_Adduct 1. Michael Addition (with Methyl Acrylate) Aldol_Adduct Zwitterionic Aldol Adduct Michael_Adduct->Aldol_Adduct 2. Aldol Addition (with Benzaldehyde) Proton_Transfer Protonated Intermediate Aldol_Adduct->Proton_Transfer 3. Proton Transfer Proton_Transfer->DABCO_cat Catalyst Regeneration Product Baylis-Hillman Product Proton_Transfer->Product 4. Catalyst Elimination

Caption: Catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction.

Side_Reaction Figure 2: Non-Productive Hydrolysis Side Reaction Michael_Adduct Zwitterionic Michael Adduct (DABCO + Methyl Acrylate) Protonation Protonation by H₂O Michael_Adduct->Protonation Hydrolyzed_Adduct Protonated Adduct (Quaternary Ammonium Salt) Protonation->Hydrolyzed_Adduct Decomposition Hydrolysis/ Decomposition Hydrolyzed_Adduct->Decomposition Consumed Consumed Reactants (Catalyst + Acrylate) Decomposition->Consumed

Caption: Pathway for the non-productive hydrolysis of the key intermediate.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Low Yield start Low Yield in Baylis-Hillman Reaction check_time Is reaction time sufficient? (>48 hours) start->check_time check_catalyst Is catalyst loading sufficient? (e.g., >50 mol%) check_time->check_catalyst Yes wait Continue monitoring reaction check_time->wait No check_solvent Are you using an optimal solvent system? check_catalyst->check_solvent Yes increase_catalyst Increase DABCO to stoichiometric amount check_catalyst->increase_catalyst No change_solvent Switch to 1:1 Dioxane/H₂O or other protic co-solvent check_solvent->change_solvent No fail Still low yield. Consider alternative catalysts or reaction conditions. check_solvent->fail Yes wait->check_catalyst success Yield Improved increase_catalyst->success change_solvent->success

Caption: A decision-making workflow for troubleshooting low reaction yields.

Quantitative Data Summary

The choice of solvent and catalyst loading has a profound impact on reaction yield. The following table summarizes data adapted from the work of Yu et al. on the reaction between p-nitrobenzaldehyde and methyl acrylate, which demonstrates a general principle applicable to this synthesis.[3]

EntrySolvent System (v/v)DABCO (mol %)Time (h)Yield (%)
11,4-Dioxane50720
2H₂O50720
31,4-Dioxane / H₂O (9:1)504865
41,4-Dioxane / H₂O (1:1)502491
51,4-Dioxane / H₂O (1:9)502478
61,4-Dioxane / H₂O (1:1)204845

Table 1: Effect of Solvent Composition and Catalyst Loading on Baylis-Hillman Reaction Yield. Data illustrates the principle that a mixed aqueous system and higher catalyst loading significantly improve outcomes.[3]

Experimental Protocols
Protocol 1: Optimized Baylis-Hillman Reaction

This protocol is adapted from methodologies that prioritize yield and minimize reaction time by using an aqueous medium and stoichiometric catalyst.[3]

Reagents & Equipment:

  • Benzaldehyde

  • Methyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • 1,4-Dioxane

  • Deionized water

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • To a round-bottom flask, add benzaldehyde (1.0 eq).

  • Add 1,4-dioxane and deionized water in a 1:1 (v/v) ratio to achieve a final aldehyde concentration of approximately 0.1 M.

  • Add DABCO (1.0 eq) to the solution and stir until it dissolves.

  • Add methyl acrylate (2.0-3.0 eq) to the reaction mixture. Using a moderate excess of the acrylate can help drive the reaction to completion.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 24-48 hours.

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl 2-(hydroxy(phenyl)methyl)acrylate.

Protocol 2: Acetylation of the Baylis-Hillman Adduct

Reagents & Equipment:

  • Methyl 2-(hydroxy(phenyl)methyl)acrylate (from Protocol 1)

  • Acetic anhydride (Ac₂O)

  • Pyridine or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) as solvent

  • Standard glassware for reaction and workup.

Procedure:

  • Dissolve the Baylis-Hillman adduct (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (2.0 eq) or a catalytic amount of DMAP (0.1 eq) along with a non-nucleophilic base like triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the final product, this compound, by silica gel column chromatography.

References
  • Baylis-Hillman Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Baylis-Hillman Reaction Mechanism Overview. Scribd. [Link]

  • Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]

  • Baylis-Hillman Reaction. J&K Scientific LLC. [Link]

  • WO2013169589A1 - Conversion of methyl-2-acetoxy propionate to methyl acrylate and acrylic acid.
  • Yu, C.; Liu, B.; Hu, L. Efficient Baylis−Hillman Reaction Using Stoichiometric Base Catalyst and an Aqueous Medium. J. Org. Chem.2001 , 66 (16), 5413–5418. [Link]

  • Baylis–Hillman reaction. Wikipedia. [Link]

  • Eberlin, M. N.; Santos, L. S. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Molecules2012 , 17 (1), 944-968. [Link]

  • ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Assam Don Bosco University Journals. [Link]

  • Maneesha, M.; et al. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances2024 . [Link]

  • Al-Amin, M.; et al. Investigation of catalytic effect on carbon-carbon bond formation by Baylis-Hillman (BH) reaction between (2/3/4)-nitro-arylaldehyde and alkylacrylates and computational approaches through DFT functional. Results in Chemistry2021 , 3, 100140. [Link]

  • Wolf, L. The aza-Baylis-Hillman Reaction: Mechanism, Asymmetric Catalysis, & Abnormal Adducts. SED Group Meeting Presentation. [Link]

  • The synthesis of the title molecule, I. (i) Methyl acrylate, MeOH, 25... ResearchGate. [Link]

  • The Morita-Baylis-Hillman Reaction. Presentation, University of Rochester. [Link]

  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Forensic Chemistry2019 , 16, 100181. [Link]

  • Methyl Acrylate. Veeprho. [Link]

  • This compound. ChemBK. [Link]

  • Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method. Asian Journal of Chemistry. [Link]

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"troubleshooting low conversion in Baylis-Hillman reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Baylis-Hillman Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Baylis-Hillman reaction. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this powerful yet often temperamental carbon-carbon bond-forming reaction. We will move beyond simple procedural lists to explore the underlying chemical principles governing your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered with the Baylis-Hillman reaction.

Q1: My Baylis-Hillman reaction is incredibly slow or shows no conversion. What's the first thing I should check?

A1: The notoriously slow rate is the most significant drawback of the Baylis-Hillman reaction.[1] The first and most critical parameter to verify is the activity of your catalyst, especially if you are using a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). DABCO is hygroscopic and can lose activity upon prolonged storage. Consider subliming your DABCO before use or using a freshly opened bottle.[2] Additionally, ensure your aldehyde is free from acidic impurities (e.g., carboxylic acids from air oxidation), which can sequester the amine catalyst as an inactive ammonium salt.

Q2: I see my starting materials being consumed, but I'm not getting the desired product. What are the likely side reactions?

A2: If starting materials are consumed without forming the desired adduct, several side reactions could be occurring. The most common include:

  • Polymerization/Oligomerization: Activated alkenes, particularly acrylates and acrolein, can polymerize under the basic reaction conditions.[2]

  • Michael Adduct Formation: The nucleophilic catalyst can add to multiple acrylate units, leading to oligomers.[2]

  • Aldol Condensation: If your aldehyde can enolize, it may undergo self-condensation.[2]

  • Unproductive Michael Addition: For some substrates, the initial Michael addition of the catalyst to the alkene occurs, but the subsequent aldol addition to the electrophile is too slow, leading to a dead-end equilibrium or decomposition pathways.

Q3: Can I accelerate the reaction by heating it?

A3: While gentle heating can sometimes increase the rate of a sluggish Baylis-Hillman reaction, it must be approached with caution. Increased temperatures can promote side reactions, such as polymerization and retro-Baylis-Hillman cleavage of the product.[2] For stereoselective reactions, heating can also lead to a decrease in diastereoselectivity or enantioselectivity.[2] It is generally recommended to first optimize other parameters like catalyst choice, solvent, and concentration before resorting to heat.

Q4: What is the general order of reactivity for substrates?

A4:

  • Activated Alkenes: Reactivity generally follows the order of the electron-withdrawing group's strength: acrolein > vinyl ketones > acrylates > acrylonitrile.[3]

  • Electrophiles (Aldehydes): Electron-deficient aromatic aldehydes (e.g., those with nitro or halide substituents) are typically more reactive than electron-rich ones (e.g., with methoxy or alkyl substituents).[4][5] Aliphatic aldehydes are also common substrates. Ketones are generally unreactive under standard conditions and may require high pressure.[3]

Part 2: Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and solving low-conversion issues.

Issue 1: Reaction Fails to Initiate or Stalls at Low Conversion

This is the most common problem, often stemming from issues with the catalyst, substrates, or reaction conditions.

G start Low or No Conversion check_sm Are Starting Materials Pure & Active? start->check_sm check_cat Is the Catalyst Active? check_sm->check_cat If Yes sol_sm Solution: - Purify aldehyde (distill/filter) - Use fresh activated alkene check_sm->sol_sm If No check_solv Is the Solvent Appropriate? check_cat->check_solv If Yes sol_cat Solution: - Use fresh/sublimed DABCO - Switch to a different catalyst (e.g., DBU, 3-HDQ, Phosphine) check_cat->sol_cat If No check_cond Are Conditions Optimal? check_solv->check_cond If Yes sol_solv Solution: - Switch to a protic solvent (MeOH, H₂O) - Increase concentration (neat conditions) check_solv->sol_solv If No sol_cond Solution: - Extend reaction time - Consider additives (Lewis acids, protic co-catalysts) check_cond->sol_cond

Caption: A decision tree for troubleshooting stalled Baylis-Hillman reactions.

1. Catalyst Inactivity or Inappropriateness

  • The Cause: The reaction is catalyzed by a nucleophile, typically a tertiary amine or phosphine.[6] The catalytic cycle begins with the reversible Michael addition of this nucleophile to the activated alkene. If the catalyst is protonated by acidic impurities or is sterically hindered, this initial step will not occur.

  • The Protocol:

    • Verify Catalyst Purity: Use freshly opened or purified catalysts. DABCO, a common choice, can be purified by sublimation.[2]

    • Switch Catalyst Type: If DABCO is ineffective, consider alternatives. For some substrates, DBU or phosphines can be superior.[7] 3-hydroxyquinuclidine (3-HDQ) has been shown to accelerate reactions due to intramolecular hydrogen bonding that stabilizes key intermediates.[3]

    • Increase Catalyst Loading: While typically used at 10-30 mol%, increasing the loading to 50 mol% or even stoichiometric amounts can sometimes overcome slow kinetics, although this complicates purification.

2. Substrate Purity and Reactivity

  • The Cause: Aldehydes can oxidize to carboxylic acids, which neutralize the amine catalyst. Activated alkenes, especially acrolein, can polymerize on storage. Steric hindrance on either the aldehyde or the β-position of the alkene can dramatically slow the reaction.

  • The Protocol:

    • Purify the Aldehyde: Distill liquid aldehydes or pass solutions of solid aldehydes through a short plug of neutral alumina to remove acidic impurities.

    • Use Fresh Alkene: Use freshly opened bottles of activated alkenes or filter them through a plug of inhibitor-remover resin before use.

    • Consider Substrate Electronics: If using an electron-rich aromatic aldehyde, recognize that the reaction will be inherently slower. Longer reaction times or more active catalysts/conditions will be necessary.[5]

3. Solvent Effects

  • The Cause: The rate-determining step of the Baylis-Hillman reaction is often the proton transfer step.[6][8] Aprotic solvents (like THF, CH₂Cl₂) do little to facilitate this step. Protic solvents (like methanol, water, or formamide) can accelerate the reaction by stabilizing the zwitterionic intermediates through hydrogen bonding and facilitating the crucial proton transfer.[9]

  • The Protocol:

    • Introduce a Protic Solvent: If your reaction is slow in an aprotic solvent, try adding a protic co-solvent like methanol or even running the reaction in water. Dramatic rate accelerations have been reported in aqueous media.[7]

    • Run Neat (Solvent-Free): High concentrations can favor the bimolecular reaction. Running the reaction without any solvent, if the reactants are liquids, is a common and effective strategy.

ParameterCondition A (Aprotic)Condition B (Protic)Rationale
Solvent THF or CH₂Cl₂Methanol or WaterProtic solvents stabilize zwitterionic intermediates and accelerate the rate-limiting proton transfer via hydrogen bonding.[9]
Typical Rate Very Slow (days to weeks)Faster (hours to days)The ability of the solvent to act as a proton shuttle is key to accelerating the turnover-limiting step.[6][9]
Considerations Good for substrates sensitive to hydrolysis.Potential for ester hydrolysis or other side reactions with water.Choose the solvent based on substrate compatibility and the need for rate acceleration.
Issue 2: Formation of Side Products Dominates

If your starting materials are being consumed but the yield of the desired Baylis-Hillman adduct is low, side reactions are the culprit.

G cluster_0 Catalytic Cycle cluster_1 Side Reactions A Catalyst + Alkene B Zwitterionic Enolate A->B 1. Michael Add. C Aldol Adduct B->C 2. Aldol Add. S1 Alkene Polymerization B->S1 S2 Michael Adducts B->S2 D Product + Catalyst C->D 3. Proton Transfer & Elimination D->A

Caption: The Baylis-Hillman cycle and common failure points leading to side products.

1. Michael Addition Byproducts

  • The Cause: The intermediate zwitterionic enolate (species B in the diagram) can act as a nucleophile and add to a second molecule of the activated alkene instead of the aldehyde. This is more common with highly reactive Michael acceptors like aryl vinyl ketones.[6]

  • The Protocol:

    • Control Stoichiometry: Add the activated alkene slowly (e.g., via syringe pump) to a solution of the aldehyde and catalyst. This keeps the instantaneous concentration of the alkene low, disfavoring self-addition.

    • Use a Less Reactive Alkene: If possible, switching to a less reactive alkene (e.g., an acrylate instead of a vinyl ketone) can mitigate this issue.

2. Reversal and Decomposition

  • The Cause: The initial Michael addition is reversible.[10] If the subsequent aldol addition is slow (e.g., due to a sterically hindered or unreactive aldehyde), the concentration of the reactive zwitterionic enolate remains high for a long period, allowing more time for decomposition or polymerization pathways to occur.

  • The Protocol:

    • Employ a Co-catalyst: The addition of a Lewis acid (e.g., MgI₂, La(OTf)₃) or a Brønsted acid can activate the aldehyde carbonyl, accelerating the aldol addition step and funneling the intermediate towards the desired product.[5][9]

    • Lower the Temperature: While seemingly counterintuitive for a slow reaction, reducing the temperature can sometimes suppress the rate of side reactions more than the rate of the desired reaction, leading to a cleaner product profile over a longer time.

Part 3: Key Experimental Protocols

Baseline Protocol: DABCO-Catalyzed Reaction of Benzaldehyde and Methyl Acrylate

This protocol provides a reliable starting point for optimization.

  • Reagent Preparation:

    • Ensure benzaldehyde is free of benzoic acid by passing it through a short column of basic alumina.

    • Use freshly opened methyl acrylate.

    • Use freshly sublimed DABCO.

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq, e.g., 5.0 mmol, 530 mg).

    • Add methyl acrylate (1.5 eq, 7.5 mmol, 645 mg).

    • Add DABCO (0.3 eq, 1.5 mmol, 168 mg).

    • Note: Running the reaction neat is often a good starting point.

  • Monitoring:

    • Stir the mixture at room temperature. The reaction is often slow and may take 24-72 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of benzaldehyde.

  • Workup and Purification:

    • Once the reaction has reached completion (or stalled), dilute the mixture with ethyl acetate (20 mL).

    • Wash with 1M HCl (2 x 15 mL) to remove the DABCO catalyst.

    • Wash with saturated NaHCO₃ solution (15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Baylis-Hillman adduct.

References

  • Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]

  • Aggarwal, V. K., et al. (2002). Rate Acceleration of the Baylis−Hillman Reaction in Polar Solvents (Water and Formamide). Dominant Role of Hydrogen Bonding, Not Hydrophobic Effects, Is Implicated. The Journal of Organic Chemistry. [Link]

  • Yadav, D. K., et al. (2020). Proton transfer and kinetic isotope effect in Morita-Baylis-Hillman reaction under solvent effects. A detailed computational study. ChemRxiv. [Link]

  • Baylis–Hillman reaction. Wikipedia. [Link]

  • Maneesha, M., et al. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances. [Link]

  • Baylis-Hillman Reaction. YouTube. [Link]

  • de la Torre, M. C., et al. (2022). Kinetic Resolution in Transannular Morita-Baylis-Hillman Reaction: An Approximation to the Synthesis of Sesquiterpenes from Guaiane Family. MDPI. [Link]

  • Basavaiah, D., et al. (2003). Recent Advances in the Baylis—Hillman Reaction and Applications. Chemical Reviews. [Link]

  • Baylis-Hillman Reaction. NRO Chemistry. [Link]

  • Basavaiah, D., & Reddy, R. J. (2007). The Baylis–Hillman reaction: a novel source of attraction, opportunities, and challenges in synthetic chemistry. Chemical Society Reviews. [Link]

  • Improved Procedures for the Baylis—Hillman Reaction. ResearchGate. [Link]

  • Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. Hampden-Sydney College. [Link]

  • The Morita-Baylis-Hillman Reaction. University of California, Irvine. [Link]

  • Maneesha, M., et al. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. National Institutes of Health. [Link]

  • Wijma, H. J., et al. (2016). Morita–Baylis–Hillman reaction: how do optimal enzyme active sites compare with organocatalysts. Catalysis Science & Technology. [Link]

  • Zhang, X., et al. (2022). Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts. RSC Advances. [Link]

  • Optimization of reaction conditions for the synthesis of 3a. ResearchGate. [Link]

  • De, C. K. (2016). Morita–Baylis–Hillman Reaction. Royal Society of Chemistry. [Link]

  • The aza-Baylis-Hillman Reaction: Mechanism, Asymmetric Catalysis, & Abnormal Adducts. University of Illinois Urbana-Champaign. [Link]

  • de Souza, R. O. M. A., et al. (2014). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. National Institutes of Health. [Link]

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Technical Support Center: Optimization of Catalyst Loading for 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester. This document is designed for researchers, chemists, and drug development professionals actively working on or planning to undertake this synthesis. The successful and efficient synthesis of this molecule, a classic Baylis-Hillman adduct derivative, hinges on the precise control of reaction parameters, chief among them being the catalyst loading.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and fundamental questions related to optimizing catalyst loading. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Reaction Overview

The synthesis is a two-step process. The first and most critical step is the Morita-Baylis-Hillman (MBH) reaction, a carbon-carbon bond-forming reaction between an aldehyde (benzaldehyde) and an activated alkene (methyl acrylate), catalyzed by a nucleophilic catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2] The second step is the acetylation of the resulting allylic alcohol. The optimization of the catalyst loading in the first step is the primary focus of this guide.

Reaction_Overview cluster_step1 Step 1: Morita-Baylis-Hillman Reaction cluster_step2 Step 2: Acetylation benzaldehyde Benzaldehyde baylis_hillman_adduct Baylis-Hillman Adduct (Allylic Alcohol) benzaldehyde->baylis_hillman_adduct methyl_acrylate Methyl Acrylate methyl_acrylate->baylis_hillman_adduct final_product Final Product 2-(acetoxy-phenyl-methyl)- acrylic acid methyl ester baylis_hillman_adduct->final_product catalyst Catalyst (e.g., DABCO) catalyst->baylis_hillman_adduct Catalyzes reaction acetylating_agent Acetylating Agent (e.g., Acetic Anhydride) acetylating_agent->final_product

Caption: Overall two-step synthesis pathway.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and optimization of the catalyst.

Q1: Why is catalyst loading a critical parameter in the Baylis-Hillman reaction?

A: Catalyst loading is a crucial parameter because it directly influences reaction kinetics, product yield, and process efficiency.[3] The catalyst, typically a tertiary amine like DABCO, initiates the reaction by adding to the methyl acrylate in a Michael-type addition to form a zwitterionic enolate.[1][4] This enolate is the key nucleophile that attacks the benzaldehyde.

  • Insufficient Loading: Too little catalyst results in a low concentration of the active nucleophilic species, leading to impractically slow reaction times, which can span several days or even weeks.[4][5]

  • Excessive Loading: While increasing catalyst concentration generally speeds up the reaction, there is a point of diminishing returns.[6] Beyond an optimal level, excessive catalyst loading does not significantly increase the rate but can lead to challenges in product purification, potential side reactions, and increased raw material costs.[7]

Therefore, finding the optimal catalyst loading is essential to balance reaction time with yield and overall process economy.

Q2: What is the mechanistic role of the catalyst, and how does its concentration affect the rate-determining step?

A: The catalyst acts as a "nucleophilic trigger."[4] The mechanism involves three main steps:

  • Michael Addition: The amine catalyst adds to the electron-deficient alkene (methyl acrylate) to form a zwitterionic intermediate.

  • Aldol Addition: The intermediate attacks the aldehyde's carbonyl carbon.

  • Elimination: A proton transfer occurs, followed by the elimination of the catalyst to regenerate it and form the product.[1][4]

The rate-determining step (RDS) is typically the second step—the attack of the zwitterionic intermediate on the aldehyde.[4] The concentration of the catalyst directly impacts the concentration of this zwitterionic intermediate. A higher catalyst loading increases the steady-state concentration of this intermediate, thereby accelerating the RDS and the overall reaction rate.

Catalytic_Cycle cluster_cycle Catalytic Cycle catalyst Catalyst (DABCO) zwitterion Zwitterionic Intermediate Catalyst-Acrylate Adduct catalyst->zwitterion Michael Addition acrylate Methyl Acrylate acrylate->zwitterion aldehyde Benzaldehyde aldol_adduct Aldol Adduct Zwitterionic Alkoxide aldehyde->aldol_adduct product Baylis-Hillman Adduct product->catalyst Catalyst Regeneration zwitterion:f0->aldol_adduct:f0 Aldol Addition (RDS) aldol_adduct->product Proton Transfer & Elimination

Caption: Simplified catalytic cycle for the Baylis-Hillman reaction.

Q3: Which catalysts are commonly used, and does the optimal loading vary between them?

A: The most common catalysts are tertiary amines and phosphines.[8]

  • Tertiary Amines: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is the most widely used and effective catalyst for this reaction due to its high nucleophilicity and relatively unhindered structure.[2][5] Other amines like 3-hydroxyquinuclidine (3-HQN) can sometimes offer rate enhancements.

  • Phosphines: Tributylphosphine or triphenylphosphine can also be used. They are often more nucleophilic than amines but are also more sensitive to oxidation.

Yes, the optimal loading absolutely varies. A more active catalyst (higher nucleophilicity) will generally require a lower loading to achieve the same reaction rate compared to a less active one. For example, phosphine-catalyzed reactions might proceed faster at a lower mol% than DABCO-catalyzed ones. Therefore, optimization must be performed for each specific catalyst system.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My reaction is extremely slow, with minimal product formation even after 48 hours. What should I do?

A: This is the most common issue with the Baylis-Hillman reaction and almost always points to insufficient catalytic activity.

  • Primary Cause: Insufficient Catalyst Loading. The catalyst concentration may be too low to generate the zwitterionic intermediate at a sufficient rate.

    • Solution: Increase the catalyst loading. If you started at 5 mol%, try increasing it to 10 mol% or 15 mol%. Run a small-scale screening experiment to find the sweet spot (see Protocol section below).[9]

  • Secondary Cause: Catalyst Purity/Activity. The catalyst may be impure or degraded. DABCO, for instance, can be hygroscopic.

    • Solution: Use a freshly opened bottle of the catalyst or purify it before use. For DABCO, sublimation is a common purification method.

  • Tertiary Cause: Solvent Effects. Protic solvents like water or methanol can sometimes accelerate the proton transfer step, increasing the overall rate.

    • Solution: While many MBH reactions are run neat (solvent-free), consider adding a co-solvent. A mixture of dioxane/water or DMSO/water has been shown to be effective in some cases.[5]

Q5: I've increased the catalyst loading, and the reaction is faster, but my yield is low, and I'm seeing multiple side products on my TLC/LC-MS. Why?

A: High catalyst loading can accelerate not only the desired reaction but also several side reactions.

  • Primary Cause: Dimerization/Polymerization. The highly nucleophilic catalyst can promote the Michael addition of the Baylis-Hillman product to another molecule of methyl acrylate, leading to dimers and oligomers.

    • Solution: You have likely overshot the optimal catalyst loading. Reduce the loading to a level where the main reaction proceeds at a reasonable rate without significant side product formation. Finding this balance is the core of the optimization.

  • Secondary Cause: Aldol Condensation of the Aldehyde. While less common with benzaldehyde, some aldehydes can undergo self-condensation catalyzed by the basic amine.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Again, reducing catalyst loading is the primary fix.

Q6: The reaction works well at a small scale, but when I scale up, the yield drops and the reaction time increases. What's happening?

A: Scale-up issues in the Baylis-Hillman reaction are often related to mixing and thermal management.

  • Primary Cause: Inefficient Mixing. The reaction can be viscous. On a larger scale, inefficient stirring can create localized "dead zones" where the catalyst concentration is not uniform, effectively slowing the reaction.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for larger-scale reactions to ensure homogeneous mixing.

  • Secondary Cause: Exothermic Reaction. The reaction is exothermic. On a small scale, this heat dissipates easily. On a larger scale, heat can build up, leading to increased side reactions or even polymerization of the acrylate.

    • Solution: Implement better temperature control. Use an ice bath during the initial phase of the reaction and allow it to warm to room temperature slowly. Monitor the internal temperature of the reactor.

Experimental Protocols & Data Interpretation

Protocol 1: General Procedure for Synthesis

This protocol provides a starting point for the synthesis using DABCO as the catalyst.

Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 equiv).

  • Reagent Addition: Add methyl acrylate (1.2 equiv) followed by DABCO (0.1 equiv, 10 mol%). Note: If running the reaction neat, no solvent is added. If using a solvent, add it before the catalyst.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 12-24 hours. The reaction may take 24-72 hours.

  • Workup: Once the benzaldehyde is consumed, dilute the reaction mixture with ethyl acetate. Wash with 1M HCl to remove the DABCO, followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude allylic alcohol via flash column chromatography.

  • Acetylation: The purified alcohol can then be acetylated using standard procedures (e.g., acetic anhydride, pyridine, and a catalytic amount of DMAP).

Protocol 2: Workflow for Catalyst Loading Optimization

This protocol describes a systematic approach to finding the optimal catalyst concentration.

Optimization_Workflow start Start: Define Catalyst Range (e.g., 2.5 to 20 mol%) setup Set up Parallel Reactions (5-6 vials with varying mol%) start->setup monitor Monitor Reactions at Set Time Points (e.g., 12h, 24h, 48h) via LC-MS or GC setup->monitor analyze Analyze Data: - % Conversion of Benzaldehyde - % Yield of Desired Product - % Formation of Side Products monitor->analyze plot Plot Yield vs. Catalyst Loading at a fixed time point (e.g., 48h) analyze->plot optimum Identify Optimal Loading: Highest yield with minimal side products in a reasonable time plot->optimum validate Validate at Larger Scale optimum->validate

Caption: Workflow diagram for optimizing catalyst loading.

Methodology:

  • Setup: Prepare a series of 5 small-scale reactions (e.g., 1 mmol scale) in parallel.

  • Vary Loading: Charge each vial with identical amounts of benzaldehyde and methyl acrylate. To each vial, add a different amount of catalyst. A good screening range would be:

    • Vial 1: 2.5 mol%

    • Vial 2: 5.0 mol%

    • Vial 3: 10.0 mol%

    • Vial 4: 15.0 mol%

    • Vial 5: 20.0 mol%

  • Execution: Stir all reactions under identical conditions (temperature, stir rate).

  • Analysis: After a fixed time (e.g., 48 hours), quench a small aliquot from each reaction and analyze by a quantitative method like LC-MS or GC with an internal standard to determine the yield of the product and the formation of major byproducts.

  • Interpretation: Plot the data to visualize the relationship between catalyst loading and yield.

Data Interpretation: Sample Optimization Results

The goal is to find the point where increasing the catalyst provides the most benefit before side reactions become significant.

Catalyst Loading (mol%)Reaction Time (h)Conversion of Benzaldehyde (%)Yield of Product (%)Key Side Product (%)
2.5484540<1
5.04875712
10.0 48 98 92 4
15.048>99889
20.048>998116

Analysis: In this hypothetical data set, 10 mol% represents the optimal loading. At this concentration, a high yield (92%) is achieved with minimal side product formation. Increasing the loading to 15-20% does not improve the yield; instead, it lowers the desired product yield due to a significant increase in side product formation.

References
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved from [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Innovations in Engineering and Technology. Retrieved from [Link]

  • Effect of catalyst loading on esterification process, condition: temperature, 30 °C; reaction time, 90 min. (n.d.). ResearchGate. Retrieved from [Link]

  • Progress on Catalysts for The Synthesis of Acrylic Acid (Methyl Ester) By Aldol Condensation of Acetic Acid (Methyl Ester) with Formaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Otandi, N. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Journal of Chemistry and Chemical Sciences. Retrieved from [Link]

  • Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. (n.d.). World News of Natural Sciences. Retrieved from [Link]

  • Process for the production of acrylic acid methyl ester. (n.d.). Google Patents.
  • Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones. (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl acrylate. (n.d.). Wikipedia. Retrieved from [Link]

  • What Is Meant By Catalyst Loading? (2024). YouTube. Retrieved from [Link]

  • Burgess, K., & Jennings, L. D. (1990). Biocatalytic resolutions of .alpha.-methylene-.beta.-hydroxy esters and ketones. The Journal of Organic Chemistry, 55(4), 1138–1139.
  • Biocatalytic resolutions of .alpha.-methylene-.beta.-hydroxy esters and ketones. (1990). American Chemical Society. Retrieved from [Link]

  • Catalytic asymmetric synthesis of α-methylene-β-hydroxy-ketones. (n.d.). RSC Publishing. Retrieved from [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of acrylic acid and its esters with Se-containing catalysts. (2019). Satbayev University. Retrieved from [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020). ACS Publications. Retrieved from [Link]

  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self- Sufficient Heterogeneous Biocatalysts in Continuous Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Effect of catalyst loading on the yield and reaction time of model... (n.d.). ResearchGate. Retrieved from [Link]

  • The Effect of a Catalyst on Rate of Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Catalyst for synthesizing acrylic acid or acrylic ester from acetylene and preparation method and application thereof. (n.d.). Google Patents.
  • Catalyst deactivation. (2021). YouTube. Retrieved from [Link]

  • Process for the preparation of esters of (meth)acrylic acid. (n.d.). Google Patents.
  • Baylis-Hillman Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Baylis-Hillman Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Esterification of Acrylic Acid with Different Alcohols Catalyzed by Zirconia Supported Tungstophosphoric Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Chapter 2: Catalytic Systems for the Morita–Baylis–Hillman Reaction. (2011). Royal Society of Chemistry. Retrieved from [Link]

  • Optimization of catalyst concentration. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved from [Link]

  • The inhibition of acrylic acid and acrylate ester polymerisation in a heterogeneously catalysed pilot-scale reactive distillation column. (n.d.). ResearchGate. Retrieved from [Link]

  • The Morita-Baylis-Hillman Reaction. (2003). University of California, Irvine. Retrieved from [Link]

  • (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Advances in organocatalyzed synthesis of organic compounds. (2024). RSC Publishing. Retrieved from [Link]

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Technical Support Center: Preventing Uncontrolled Polymerization of Acrylic Esters During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of acrylic esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing premature and uncontrolled polymerization, a critical challenge in handling these highly reactive monomers. This guide combines foundational scientific principles with practical, field-proven troubleshooting strategies to ensure the safety, efficiency, and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention of acrylic ester polymerization.

Q1: What is the fundamental mechanism that causes acrylic esters to polymerize unintentionally?

A: Acrylic esters undergo free-radical polymerization.[1][2] This chain reaction is typically initiated by free radicals, which can be generated by heat, light, or the presence of contaminants like peroxides.[3][4] The process involves three main stages: initiation, propagation, and termination. Unintentional polymerization occurs when initiating radicals are inadvertently introduced into the monomer, leading to a potentially rapid and exothermic chain reaction.[3]

Q2: Why is oxygen both an inhibitor and a potential initiator of polymerization?

A: The role of oxygen is highly temperature-dependent.

  • At lower temperatures (e.g., during storage and transport): Molecular oxygen acts as a potent inhibitor.[5][6][7] It reacts with initiating carbon-centered radicals to form peroxy radicals. These peroxy radicals are significantly less reactive towards the monomer's double bond, effectively slowing down or halting the polymerization chain reaction.[5][8] Many common inhibitors, like MEHQ, require the presence of dissolved oxygen to be effective.[9][10][11]

  • At higher temperatures (typically above 140°C): Oxygen can act as an initiator and catalyst for polymerization.[12][13][14] At these elevated temperatures, peroxy radicals can decompose and re-form active carbon-based radicals, thus initiating polymerization.[12] This dual role is a critical consideration during synthesis, especially in distillation or high-temperature reaction steps.

Q3: What are the most common inhibitors used for acrylic esters, and how do they work?

A: The most widely used inhibitors are hydroquinone monomethyl ether (MEHQ) and phenothiazine (PTZ).[15][16]

  • Hydroquinone Monomethyl Ether (MEHQ): This is the standard stabilizer for storage and transportation of acrylic esters.[3][17] MEHQ functions as a radical scavenger, but it requires the presence of dissolved oxygen to be effective.[4][10] It donates a hydrogen atom to a peroxy radical (formed from a monomer radical and oxygen), creating a stable phenoxy radical that is less likely to initiate further polymerization.[3]

  • Phenothiazine (PTZ): PTZ is often used during manufacturing processes, particularly at elevated temperatures like distillation.[15][18][19] Unlike MEHQ, PTZ can inhibit polymerization in the absence of oxygen by trapping thermally generated alkyl radicals.[20] It is considered a more robust inhibitor for process conditions.[21]

Q4: What is "popcorn polymer," and why is it particularly hazardous?

A: "Popcorn polymer" is a cross-linked, insoluble polymer that gets its name from its cauliflower-like appearance.[22][23] It is particularly dangerous because:

  • It is auto-catalytic: Once formed, even trace amounts of popcorn polymer can serve as seeds, initiating further polymerization at an accelerated rate.[22][24]

  • It is difficult to remove: Standard cleaning procedures are often insufficient to eliminate all popcorn polymer seeds, which can remain active and cause issues in subsequent batches.[22]

  • It can cause equipment failure: Its rapid, uncontrolled growth can lead to blockages in pipes, valves, and reactors, potentially causing dangerous pressure build-up.[15]

Troubleshooting Guide: Scenarios & Solutions

This guide provides structured solutions to specific problems you might encounter during the synthesis of acrylic esters.

Scenario 1: Polymer formation observed during distillation/purification.

Problem: You observe the formation of a viscous liquid, gel, or solid polymer in your distillation column, reboiler, or condenser.

Root Cause Analysis & Corrective Actions:

Potential Cause Explanation Recommended Action
Inhibitor Depletion or Ineffectiveness High temperatures during distillation accelerate inhibitor consumption.[10] If the inhibitor is depleted, or the wrong type is used for the conditions (e.g., MEHQ in an oxygen-free environment), polymerization can occur.Solution: Use a process inhibitor suitable for high temperatures and low oxygen conditions, such as Phenothiazine (PTZ).[20][21] Ensure the inhibitor is added to the distillation feed and potentially to the reflux to protect the entire column.
Localized Hot Spots Poor mixing or fouling on heating surfaces can create localized areas of very high temperature, leading to thermal initiation of polymerization.[25]Solution: Ensure vigorous agitation in the reboiler. Use a heating medium that does not create high surface temperatures (avoid unregulated electric tracing or high-pressure steam).[25] Regularly inspect and clean heating surfaces.
Oxygen Exclusion If using an inhibitor that requires oxygen (like MEHQ), operating under a strict inert atmosphere (e.g., nitrogen or argon) will render it ineffective.[10][26]Solution: If MEHQ is the primary inhibitor, ensure a controlled air atmosphere (5-21% oxygen) is maintained in the headspace of your equipment.[25] For oxygen-free processes, switch to an inhibitor like PTZ.
Presence of Contaminants Impurities such as peroxides (from upstream processes or storage) or rust can act as polymerization initiators.[9]Solution: Analyze the monomer feed for peroxide content. Use stainless steel or aluminum for construction of equipment to avoid corrosion.[26][27]
Experimental Workflow: Selecting and Monitoring an Inhibitor for Distillation

cluster_prep Preparation cluster_process Distillation Process cluster_monitoring In-Process Monitoring cluster_response Corrective Action A Analyze Monomer Feed (Check for Peroxides & Existing Inhibitor) B Select Appropriate Inhibitor (e.g., PTZ for high temp/low O2) A->B C Determine Dosing Strategy (Feed, Reflux, Reboiler) B->C D Charge Distillation Pot with Monomer & Inhibitor C->D E Commence Heating (Monitor for Hot Spots) D->E F Monitor Column Vitals (Temp, Pressure, Reflux Ratio) E->F G Sample & Analyze (Inhibitor Concentration, Viscosity) F->G H Observe for Visual Cues (Fouling, Gel Formation) F->H I Polymer Detected? G->I H->I J Inject Emergency 'Short-Stop' Inhibitor I->J Yes L Continue Distillation I->L No K Safely Shut Down & Cool System J->K

Caption: Workflow for inhibitor selection and monitoring during distillation.

Scenario 2: Monomer solidifies or becomes viscous during storage.

Problem: Your stored acrylic ester monomer, which was previously a clear liquid, has turned viscous, contains gel particles, or has solidified completely.

Root Cause Analysis & Corrective Actions:

Potential Cause Explanation Recommended Action
Inhibitor Depletion Over Time Inhibitors are consumed over time, and this process is accelerated by elevated storage temperatures.[9]Solution: Store acrylic esters at a controlled, cool temperature (do not exceed 35°C).[26][27] Follow a "first-in, first-out" inventory principle.[27] For long-term storage (>4 weeks), it may be necessary to test the inhibitor level and replenish if needed.
Lack of Dissolved Oxygen Phenolic inhibitors like MEHQ require dissolved oxygen to function.[11] If the monomer is stored under an inert gas or the container is sealed for a very long time, oxygen can be depleted.Solution: Always store inhibited acrylic esters with an air headspace, never under an inert gas like nitrogen.[26][27] If stored for extended periods, consider replenishing the dissolved oxygen by gentle aeration with clean, dry air.[27]
Exposure to Light or Heat UV light and heat can generate free radicals, initiating polymerization even in the presence of an inhibitor if the rate of initiation overwhelms the inhibitor's capacity.Solution: Store monomers in opaque or amber containers, away from direct sunlight and other heat sources.[27] Ensure storage areas are temperature-controlled.
Contamination Accidental introduction of initiators (e.g., from a contaminated sampling thief), strong acids/bases, or reactive metals can destabilize the monomer.[9]Solution: Use dedicated, clean, and dry sampling equipment. Ensure storage containers are made of appropriate materials (stainless steel, aluminum) and are thoroughly cleaned before use.[26]
Mechanism of MEHQ Inhibition

The following diagram illustrates the critical role of oxygen in the inhibition mechanism of MEHQ.

R R• (Initiating Radical) ROO ROO• (Peroxy Radical) R->ROO + O2 O2 O2 (Oxygen) MEHQ_Rad MEHQ• (Stable, non-propagating radical) ROO->MEHQ_Rad + MEHQ-H ROOH ROOH (Hydroperoxide) ROO->ROOH - H• from MEHQ Polymer Polymerization ROO->Polymer + Monomer (Slow) MEHQ MEHQ-H

Caption: MEHQ scavenges peroxy radicals in the presence of oxygen.

Scenario 3: Formation of "popcorn" polymer in vapor spaces or on equipment surfaces.

Problem: You discover hard, white, cauliflower-like polymer deposits in reactor headspaces, on stirrers, or in vapor lines.

Root Cause Analysis & Corrective Actions:

Potential Cause Explanation Recommended Action
Vapor Phase Polymerization Liquid-phase inhibitors may not be volatile enough to protect vapor spaces. Popcorn polymer can form from spontaneous polymerization in the vapor phase.[22][24]Solution: Consider using an inhibitor with some vapor pressure or an inhibitor system designed for both liquid and vapor phase protection. In some industrial settings, specific vapor-phase inhibitors are injected.
Presence of "Seeds" Popcorn polymer is self-propagating. Even microscopic residual particles from a previous batch can act as nucleation sites.[22]Solution: Thorough mechanical cleaning of equipment is paramount after a popcorn polymer incident. High-pressure water jetting or manual scraping may be necessary. Chemical cleaning alone is often insufficient. Heat treatment of equipment can also deactivate popcorn polymer seeds.[23][24]
Oxygen-Rich Dead Zones In some cases, areas with alternating monomer vapor and air exposure (like leaky pump seals) can be prone to popcorn polymer formation.Solution: Ensure equipment is well-maintained and leak-free. Design systems to eliminate dead legs or areas of poor circulation where monomer vapor can stagnate.

Reference Data Tables

Table 1: Common Polymerization Inhibitors for Acrylic Esters
InhibitorCommon NameTypical Conc. (ppm)Optimal ConditionMechanism
4-MethoxyphenolMEHQ15-200[17][28]Aerobic (Oxygen Required)[10]Peroxy Radical Scavenger[3][8]
PhenothiazinePTZ200-1000Aerobic or AnaerobicAlkyl & Peroxy Radical Scavenger[15][20]
HydroquinoneHQ200-1000[28]Aerobic (Oxygen Required)[4]Peroxy Radical Scavenger[4]

Concluding Remarks

Preventing the uncontrolled polymerization of acrylic esters is a matter of understanding the interplay between the monomer's reactivity, temperature, oxygen, and the inhibitor system. By implementing the proactive strategies and troubleshooting guides outlined above, researchers can significantly enhance the safety and reliability of their synthetic procedures. Always consult the Safety Data Sheet (SDS) for the specific monomer and inhibitor you are using and adhere to all institutional safety protocols.

References

  • The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. (n.d.). Google Cloud.
  • Control of Free-Radical Reactivity in Photopolymerization of Acrylates. (2012). RadTech Report.
  • Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure. (n.d.). Macromolecules.
  • Barner-Kowollik, C. (2009). Acrylate free radical polymerization: from mechanism to polymer design. Semantic Scholar.
  • Phenothiazine as Stabilizer for Acrylic Acid. (n.d.). ResearchGate.
  • Inhibition of acrylic acid and acrylate autoxidation. (n.d.). Royal Society of Chemistry.
  • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. (2021). Macromolecules.
  • Acrylic acid, ester series polymerization inhibitor Phenothiazine. (n.d.). Handom Chemical.
  • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. (2021). ACS Publications.
  • Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers. (2024). handom-chem.com.
  • EBAM Safe Handling and Storage of Acrylic Esters. (n.d.). Petrochemicals Europe.
  • An Overview of Oxygen Inhibition in Photocuring. (n.d.). RadTech.
  • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. (2021). Macromolecules.
  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (n.d.). ACS Publications.
  • process to mitigate unwanted formation of popcorn polymers. (n.d.). Google Patents.
  • Impact of oxygen on photopolymerization kinetics and polymer structure. (n.d.). ResearchGate.
  • Solvay launches new shortstop inhibitor solution for safer acrylic monomer transportation and storage. (2021). Solvay.
  • Methyl acrylate. (n.d.). BASF.
  • Acrylates and Acrylic Acids. (n.d.). CAMEO Chemicals - NOAA.
  • Acrylic acid, ester series polymerization inhibitor Hydroquinone. (n.d.). Handom Chemical.
  • Safe Handling Guide UV/EB Materials. (n.d.). Specialty Chemicals.
  • Inhibition of Free Radical Polymerization: A Review. (2023). PMC - NIH.
  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. (n.d.). ResearchGate.
  • Key Facts about Acrylate Monomers. (n.d.). Gantrade.
  • METHYL ACRYLATE - STABILIZED. (2020). Synthomer.
  • CA2101522C - Method for inhibiting popcorn polymer formation by heat. (n.d.). Google Patents.
  • METHOD FOR INHIBITING POPCORN POLYMER FORMATION BY HEAT. (1998). European Patent Office.
  • Eastman Hydroquinone Inhibitors for Polymerization. (n.d.). ChemPoint.com.
  • HYDROQUINONE MONOMETHYL ETHER. (n.d.). Ataman Kimya.
  • Inhibiting action of 4-Methoxyphenol for Acrylic Monomers. (2019). ChemicalBook.
  • Inhibition of acrylic acid and acrylate autoxidation. (2025). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

"decomposition pathways of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile Baylis-Hillman adduct. Our goal is to equip you with the scientific understanding and practical solutions to navigate the complexities of its reactivity and potential decomposition.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability, handling, and storage of this compound.

Q1: What are the primary functional groups in this compound that influence its stability?

A1: The molecule's reactivity and potential for decomposition are governed by three key functional groups:

  • Methyl Acrylate Moiety: The α,β-unsaturated ester is susceptible to polymerization, especially under conditions of heat, light, or in the presence of radical initiators.[1]

  • Benzylic Acetate Ester: The acetoxy group is situated at a benzylic position, making it susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding alcohol and acetic acid.[2][3]

  • Allylic System: The overall structure can be considered an allylic system, which can influence its thermal decomposition pathways.[4][5]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: 2-8°C.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced hydrolysis.

  • Light: Protect from light to prevent photochemical reactions and polymerization.

  • Inhibitor: For long-term storage, consider adding a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), at a low concentration (100-200 ppm) to prevent polymerization of the acrylate moiety.

Q3: Can this compound undergo polymerization? How can this be prevented?

A3: Yes, the methyl acrylate portion of the molecule is prone to radical polymerization.[1] This can be initiated by heat, UV light, or radical initiators. To prevent premature polymerization:

  • Always store the compound under the recommended conditions (cool, dark, and optionally with an inhibitor).

  • Avoid exposing the material to high temperatures for extended periods during experimental work-up.

  • Ensure that all solvents and reagents used are free of peroxide impurities, which can initiate radical polymerization.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis, purification, and handling of this compound, with a focus on issues arising from its decomposition.

Problem 1: Low yield or formation of multiple byproducts during synthesis via the Baylis-Hillman reaction.
  • Symptom: After performing the Baylis-Hillman reaction between benzaldehyde and methyl acrylate, followed by acetylation, the yield of the desired product is low, and TLC/LC-MS analysis shows several unexpected spots/peaks.

  • Probable Cause: The Baylis-Hillman reaction is notoriously slow and can be plagued by side reactions.[7][8] Common byproducts can include dioxanones and Michael adducts of the amine catalyst with methyl acrylate.[7][9] The slow reaction time can also lead to the decomposition of the starting materials or the product under the reaction conditions.

  • Solution:

    • Catalyst Choice: While DABCO is a common catalyst, consider using other nucleophilic catalysts like DBU or a phosphine-based catalyst, which may offer better reaction rates and yields for your specific substrates.[7][9]

    • Solvent and Temperature: The reaction rate can be highly dependent on the solvent. Protic solvents like methanol can sometimes accelerate the reaction.[10] However, carefully monitor the temperature to avoid polymerization of the methyl acrylate.

    • Work-up Procedure: Upon completion of the reaction, a careful acidic work-up is necessary to quench the amine catalyst and prevent further side reactions. Follow the detailed protocol for quenching and work-up provided below.

Problem 2: Product decomposition observed during purification by column chromatography.
  • Symptom: The purified fractions from silica gel column chromatography show the presence of new impurities that were not in the crude reaction mixture, specifically a more polar spot corresponding to the hydrolyzed alcohol (methyl 2-(hydroxy(phenyl)methyl)acrylate).

  • Probable Cause: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the sensitive benzylic acetate.

  • Solution:

    • Neutralized Silica Gel: Deactivate the silica gel before use by washing it with a solution of triethylamine (1-2%) in the eluent, followed by flushing with the pure eluent until the triethylamine is removed.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for the purification.

    • Rapid Purification: Do not let the compound remain on the column for an extended period. Elute the product as quickly as possible.

Problem 3: Gradual degradation of the purified compound upon storage, evidenced by a developing acidic smell (vinegar).
  • Symptom: A previously pure sample of this compound develops an odor of acetic acid over time, and repeat analysis (e.g., by ¹H NMR or LC-MS) shows the appearance of the hydrolyzed alcohol and acetic acid.

  • Probable Cause: The compound is undergoing slow hydrolysis due to exposure to atmospheric moisture. This can be exacerbated by trace amounts of acid or base.

  • Solution:

    • Strict Anhydrous Storage: Store the compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen). For added protection, store the vial inside a desiccator.

    • Azeotropic Drying: If the compound has been exposed to moisture, it can be redissolved in an appropriate solvent (e.g., toluene) and the water removed by azeotropic distillation before being placed back under inert storage conditions.

Predicted Decomposition Pathways

The decomposition of this compound can proceed through several pathways depending on the conditions. The following diagrams illustrate the most probable mechanisms.

G main 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester hydrolysis_prod Methyl 2-(hydroxy(phenyl)methyl)acrylate + Acetic Acid main->hydrolysis_prod H₂O / H⁺ or OH⁻ (Hydrolysis) thermal_prod Methyl 2-phenylacrylate + Acetic Acid main->thermal_prod Δ (Heat) (Pyrolytic Elimination) polymer Polymer main->polymer Radicals / Heat / Light (Polymerization)

Caption: Major decomposition pathways of the target compound.

Experimental Protocols

Protocol 1: Analysis of Decomposition Products by HPLC-MS

This protocol outlines a method for the separation and identification of this compound and its potential degradation products.

1. Sample Preparation: a. Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. b. To analyze a degraded sample, dissolve it in acetonitrile to a similar concentration. c. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC-MS Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
MS Detector Electrospray Ionization (ESI) in positive mode
Scan Range m/z 100-500

3. Expected Results:

  • Parent Compound: [M+H]⁺ and/or [M+Na]⁺

  • Hydrolysis Product: [M-C₂H₂O+H]⁺ (loss of acetyl group)

  • Pyrolytic Elimination Product: [M-C₂H₄O₂+H]⁺ (loss of acetic acid)

Protocol 2: Procedure for Quenching and Work-up of the Baylis-Hillman Reaction to Minimize Decomposition

This procedure is designed to neutralize the catalyst and isolate the crude product while minimizing the risk of hydrolysis or side reactions.

G start Baylis-Hillman Reaction Mixture step1 Cool to 0°C start->step1 step2 Add 1M HCl (aq) to pH ~2-3 step1->step2 step3 Extract with Ethyl Acetate (3x) step2->step3 step4 Combine Organic Layers step3->step4 step5 Wash with Saturated NaHCO₃ (aq) step4->step5 step6 Wash with Brine step5->step6 step7 Dry over Anhydrous Na₂SO₄ step6->step7 step8 Filter and Concentrate in vacuo step7->step8 end Crude Product for Acetylation/Purification step8->end

Caption: Workflow for quenching the Baylis-Hillman reaction.

Step-by-Step Procedure:

  • Upon completion of the reaction (as monitored by TLC or LC-MS), cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 1M aqueous HCl solution dropwise with vigorous stirring until the pH of the aqueous phase is between 2 and 3. This protonates and deactivates the amine catalyst, partitioning it into the aqueous layer.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction two more times.

  • Combine the organic layers.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any remaining acid.

  • Wash with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alcohol product, which can then be taken to the next step (acetylation) or purified.

References

  • Lam, L. K.-M. (n.d.). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. MacSphere. Retrieved from [Link]

  • Lam, L. K.-M. (n.d.). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. MacSphere. Retrieved from [Link]

  • Wikipedia. (2023). Baylis–Hillman reaction. In Wikipedia. Retrieved from [Link]

  • Chegg. (2017). Solved 3. Draw the reaction mechanism for the hydrolysis of | Chegg.com. Retrieved from [Link]

  • Meng, Q., Zhang, H., Xia, Q., & Huang, B. (2021). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. In SciTePress. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

  • NIOSH. (n.d.). methyl acrylate 2552. CDC. Retrieved from [Link]

  • Allied Academies. (2018). Morita-Baylis-Hillman reaction: scope and significance. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Introduction to analyzing the solidification of multifunctional acrylic esters by ESR. Retrieved from [Link]

  • Google Patents. (n.d.). EP1199299A2 - Process for producing benzyl acetate and benzyl alcohol.
  • OSHA. (n.d.). Acrylic Acid. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Preparation and Pyrolysis of Alkyl Alpha-Acetoxypropionates. Effect of Structure on Yield of Acrylic Ester. Retrieved from [Link]

  • ResearchGate. (2015). Promiscuous Lipase-Catalyzed C–C Bond Formation Reactions Between 4 Nitrobenzaldehyde and 2-Cyclohexen-1-one in Biphasic Medium: Aldol and Morita–Baylis–Hillman Adduct Formations. Retrieved from [Link]

  • NIH. (2012). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (2023). Benzyl acetate. In Wikipedia. Retrieved from [Link]

  • Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

  • Journal of the American Chemical Society. (1939). Rate and Mechanism in the Reactions of Benzyl Chloride with Water, Hydroxyl Ion and Acetate Ion1. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. Retrieved from [Link]

  • ResearchGate. (1972). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Retrieved from [Link]

  • MDPI. (2022). Naphthalenes and Quinolines by Domino Reactions of Morita–Baylis–Hillman Acetates. Retrieved from [Link]

  • Journal of the American Chemical Society. (2015). A Case Study of the Mechanism of Alcohol-Mediated Morita Baylis–Hillman Reactions. The Importance of Experimental Observations. Retrieved from [Link]

  • Google Patents. (n.d.). US2458450A - Decolorization of esters of acrylic and alpha-alkyl-acrylic acids.
  • ACS Publications. (2022). Main-Chain Scission of Acrylic Polymers via Intrachain Transesterification and Their Application in UV-curable Dismountable Adhesives. Retrieved from [Link]

  • CORE. (2013). The thermal degradation of some polymeric di-alkyl esters of itaconic acid. Retrieved from [Link]

  • DTIC. (1969). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • PubMed. (1981). Structure-toxicity relationships of acrylic monomers. Retrieved from [Link]

  • ResearchGate. (2013). The thermal degradation of some polymeric di-alkyl esters of itaconic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

Sources

"effect of temperature on the stability of Baylis-Hillman adducts"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Baylis-Hillman adducts. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the thermal stability of these versatile synthetic intermediates. As every experienced chemist knows, the densely functionalized nature of Baylis-Hillman adducts, while offering numerous synthetic advantages, also contributes to their inherent instability.[1][2] This resource is designed to help you understand the underlying causes of adduct degradation and provide practical solutions to mitigate these challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My Baylis-Hillman adduct appears to be decomposing upon storage, even at low temperatures. What is the primary cause of this instability?

The primary cause of instability in Baylis-Hillman adducts is the reversibility of the carbon-carbon bond formation, known as the retro-Baylis-Hillman reaction .[3] This process is essentially the reverse of the adduct formation, where the adduct breaks down into its original starting materials: the aldehyde and the activated alkene. This decomposition can be catalyzed by residual base or acid from the reaction workup, or it can be initiated by thermal energy. Even at refrigerated temperatures, this process can occur over time, leading to a gradual decrease in the purity of your sample.

The retro-Baylis-Hillman reaction is a well-documented phenomenon and is a key consideration in the synthesis and handling of these compounds. The reaction is believed to proceed through a zwitterionic intermediate, similar to the forward reaction, and its rate is influenced by several factors, including the structure of the adduct, the presence of catalysts, and the storage conditions.[3]

Q2: How does temperature specifically affect the rate of decomposition of Baylis-Hillman adducts?

Temperature has a significant impact on the stability of Baylis-Hillman adducts. As with most chemical reactions, an increase in temperature provides the necessary activation energy for the retro-Baylis-Hillman reaction to occur at an accelerated rate. While the Baylis-Hillman reaction itself is often carried out at room temperature or with mild heating to overcome its typically slow kinetics, elevated temperatures during workup, purification (e.g., distillation), or long-term storage can favor the reverse reaction.[4]

The exact temperature at which significant decomposition occurs is highly dependent on the specific structure of the adduct. Adducts derived from more electrophilic aldehydes or more sterically hindered alkenes may be more prone to thermal decomposition. It is crucial to handle and store Baylis-Hillman adducts at the lowest practical temperature to minimize thermal degradation.

Q3: Are there any structural features in a Baylis-Hillman adduct that might make it more susceptible to thermal degradation?

Yes, certain structural features can influence the thermal stability of Baylis-Hillman adducts. These include:

  • Steric Hindrance: Increased steric bulk around the newly formed C-C bond can create strain, making the bond more labile and prone to cleavage via the retro-Baylis-Hillman reaction.

  • Electronic Effects: The electronic nature of the substituents on both the aldehyde and the activated alkene can play a role. Electron-withdrawing groups on the activated alkene are necessary for the initial reaction but can also stabilize the starting materials, potentially favoring the retro reaction under certain conditions.

  • Intramolecular Hydrogen Bonding: In some cases, intramolecular hydrogen bonding between the hydroxyl group and the electron-withdrawing group can stabilize the adduct. Conversely, factors that disrupt this hydrogen bonding may decrease stability.

Q4: What are the common byproducts I should look for if I suspect my Baylis-Hillman adduct is decomposing?

The most common byproducts of decomposition are the original starting materials : the aldehyde and the activated alkene. You may also observe byproducts from further reactions of these starting materials. For example, the aldehyde could undergo oxidation or self-condensation, and the activated alkene could polymerize, especially if any radical initiators are present. In some cases, particularly with aza-Baylis-Hillman adducts, other side reactions can occur, leading to a complex mixture of products.[5]

Troubleshooting Guide

Problem 1: My purified Baylis-Hillman adduct shows the presence of starting materials by NMR/LC-MS after a short period of storage.
  • Plausible Cause: This is a classic sign of the retro-Baylis-Hillman reaction. Residual catalyst (e.g., DABCO, phosphine) or trace amounts of acid or base in your purified product can catalyze the decomposition.

  • Troubleshooting Steps:

    • Re-purification: Carefully re-purify the adduct, ensuring that all traces of catalyst are removed. A thorough aqueous wash during the workup to remove water-soluble catalysts like DABCO is crucial. For phosphine catalysts, an oxidative workup might be necessary.

    • Neutralization: Ensure your product is completely neutral before storage. You can test the pH of a solution of your compound. If necessary, wash with a very dilute, weak acid or base solution during workup, followed by a wash with deionized water until the aqueous layer is neutral.

    • Storage Conditions: Store the purified adduct at the lowest possible temperature, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of any aldehyde byproduct, which could further drive the equilibrium towards decomposition.

Problem 2: During the workup of my Baylis-Hillman reaction, I am losing a significant amount of my product.
  • Plausible Cause: The workup conditions, particularly if they involve heat or prolonged exposure to acidic or basic conditions, could be promoting the retro-Baylis-Hillman reaction.

  • Troubleshooting Steps:

    • Minimize Heat: Avoid or minimize the use of heat during solvent removal. Use a rotary evaporator at low temperature and reduced pressure.

    • Rapid and Mild Workup: Perform the workup as quickly as possible. Use mild acidic and basic washes (e.g., dilute NH4Cl, dilute NaHCO3) and minimize the time the adduct is in contact with these solutions.

    • Temperature Control: If possible, conduct the entire workup at a reduced temperature (e.g., in an ice bath).

Problem 3: My attempt to distill my Baylis-Hillman adduct for purification resulted in complete decomposition.
  • Plausible Cause: The high temperatures required for distillation are likely exceeding the thermal stability threshold of your adduct, leading to rapid retro-Baylis-Hillman reaction.

  • Troubleshooting Steps:

    • Avoid Distillation: For thermally sensitive compounds like many Baylis-Hillman adducts, distillation is often not a suitable purification method.

    • Alternative Purification: Utilize alternative purification techniques that can be performed at or below room temperature, such as:

      • Flash Column Chromatography: This is the most common and generally effective method for purifying Baylis-Hillman adducts.

      • Recrystallization: If your adduct is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain high purity material without excessive heat.

Experimental Protocols

Protocol 1: Assessing the Thermal Stability of a Baylis-Hillman Adduct

This protocol provides a general method for evaluating the thermal stability of your adduct under controlled conditions.

Materials:

  • Purified Baylis-Hillman adduct

  • Anhydrous, inert solvent (e.g., deuterated chloroform for NMR analysis, or a suitable solvent for HPLC analysis)

  • NMR tubes or HPLC vials

  • Heating block or oil bath with precise temperature control

  • NMR spectrometer or HPLC system

Procedure:

  • Prepare a stock solution of your Baylis-Hillman adduct of a known concentration in the chosen solvent.

  • Aliquot the solution into several NMR tubes or HPLC vials.

  • Take an initial NMR spectrum or HPLC chromatogram of one of the samples at time zero (t=0) to establish the initial purity.

  • Place the remaining samples in the heating block or oil bath at the desired temperature (e.g., 40 °C, 60 °C, 80 °C).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a sample from the heat and allow it to cool to room temperature.

  • Acquire an NMR spectrum or HPLC chromatogram of the cooled sample.

  • Analyze the data to determine the percentage of the remaining adduct and the formation of decomposition products over time. This can be done by integrating the characteristic peaks in the NMR spectrum or by measuring the peak areas in the HPLC chromatogram.

Data Presentation:

The results can be summarized in a table and a graph to visualize the rate of decomposition at different temperatures.

Temperature (°C)Time (hours)% Adduct Remaining
400100
198
492
2475
600100
185
455
24<10

Visualizations

Diagram 1: The Retro-Baylis-Hillman Reaction

Retro_Baylis_Hillman Adduct Baylis-Hillman Adduct TransitionState Transition State Adduct->TransitionState Heat or Catalyst Products Aldehyde + Activated Alkene TransitionState->Products C-C Bond Cleavage Troubleshooting_Workflow Start Decomposition of Baylis-Hillman Adduct Observed CheckPurity Check for Residual Catalyst/Acid/Base Start->CheckPurity Repurify Re-purify Adduct (Chromatography, Recrystallization) CheckPurity->Repurify Yes CheckStorage Review Storage Conditions CheckPurity->CheckStorage No Repurify->CheckStorage Neutralize Neutralize During Workup Neutralize->CheckStorage OptimizeStorage Store at Lower Temperature under Inert Atmosphere CheckStorage->OptimizeStorage Not Optimal CheckWorkup Review Workup Procedure CheckStorage->CheckWorkup Optimal End Stable Adduct OptimizeStorage->End OptimizeWorkup Minimize Heat and Exposure to Acid/Base CheckWorkup->OptimizeWorkup Not Optimal CheckWorkup->End Optimal OptimizeWorkup->End

Caption: A decision tree for troubleshooting the instability of Baylis-Hillman adducts.

References

  • Baylis, A. B., & Hillman, M. E. D. (1972).
  • J&K Scientific LLC. (n.d.). Baylis-Hillman Reaction. J&K Scientific. Retrieved from [Link]

  • Morita, K., Suzuki, Z., & Hirose, H. (1968). The reaction of activated olefins with aldehydes in the presence of triarylphosphines. Bulletin of the Chemical Society of Japan, 41(11), 2815.
  • NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Wolf, L. (2007). The aza-Baylis-Hillman Reaction: Mechanism, Asymmetric Catalysis, & Abnormal Adducts. SED Group Meeting.
  • Wikipedia. (2023, November 28). Baylis–Hillman reaction. In Wikipedia. [Link]

Sources

Technical Support Center: Purification of Crude 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude methyl 2-(acetoxy-phenyl-methyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar compounds. The following troubleshooting guides and FAQs are presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Understanding the Molecule and Potential Impurities

Methyl 2-(acetoxy-phenyl-methyl)acrylate is a functionalized molecule likely synthesized via a Baylis-Hillman type reaction.[1][2][3][4][5] This synthetic route provides insight into the potential impurities that may be present in the crude product. Understanding these impurities is the first step in designing an effective purification strategy.

Common Impurities May Include:

  • Unreacted Starting Materials: Benzaldehyde (or a substituted derivative) and methyl acrylate.

  • Catalyst: Tertiary amines (e.g., DABCO) or phosphines used to facilitate the reaction.

  • Side-Reaction Products: Michael adducts, dioxinones, or products from dimerization of the starting materials.[1]

  • Hydrolysis Products: The acetoxy group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxy derivative.[6][7][8][9][10][11][12][13] This can occur during the reaction, workup, or purification if acidic or basic conditions are not carefully controlled.

Troubleshooting Guide: Common Purification Issues

Q1: My crude product is a thick, colored oil, but I expect a solid. How can I purify it?

A1: Oily products are common when residual solvents or low-melting impurities are present. The coloration often arises from catalyst residues or polymeric byproducts. The recommended first step for an oily crude product is flash column chromatography.

Causality: Flash chromatography is a highly effective technique for separating compounds with different polarities.[14][15] Your target molecule, with its ester and acetoxy groups, is moderately polar. This allows for good separation from less polar starting materials (like benzaldehyde) and more polar impurities (like the catalyst or hydrolysis product).

  • TLC Analysis:

    • Dissolve a small sample of your crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using a solvent system of varying polarity. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 70:30 or 80:20 v/v).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Choose an appropriately sized silica gel column for the amount of crude product you have.

    • Pack the column using the "slurry method" with the chosen eluent system. Ensure the silica bed is compact and level.[15]

  • Loading the Sample:

    • Dry Loading (Recommended for Oils): Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude oil in the minimum amount of the eluent. Pipette this solution directly onto the top of the column. This method is less ideal for larger quantities as it can disturb the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions and monitor the elution of your product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Q2: I've isolated a solid, but it's still impure. What's the best way to recrystallize it?

A2: Recrystallization is an excellent technique for purifying solid compounds by removing small amounts of impurities. [16] The key is to find a suitable solvent or solvent system.

Causality: A good recrystallization solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[16] For esters, solvent systems containing ethyl acetate, acetone, or ethanol are often good starting points.[17][18][19]

  • Solvent Screening:

    • Place a small amount of your impure solid into several test tubes.

    • Add a few drops of different solvents to each tube and observe the solubility at room temperature.

    • Heat the tubes that did not dissolve the solid. A good solvent will dissolve the solid when hot.

    • Cool the tubes where the solid dissolved upon heating to see if crystals form.

  • Recrystallization Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals.[16][20]

    • Once crystal formation appears complete, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum.

Solvent System Polarity Comments
Hexanes/Ethyl AcetateLow to MediumA common and effective system for moderately polar compounds.[21]
Methanol/WaterHighGood for polar compounds that are soluble in methanol but not water.[21]
Dichloromethane/HexanesLow to MediumUseful for compounds that are highly soluble in dichloromethane.
TolueneLowCan be a good choice for aromatic compounds.
Q3: My purification yield is very low. What could be the cause?

A3: Low yield can result from several factors, including product decomposition or losses during the purification process.

Causality and Troubleshooting:

  • Hydrolysis of the Acetoxy Group: The acetoxy group is an ester and can be hydrolyzed under acidic or basic conditions.[6][8][9][10][11]

    • During Workup: Avoid strong acids or bases during the extraction process. Use a mild base like sodium bicarbonate for neutralization.

    • During Chromatography: Standard silica gel is slightly acidic. If your compound is sensitive, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or alumina.[15]

  • Losses During Recrystallization:

    • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.[20][22] To check this, you can try to evaporate the solvent from the filtrate to see how much solid remains.

    • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Product Volatility: While unlikely for this specific molecule, some smaller organic compounds can be volatile and may be lost during solvent removal on a rotary evaporator, especially if a high vacuum and elevated temperature are used.[23][24]

Frequently Asked Questions (FAQs)

Q: How can I tell if the acetoxy group has been hydrolyzed?

A: You can use analytical techniques like TLC, NMR, and IR spectroscopy.

  • TLC: The hydrolyzed product (containing a hydroxyl group) will be more polar than the starting material and will have a lower Rf value.

  • ¹H NMR Spectroscopy: The acetyl methyl protons of the acetoxy group typically appear as a singlet around 2.1-2.2 ppm. The disappearance of this signal and the appearance of a new broad signal for the hydroxyl proton would indicate hydrolysis.

  • IR Spectroscopy: The ester carbonyl stretch of the acetoxy group is typically around 1735-1750 cm⁻¹. The appearance of a broad O-H stretch around 3200-3600 cm⁻¹ would suggest hydrolysis.

Q: Can I use reversed-phase chromatography for purification?

A: Yes, reversed-phase flash chromatography can be an excellent alternative, especially for polar compounds.[14][15] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. More polar compounds will elute earlier. This can be particularly useful if your impurities are less polar than your target compound.

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities.[22]

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add more of the "good" solvent (the one the compound is more soluble in) to decrease the saturation of the solution.[20]

    • Allow the solution to cool more slowly. You can do this by insulating the flask.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.[25]

    • Add a seed crystal of the pure compound if you have one.[25]

Visualizing the Purification Workflow

The choice between purification methods can be summarized in the following decision tree:

Purification_Decision_Tree Crude_Product Crude Product State Is_Oil Is it an oil? Crude_Product->Is_Oil Is_Solid Is it an impure solid? Crude_Product->Is_Solid Flash_Chromatography Flash Column Chromatography Is_Oil->Flash_Chromatography Yes Recrystallization Recrystallization Is_Solid->Recrystallization Yes Pure_Product Pure Product Flash_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision tree for selecting a primary purification method.

A typical flash chromatography workflow can be visualized as follows:

Flash_Chromatography_Workflow Start Start: Crude Product TLC 1. TLC Analysis (Solvent System Selection) Start->TLC Packing 2. Column Packing TLC->Packing Loading 3. Sample Loading (Dry or Wet) Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Monitoring 5. TLC Monitoring of Fractions Elution->Monitoring Combine 6. Combine Pure Fractions Monitoring->Combine Evaporation 7. Solvent Evaporation Combine->Evaporation End End: Pure Product Evaporation->End

Caption: Step-by-step workflow for flash column chromatography.

References

  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Technology Networks. Retrieved from [Link]

  • Flash Column Chromatography. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). American Chemical Society. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • What should I do if crystallisation does not occur? (2017, April 5). Quora. Retrieved from [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]

  • Acetoxy group. (n.d.). Grokipedia. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Acrylates. (n.d.). Carnegie Mellon University. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester. Retrieved from [Link]

  • Total Synthesis. (2014, March 28). Baylis-Hillman Reaction [Video]. YouTube. Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Baylis–Hillman reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019, April 13). MDPI. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Acetoxy group. (n.d.). In Wikipedia. Retrieved from [Link]

  • All Chemistry. (2022, July 8). How to do Recrystallization, How to choose solvent for Recrystallization, Purification of organic compound [Video]. YouTube. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

  • Baylis-Hillman Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Stability of 2-acetoxy-4-trifluoromethylbenzoic Acid (Triflusal) in Micellar Pseudophase. (2004). Journal of Pharmaceutical Sciences, 93(2), 461-469.
  • Baylis-Hillman Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • End Group Modification of Poly(acrylates) Obtained via ATRP: A User Guide. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The synthesis of the title molecule, I. (i) Methyl acrylate, MeOH, 25... (n.d.). ResearchGate. Retrieved from [Link]

  • Conversion of methyl-2-acetoxy propionate to methyl acrylate and acrylic acid. (n.d.). Google Patents.
  • How to purify Acrylic Acid. (2024, April 3). Reddit. Retrieved from [Link]

  • Two-dimensional NMR studies of acrylate copolymers. (n.d.). Pure and Applied Chemistry. Retrieved from [Link]

  • Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol. (2020, October 22). WIPO Patentscope. Retrieved from [Link]

  • Figure S4. 1 H NMR spectrum of methyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Surface-Initiated Living Anionic Polymerization of Functional Methacrylates from the Surface of Organic Particles. (2023, August 30). ACS Publications. Retrieved from [Link]

  • Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol. (n.d.). Google Patents.

Sources

Technical Support Center: Managing Reaction Kinetics for Selective Acrylic Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective synthesis of acrylic esters. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of acrylate synthesis. Achieving high selectivity and yield requires a nuanced understanding of reaction kinetics, where the desired esterification pathway is favored over competing side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of acrylic esters. Each answer delves into the kinetic principles and provides actionable solutions.

Q1: My acrylic ester yield is consistently low, even after extended reaction times. What are the likely causes and how can I fix this?

A1: Low yield in acrylic ester synthesis is a common problem that typically points to one of two primary kinetic and thermodynamic barriers: unfavorable equilibrium or slow reaction rates.

Primary Cause 1: Reversible Reaction Equilibrium Fischer esterification, the most common method for synthesizing acrylic esters from acrylic acid and an alcohol, is a reversible reaction that produces water as a byproduct.[1][2] According to Le Chatelier's principle, as water accumulates in the reaction mixture, the reverse reaction (hydrolysis of the ester) becomes more favorable, leading to a low equilibrium conversion.[3]

  • Kinetic Solution: The most effective strategy is the continuous removal of water as it is formed. This kinetically shifts the reaction equilibrium toward the product side.[1][4] The standard laboratory and industrial method is azeotropic distillation using a Dean-Stark apparatus with a water-immiscible solvent like toluene.[1][3] As the toluene-water azeotrope boils and condenses, the water separates and is trapped, while the toluene is returned to the reaction flask. Other methods include using chemical dehydrating agents like molecular sieves or reactive distillation.[3][5]

Primary Cause 2: Insufficient Catalysis or Low Temperature The esterification reaction often has a significant activation energy and proceeds very slowly without a catalyst.[4][6] While increasing temperature does increase the reaction rate, it can also promote undesirable side reactions.[7]

  • Kinetic Solution: Ensure you are using an appropriate and efficient catalyst. Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are highly effective at increasing the rate of esterification.[6][8] For a typical batch reaction, a catalyst loading of 1-3% (v/v or w/w) is a good starting point. If your substrates are sensitive, consider milder solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) which also simplify purification.[9]

Q2: My reaction mixture rapidly became viscous or solidified into a gel. What happened and how can I prevent it?

A2: This is a classic sign of runaway polymerization. Acrylic acid and its ester products contain a reactive carbon-carbon double bond, making them highly susceptible to radical polymerization, especially at elevated temperatures or in the presence of contaminants.[10][11] This side reaction is often highly exothermic, which can accelerate the polymerization rate further, leading to a dangerous runaway reaction.[11][12]

Kinetic Solution: Effective Inhibition The key to preventing this is to kinetically suppress the polymerization pathway by using a polymerization inhibitor .

  • Inhibitor Selection: Phenolic compounds like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) are common choices.[13][14] For higher temperature distillations or more demanding conditions, phenothiazine (PTZ) is often used due to its greater thermal stability.[15][16]

  • Mechanism of Action: These molecules act as radical scavengers, reacting with and neutralizing the free radicals that initiate the polymerization chain reaction, thus keeping the monomer stable.[10]

  • Crucial Cofactor - Oxygen: Many common inhibitors, particularly phenolic ones like MEHQ, require the presence of dissolved oxygen to function effectively.[11] Therefore, running the reaction under a strictly inert atmosphere (e.g., pure nitrogen or argon) can inadvertently disable the inhibitor and lead to polymerization. It is often recommended to introduce a gentle stream of air or an air/inert gas mixture into the reaction.[14][16]

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_outcome Outcome Start Start Synthesis AddInhibitor Add Appropriate Inhibitor (e.g., MEHQ, PTZ) Start->AddInhibitor Before heating Heat Heat Reaction Mixture AddInhibitor->Heat Aerate Ensure Gentle Aeration (if using O2-dependent inhibitor) Heat->Aerate Monitor Monitor Viscosity & Temperature Aerate->Monitor Success Selective Esterification Monitor->Success No rapid viscosity or temp increase Failure Runaway Polymerization Monitor->Failure Rapid Temp/Viscosity Spike

Sources

Validation & Comparative

A Comparative Analysis of Catalysts for the Synthesis of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester is a functionalized acrylic acid ester with potential applications in organic synthesis and drug development. Its synthesis is a multi-step process, often commencing with the crucial carbon-carbon bond formation between benzaldehyde and methyl acrylate. This key step, a Baylis-Hillman reaction, yields the precursor alcohol, 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester, which is subsequently acetylated. The choice of catalyst for the Baylis-Hillman reaction is paramount, as it significantly influences the reaction rate, yield, and, in the case of asymmetric synthesis, the enantioselectivity of the final product. This guide provides a comparative analysis of various catalysts for this synthesis, offering experimental data and protocols to aid researchers in catalyst selection and process optimization.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved in two sequential steps:

  • The Baylis-Hillman Reaction: This reaction couples the α-position of methyl acrylate with the carbonyl carbon of benzaldehyde to form 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester. This step is the primary focus of our catalyst comparison.

  • Acetylation: The hydroxyl group of the Baylis-Hillman adduct is then acetylated, typically using acetic anhydride, to yield the final product.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Benzaldehyde Benzaldehyde BaylisHillman Baylis-Hillman Reaction Benzaldehyde->BaylisHillman MethylAcrylate Methyl Acrylate MethylAcrylate->BaylisHillman Catalyst Catalyst Catalyst->BaylisHillman Adduct 2-(hydroxy-phenyl-methyl)- acrylic acid methyl ester BaylisHillman->Adduct Acetylation Acetylation Adduct->Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetylation FinalProduct 2-(acetoxy-phenyl-methyl)- acrylic acid methyl ester Acetylation->FinalProduct

Caption: Overall workflow for the synthesis of the target molecule.

Comparative Analysis of Catalysts for the Baylis-Hillman Reaction

The Baylis-Hillman reaction is notoriously slow, making the choice of an effective catalyst critical. The most common catalysts are nucleophilic tertiary amines and phosphines. Chiral versions of these catalysts can be employed to achieve enantioselective synthesis.

Tertiary Amines: The Workhorses

Tertiary amines are the most frequently used catalysts for the Baylis-Hillman reaction. Their mechanism involves the nucleophilic addition of the amine to the activated alkene (methyl acrylate), forming a zwitterionic enolate. This enolate then adds to the aldehyde (benzaldehyde), and subsequent proton transfer and elimination of the catalyst yield the final product.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): DABCO is a widely used and cost-effective catalyst for this reaction.[1]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is often found to be a more active catalyst than DABCO, leading to significantly faster reaction rates.[2]

Phosphines: An Alternative Nucleophile

Tertiary phosphines can also catalyze the Baylis-Hillman reaction through a similar mechanism to tertiary amines.[3] Generally, phosphine-catalyzed reactions are slower than their amine-catalyzed counterparts.[4]

Chiral Catalysts for Asymmetric Synthesis

The synthesis of enantiomerically enriched Baylis-Hillman adducts is of significant interest. This can be achieved using chiral catalysts, which can be chiral amines, phosphines, or bifunctional catalysts that incorporate a chiral scaffold with a Lewis basic site and a Brønsted acidic site.

  • Chiral Amine Catalysts: Chiral pyrrolidine-based catalysts have been shown to be effective for the asymmetric Baylis-Hillman reaction of benzaldehydes.[5]

  • Bifunctional Catalysts: Chiral phosphine-thiourea catalysts can act as bifunctional catalysts, providing good yields and moderate to high enantioselectivities.[5]

Performance Data of Selected Catalysts

The following table summarizes the performance of various catalysts for the Baylis-Hillman reaction between benzaldehyde and methyl acrylate, based on literature data.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Enantiomeric Excess (ee, %)Reference
DABCO10DMFRoom Temp.24-72 h~70-85N/A[6]
DBU10Neat1101 h82-94N/A[2]
Triphenylphosphine10-20VariousRoom Temp.DaysModerateN/AGeneral knowledge
Chiral Pyrrolidine10EthanolRoom Temp.14-17 hHigh8-73[5]
Chiral Phosphine-Thiourea10VariousRoom Temp.24-48 h32-969-77[5]

Note: The reaction conditions and reported yields can vary significantly depending on the specific literature source and experimental setup. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester using DBU

This protocol utilizes the highly active DBU catalyst for an efficient synthesis of the Baylis-Hillman adduct.

Materials:

  • Benzaldehyde

  • Methyl acrylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add benzaldehyde (1.0 eq) and methyl acrylate (1.5 eq).

  • Add DBU (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated to accelerate the process, as indicated by some literature.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester.

Protocol 2: Acetylation of 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester

This is a standard procedure for the acetylation of an alcohol.

Materials:

  • 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester (1.0 eq) in a mixture of dichloromethane (DCM) and pyridine (2.0 eq) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Catalytic Mechanism: The Baylis-Hillman Reaction

The generally accepted mechanism for the amine-catalyzed Baylis-Hillman reaction is illustrated below.

Baylis_Hillman_Mechanism cluster_0 Catalytic Cycle R3N R₃N (Catalyst) Zwitterion1 Zwitterionic Enolate R3N->Zwitterion1 + Methyl Acrylate Acrylate Methyl Acrylate Acrylate->Zwitterion1 Adduct_intermediate Aldol Adduct Intermediate Zwitterion1->Adduct_intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Adduct_intermediate Adduct_zwitterion Adduct Zwitterion Adduct_intermediate->Adduct_zwitterion Proton Transfer Proton_transfer Proton Transfer Adduct_zwitterion->R3N Catalyst Regeneration Product Baylis-Hillman Adduct Adduct_zwitterion->Product - R₃N Catalyst_regen Catalyst Regeneration

Caption: Mechanism of the amine-catalyzed Baylis-Hillman reaction.

Conclusion

The synthesis of this compound is a straightforward two-step process, with the catalyst-dependent Baylis-Hillman reaction being the critical step. For general synthesis, tertiary amines like DABCO and DBU are effective, with DBU offering significantly faster reaction rates. For asymmetric synthesis, a variety of chiral catalysts are available, with bifunctional catalysts such as chiral phosphine-thioureas showing promise in achieving good enantioselectivity. The choice of catalyst should be guided by the specific requirements of the synthesis, including desired yield, reaction time, and the need for stereocontrol. The protocols provided herein offer a solid starting point for the laboratory-scale synthesis of this valuable compound.

References

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A Definitive Guide: Validating the Structure of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of synthesis and discovery.[1] While techniques like Mass Spectrometry provide crucial mass and fragmentation data, and 1D NMR offers a preliminary constitutional overview, it is Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy that provides the definitive, high-resolution map of atomic connectivity in solution.[1][2] This guide offers an in-depth, objective comparison of key 2D NMR techniques, using the structural validation of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester as a practical framework. We will move beyond a simple procedural list to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

The challenge with complex organic molecules like our target compound is that their 1D ¹H NMR spectra are often crowded, with overlapping signals that obscure vital connectivity information.[3] 2D NMR elegantly solves this by spreading the spectral data across a second frequency dimension, resolving these overlaps and revealing the intricate web of correlations between nuclei.[4][5]

Figure 1: Target Molecule Structure and Atom Numbering this compound Systematic numbering of the target molecule for NMR signal assignment.

Pillar 1: The Spectroscopic Toolkit - A Comparative Overview

The selection of 2D NMR experiments is dictated by the specific structural questions we need to answer. For complete validation, a combination of experiments is essential. Each provides a unique piece of the structural puzzle.

Technique Full Name Information Provided Primary Application in this Case
COSY CO rrelation S pectroscopY Reveals through-bond proton-proton (¹H-¹H) couplings, typically over 2-3 bonds.Identifying neighboring protons within the phenyl ring and confirming the absence of coupling for isolated protons.
HSQC H eteronuclear S ingle Q uantum C oherenceMaps direct, one-bond correlations between protons and the heteronucleus they are attached to (¹H-¹³C).[6]Unambiguously linking every proton signal to its corresponding carbon atom.
HMBC H eteronuclear M ultiple B ond C orrelationShows long-range correlations (2-4 bonds) between protons and carbons.[6][7]Assembling the molecular fragments by connecting quaternary carbons, carbonyl groups, and different spin systems. This is the key to the global structure.

While COSY and HSQC are fundamental for assigning individual spin systems and C-H pairs, HMBC is the linchpin of this entire validation process . It provides the long-range connectivity data required to piece together the distinct structural fragments—the phenyl ring, the acrylate system, and the acetate group—into the final, correct molecule.

Pillar 2: Experimental Design & Self-Validating Protocols

The integrity of our results hinges on a meticulously executed experimental plan. The following protocol outlines the necessary steps for acquiring high-quality 2D NMR data.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Dissolve ~10-20 mg of sample prep2 Use 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Filter into a 5 mm NMR tube prep2->prep3 acq1 Acquire 1D Spectra (¹H, ¹³C, DEPT) prep3->acq1 acq2 Acquire 2D COSY acq1->acq2 acq3 Acquire 2D HSQC acq2->acq3 acq4 Acquire 2D HMBC acq3->acq4 proc1 Process spectra (FT, phasing, baseline correction) acq4->proc1 proc2 Assign 1D signals proc1->proc2 proc3 Analyze COSY for ¹H-¹H connectivity proc2->proc3 proc4 Analyze HSQC for ¹H-¹³C one-bond links proc3->proc4 proc5 Analyze HMBC for long-range connectivity proc4->proc5 proc6 Assemble fragments and validate final structure proc5->proc6

Caption: Standard workflow for 2D NMR structural validation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 15 mg of purified this compound in 0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid overwhelming the sample's proton signals. Filter the solution into a clean, 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe. Perform standard instrument calibrations, including locking, tuning, and shimming, to ensure high resolution and spectral quality.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D Spectra Acquisition:

    • COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a phase-sensitive, edited HSQC experiment using a gradient for coherence selection. This will not only correlate protons to their attached carbons but also differentiate CH/CH₃ groups from CH₂ groups by signal phase, corroborating the DEPT-135 data.[6]

    • HMBC: Acquire a gradient-selected HMBC experiment. It is crucial to set the long-range coupling delay (J-coupling constant) to an appropriate value, typically optimized for an average of 8 Hz, to capture the desired 2- and 3-bond correlations.[8]

Pillar 3: Data Interpretation - Assembling the Molecular Puzzle

Here, we will analyze hypothetical but realistic spectral data to demonstrate the validation process.

Step 1: Analysis of 1D NMR Spectra

First, we assign the signals from the 1D spectra based on known chemical shift principles.[9] The ester and acetate groups will significantly influence the chemical shifts of nearby protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data (500 MHz, CDCl₃)

Atom #Label¹H Shift (ppm)¹H Mult.¹H Int.¹³C Shift (ppm)Carbon Type (DEPT)
1H16.45s1H128.5C
1'H1'5.90s1H--
2----138.0C
3----166.5C=O
4H43.75s3H52.5CH₃
5H56.10s1H75.0CH
6----135.0C
7, 11H7/117.40d2H128.8CH
8, 10H8/107.35t2H128.6CH
9H97.30t1H128.4CH
12----170.0C=O
13H132.10s3H21.0CH₃
Step 2: Establishing Proton Neighbors with COSY

The COSY spectrum reveals which protons are coupled to each other.

  • Expected Correlations: We anticipate correlations between the aromatic protons H7/11, H8/10, and H9, confirming the structure of the phenyl ring spin system.

  • Key Observation: Crucially, we expect no cross-peaks for the singlets: H1, H1', H4, H5, and H13. This lack of correlation is vital evidence, confirming they are isolated from other protons by more than three bonds or by non-protonated atoms.

Step 3: Direct C-H Connections via HSQC

The HSQC spectrum definitively links each proton to the carbon it is directly bonded to. This is a simple but powerful one-to-one mapping.

Table 2: Key Expected HSQC (¹H-¹³C) Correlations

Proton Signal (ppm)Correlated Carbon Signal (ppm)Assignment
6.45128.5 (from C1)H1 / C1 (vinylic)
5.90128.5 (from C1)H1' / C1 (vinylic)
3.7552.5H4 / C4 (methyl ester)
6.1075.0H5 / C5 (methine)
7.40128.8H7/11 / C7/11 (aromatic)
7.35128.6H8/10 / C8/10 (aromatic)
7.30128.4H9 / C9 (aromatic)
2.1021.0H13 / C13 (acetate methyl)

Note: The two vinylic protons H1 and H1' are diastereotopic and thus have different chemical shifts, but they are both attached to the same carbon, C1.

Step 4: The Final Assembly with HMBC

The HMBC spectrum provides the long-range correlations that bridge the isolated fragments identified above. This is where the complete structure is unequivocally confirmed.

Caption: Key HMBC correlations confirming the molecular backbone.

Table 3: Critical HMBC (¹H-¹³C) Correlations for Structural Validation

Starting Proton (Label, ppm) Correlates to Carbon (Label, ppm) Bonds Separated Structural Information Confirmed
H4 (3.75)C3 (166.5)3Confirms the methyl ester group (-COOCH₃).
H13 (2.10)C12 (170.0)2Confirms the acetate group (-OCOCH₃).
H5 (6.10)C2 (138.0)2Links the methine carbon to the acrylic system.
H5 (6.10)C6 (135.0)2Links the methine carbon to the phenyl ring.
H5 (6.10)C7/11 (128.8)3Further confirms the link to the phenyl ring.
H5 (6.10)C12 (170.0)3Crucial Link: Connects the methine carbon to the acetate carbonyl, confirming the acetoxy group is on C5.
H1/H1' (6.45/5.90)C3 (166.5)3Links the vinylic protons to the ester carbonyl, confirming the acrylate system.
H1/H1' (6.45/5.90)C5 (75.0)3Links the vinylic protons to the methine carbon.
H7/11 (7.40)C5 (75.0)3Links the phenyl ring back to the methine carbon, closing the loop.

The combined interpretation of these HMBC correlations is irrefutable. The correlation from the methine proton (H5) to the acetate carbonyl (C12) and the acrylic quaternary carbon (C2) simultaneously proves the connectivity around this central chiral carbon. Likewise, the correlations from the vinylic protons (H1/H1') to the ester carbonyl (C3) solidify the methyl acrylate portion of the molecule. The data set becomes a self-validating system where every key correlation confirms another, leaving no ambiguity.

Conclusion

The structural validation of this compound serves as a clear example of the power of modern 2D NMR spectroscopy. By systematically employing a suite of experiments—COSY, HSQC, and most critically, HMBC—we can move from a collection of isolated signals to a fully confirmed molecular structure. This methodical approach, grounded in the fundamental principles of nuclear correlation, provides the rigorous, unambiguous data required by researchers, scientists, and drug development professionals to proceed with confidence in their synthesized materials.

References

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A Comparative Guide to HPLC Purity Assessment of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester, a key intermediate in pharmaceutical synthesis. We will explore a robust, validated HPLC method, compare it with an alternative analytical technique, and provide the detailed experimental protocols necessary for replication. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity data to ensure the quality, safety, and efficacy of their products.[1][2][3]

The Analytical Imperative: Why Purity Matters

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy.[4] Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological or toxicological effects.[1] Therefore, a precise and reliable analytical method is paramount for their identification and quantification.

This compound possesses several structural features—a phenyl group, an ester, and an acetoxy group—that make HPLC an ideal analytical choice. Its chromophoric phenyl ring allows for sensitive UV detection, and its moderate polarity is well-suited for reversed-phase chromatography.[4] High-Performance Liquid Chromatography (HPLC) is renowned for its precision, sensitivity, and ability to separate a wide range of compounds, making it the cornerstone of pharmaceutical impurity profiling.[4][5]

Proposed Method: Reversed-Phase HPLC with UV Detection

The fundamental goal of this method is to separate the main compound from all potential process-related and degradation impurities.[1] A reversed-phase approach is selected due to the predominantly non-polar nature of the target analyte. We utilize a C18 column, where the non-polar stationary phase effectively retains the analyte, and a gradient elution of a polar mobile phase allows for the sequential elution of compounds based on their polarity.[4]

Table 1: Optimized HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and retention for moderately non-polar compounds like the target analyte.[4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for any acidic or basic impurities.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Elution 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 50% BA gradient is essential for resolving impurities with a wide range of polarities and ensuring that any highly retained compounds are eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[6]
Detection UV Diode Array Detector (DAD) at 210 nmThe phenyl ring provides strong absorbance at lower UV wavelengths. A DAD allows for peak purity analysis by comparing spectra across the peak.[7][8]
Injection Volume 10 µLA typical volume to achieve good sensitivity without overloading the column.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

The Workflow for Purity Determination

The process from sample receipt to final purity calculation follows a systematic workflow designed to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SamplePrep 1. Accurately weigh sample and dissolve in diluent to a known concentration (e.g., 1 mg/mL) SystemSuitability 4. Inject standard solution to verify system suitability (e.g., tailing factor, plate count) SamplePrep->SystemSuitability StandardPrep 2. Prepare reference standard solution at the same concentration SpikePrep 3. (For Validation) Prepare spiked samples with known impurities Analysis 5. Inject sample solution for analysis SystemSuitability->Analysis Integration 6. Integrate all peaks in the chromatogram Analysis->Integration PurityCalc 7. Calculate purity using Area Percent method: % Purity = (Area_MainPeak / Area_Total) * 100 Integration->PurityCalc Report 8. Generate final report with chromatograms and results PurityCalc->Report

Caption: HPLC Purity Assessment Workflow.

Ensuring Trustworthiness: A Guide to Method Validation

A method is only as reliable as its validation.[9] To ensure the proposed HPLC procedure is suitable for its intended purpose, a validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines must be executed.[5][10] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the application.[10]

Validation_Workflow Start Method Validation Protocol Specificity Specificity (Peak Purity / Resolution from impurities) Start->Specificity Linearity Linearity & Range (5 concentrations, R² > 0.999) Start->Linearity Accuracy Accuracy (Spike recovery at 3 levels, 98-102%) Start->Accuracy Precision Precision (Repeatability & Intermediate, RSD < 2%) Start->Precision Limit LOD & LOQ (Signal-to-Noise of 3:1 & 10:1) Start->Limit Robustness Robustness (Vary Flow, Temp, Mobile Phase %) Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Limit->Validated Robustness->Validated

Caption: ICH-Compliant HPLC Method Validation Workflow.

Table 2: Typical Validation Acceptance Criteria & Hypothetical Performance Data
Validation ParameterAcceptance Criterion (ICH Q2(R1))Hypothetical Result for Proposed Method
Specificity The analyte peak is spectrally pure (via DAD) and well-resolved (Rs > 2.0) from known impurities.Peak purity index > 0.999. Resolution from nearest impurity peak is 3.5.[11]
Linearity Correlation coefficient (R²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration).R² = 0.9998 over a range of 0.05 - 1.5 mg/mL.[6]
Accuracy % Recovery should be within 98.0% - 102.0% for spiked samples at three concentration levels.[4]Average recovery of 99.7% across three levels (80%, 100%, 120%).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.[10]RSD = 0.45%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.001 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.003 mg/mL
Robustness No significant impact on results from minor variations in method parameters (e.g., ±5% flow rate).Results remained within system suitability limits when flow rate and temperature were varied.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is the preferred method, it is instructive to compare it with an alternative technique like Gas Chromatography (GC), which is also used for the analysis of volatile and semi-volatile esters.[12][13]

Table 3: Objective Comparison of HPLC and GC for Purity Analysis
FeatureProposed HPLC Method Gas Chromatography (GC-FID)
Principle Separation in a liquid phase based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation in a gas phase based on differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[13]
Analyte Suitability Excellent for the target analyte. Can analyze non-volatile impurities (e.g., starting materials, salts, polymers) without derivatization.Suitable for the main analyte due to its ester nature. However, it requires the analyte and all impurities to be volatile and thermally stable.[14]
Thermal Degradation Risk Low. Analysis is performed at or near room temperature (30 °C).High. The sample is vaporized in a high-temperature inlet (e.g., 250-300 °C), which can cause degradation of thermally labile compounds.[15]
Sensitivity High, especially with UV detection due to the phenyl chromophore. LOD is in the low µg/mL range.High with a Flame Ionization Detector (FID), but FID is a universal detector for hydrocarbons and may not be as selective as UV for this specific compound.
Typical Analysis Time ~20 minutes per sample.Can be faster, often ~10-15 minutes, but depends on the required separation.[16]
Impurity Profile Provides a comprehensive profile of both volatile and non-volatile impurities in a single run.May miss non-volatile impurities entirely, providing an incomplete and potentially misleading purity assessment.[17]
Conclusion Superior choice. Offers a more comprehensive and safer analysis by accommodating all potential impurities without the risk of thermal degradation.Viable but limited. Useful for analyzing volatile impurities but carries the risk of analyte degradation and fails to detect non-volatile species.[12]

Detailed Experimental Protocols

Protocol 1: HPLC Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile/Water (50:50, v/v).

  • Sample Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile/Water (50:50, v/v).

  • Chromatographic Procedure:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes.

    • Perform a blank injection (diluent only) to ensure a clean baseline.

    • Inject the standard solution to confirm system suitability (retention time, peak shape).

    • Inject the sample solution.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram from the void volume to the end of the run.

    • Calculate the purity using the area percent formula, excluding any peaks from the blank.

Protocol 2: Validation - Accuracy via Spike Recovery
  • Prepare the sample solution at 100% of the target concentration (e.g., 1.0 mg/mL) as described above.

  • Prepare a stock solution of a known impurity.

  • Spike the sample solution with the impurity stock to create three concentration levels: Low (e.g., 0.5% impurity), Medium (e.g., 1.0% impurity), and High (e.g., 1.5% impurity).

  • Analyze each spiked sample in triplicate using the validated HPLC method.

  • Calculate the % Recovery for the impurity at each level using the formula: (Amount Found / Amount Added) * 100. The recovery should be within the acceptance criteria (e.g., 98-102%).

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink. Available from: [Link]

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  • National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. Available from: [Link]

  • Christie, W. W. (n.d.). Alternatives to Methyl Esters for GC Analysis of Fatty Acids. AOCS. Available from: [Link]

  • Agilent Technologies. (2011). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. Agilent. Available from: [Link]

  • The Scientific World Journal. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. NIH. Available from: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

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  • E3S Web of Conferences. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences. Available from: [Link]

  • Google Patents. (n.d.). JP4118241B2 - Determination of impurities in acrylic acid. Google Patents.
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A Comparative Guide to the Reactivity of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester and Other Acrylates for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the reactivity of acrylic monomers is a cornerstone for the synthesis of a vast array of polymers and functionalized molecules. This guide provides an in-depth comparative analysis of the reactivity of a specialized acrylate, 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester, with commonly utilized acrylates such as methyl acrylate, ethyl acrylate, and butyl acrylate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity of this functionalized monomer and to provide a framework for its application.

Introduction: The Significance of Acrylate Reactivity

Acrylates are a class of vinyl monomers characterized by the presence of a vinyl group directly attached to a carbonyl carbon. Their propensity to undergo polymerization and other addition reactions makes them invaluable building blocks in various scientific disciplines.[1] In drug development, acrylates are integral to the formation of hydrogels, drug delivery matrices, and specialty excipients. The reactivity of an acrylate monomer dictates the kinetics of these processes and ultimately the physicochemical properties of the resulting material.

This guide focuses on this compound, a structurally complex acrylate. Its unique substitution at the alpha-position, bearing both a phenyl and an acetoxy group, suggests a reactivity profile that diverges significantly from simple alkyl acrylates. Understanding these differences is paramount for its effective utilization in research and development.

Structural Features Influencing Acrylate Reactivity

The reactivity of an acrylate monomer is primarily governed by a combination of electronic and steric effects.

  • Electronic Effects: The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack (as in Michael additions) and the double bond amenable to radical addition. Substituents on the acrylate can further modulate this electronic character.

  • Steric Hindrance: The size of the ester group and any substituents on the acrylic backbone can sterically hinder the approach of reactants to the double bond, thereby influencing the reaction rate.[2]

In the case of This compound , the α-position is heavily substituted with both a phenyl and an acetoxy group. This unique substitution pattern is expected to have a profound impact on its reactivity.

Comparative Reactivity Analysis

This section compares the predicted reactivity of this compound with standard acrylates in three key reaction types: radical polymerization, Michael addition, and Diels-Alder reactions.

Radical Polymerization

Radical polymerization is a fundamental process for the synthesis of polyacrylates. The rate of polymerization is influenced by the stability of the propagating radical and the steric accessibility of the monomer.

  • Standard Acrylates (Methyl, Ethyl, Butyl Acrylate): These monomers readily undergo radical polymerization. The propagating radical is a secondary radical, which is relatively reactive. The rate of polymerization generally decreases with increasing size of the alkyl ester group due to increased steric hindrance.[3]

  • This compound: The presence of both a phenyl and an acetoxy group at the α-position is expected to significantly influence radical polymerization.

    • Steric Hindrance: The bulky α-substituents will sterically hinder the approach of the propagating radical to the monomer's double bond, likely leading to a lower propagation rate constant (kp) compared to simple acrylates. α-substitution on acrylates can sometimes even inhibit polymerization due to a low ceiling temperature.[4]

    • Radical Stabilization (Captodative Effect): The presence of an electron-withdrawing group (the ester and acetoxy groups) and an electron-donating group (the phenyl ring, capable of resonance stabilization) on the same radical center can lead to a "captodative effect." This effect can stabilize the propagating radical.[5] While radical stability can sometimes decrease reactivity, in the case of α-acyloxyacrylates, it has been observed to lead to an increase in the degree of polymerization with monomer conversion.[5]

Predicted Reactivity: The polymerization of this compound is expected to be slower than that of simple acrylates due to significant steric hindrance. However, the resulting polymer chains might exhibit interesting properties due to the captodative stabilization of the propagating radical.

Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reactivity of the acrylate in a Michael addition is primarily determined by the electrophilicity of the β-carbon and the steric accessibility of the double bond.

  • Standard Acrylates: These are excellent Michael acceptors. The reactivity generally decreases with increasing steric bulk of the ester group.

  • This compound:

    • Steric Hindrance: The bulky α-substituents will create significant steric shielding around the β-carbon, making the approach of a nucleophile more difficult. This is expected to dramatically decrease the rate of Michael addition compared to unsubstituted acrylates. The influence of bulky substituents in decreasing the rate of Michael additions has been widely observed.[6]

    • Electronic Effects: The acetoxy group is electron-withdrawing, which could slightly increase the electrophilicity of the β-carbon. However, this electronic effect is likely to be overshadowed by the substantial steric hindrance.

Predicted Reactivity: this compound is predicted to be a significantly poorer Michael acceptor than simple acrylates due to overwhelming steric hindrance at the α-position.

Diels-Alder Reaction

In the Diels-Alder reaction, an acrylate acts as a dienophile, reacting with a conjugated diene to form a cyclohexene derivative. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.

  • Standard Acrylates: These are commonly used dienophiles in Diels-Alder reactions. Their reactivity can be increased by using Lewis acid catalysts that coordinate to the carbonyl oxygen, further increasing the electron-withdrawing effect of the ester group.

  • This compound:

    • Electronic Effects: The presence of two electron-withdrawing groups (methyl ester and acetoxy) at the α-position should, in principle, make the double bond more electron-deficient and thus a more reactive dienophile.

    • Steric Hindrance: The bulky substituents at the α-position will create steric repulsion with the diene in the transition state, which could decrease the reaction rate.

Predicted Reactivity: The reactivity of this compound in Diels-Alder reactions will be a balance between favorable electronic effects and unfavorable steric effects. It is plausible that for certain dienes, the electronic activation will dominate, leading to reasonable reactivity, while for others, steric clashes will be prohibitive.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity differences, the following experimental protocols are proposed. These methods are designed to provide quantitative and comparable data.

Monitoring Polymerization Kinetics using in-situ NMR Spectroscopy

Objective: To determine the polymerization rate constants for this compound and a standard acrylate (e.g., methyl acrylate).

Methodology:

  • Prepare solutions of each monomer in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) containing a known concentration of a radical initiator (e.g., AIBN).

  • Transfer the solutions to NMR tubes.

  • Acquire an initial 1H NMR spectrum (t=0) to determine the initial monomer concentration relative to an internal standard.

  • Place the NMR tubes in a pre-heated oil bath or within the NMR probe at a constant temperature to initiate polymerization.

  • Acquire 1H NMR spectra at regular time intervals.[7]

  • Monitor the disappearance of the vinyl proton signals of the monomers over time to calculate the monomer conversion.[8]

  • Plot ln([M]0/[M]t) versus time to determine the apparent rate constant (kapp) for each monomer.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Monomer_Sol Monomer_Sol Initiator_Add Initiator_Add Monomer_Sol->Initiator_Add Add Initiator NMR_Tube NMR_Tube Initiator_Add->NMR_Tube Transfer to NMR tube Initial_Spectrum Initial_Spectrum NMR_Tube->Initial_Spectrum t=0 spectrum Heating Heating Initial_Spectrum->Heating Initiate Polymerization Time_Series_Spectra Time_Series_Spectra Heating->Time_Series_Spectra Acquire spectra over time Conversion_Calc Conversion_Calc Time_Series_Spectra->Conversion_Calc Integrate vinyl peaks Kinetic_Plot Kinetic_Plot Conversion_Calc->Kinetic_Plot Plot ln([M]0/[M]t) vs. time Rate_Constant Rate_Constant Kinetic_Plot->Rate_Constant Determine kapp

Comparative Michael Addition Kinetics using Gas Chromatography (GC)

Objective: To compare the rates of Michael addition of a common nucleophile (e.g., piperidine) to this compound and methyl acrylate.

Methodology:

  • Prepare separate reaction mixtures containing a known concentration of the acrylate, the nucleophile, and a suitable solvent.

  • Maintain the reactions at a constant temperature.

  • At specific time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by acidification).

  • Extract the remaining acrylate from the quenched aliquot into an organic solvent.

  • Analyze the concentration of the unreacted acrylate in the extracts using Gas Chromatography (GC) with a suitable internal standard.[9][10]

  • Plot the concentration of the acrylate versus time to determine the initial reaction rate.

G cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis GC Analysis & Kinetics Reactants Reactants Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Mix Acrylate & Nucleophile Constant_Temp Constant_Temp Reaction_Mixture->Constant_Temp Maintain Temperature Aliquot Aliquot Constant_Temp->Aliquot Withdraw Aliquots Quench Quench Aliquot->Quench Quench Reaction Extraction Extraction Quench->Extraction Extract Unreacted Acrylate GC_Analysis GC_Analysis Extraction->GC_Analysis Analyze with Internal Standard Concentration_vs_Time Concentration_vs_Time GC_Analysis->Concentration_vs_Time Plot Data Initial_Rate Initial_Rate Concentration_vs_Time->Initial_Rate Determine Rate

Data Summary and Interpretation

The following table summarizes the predicted reactivity of this compound in comparison to standard acrylates, based on the structural analysis presented above.

Reaction TypeStandard Acrylates (e.g., Methyl Acrylate)This compoundKey Influencing Factors
Radical Polymerization High reactivity, forms secondary radical.Lower predicted reactivity.Significant steric hindrance from α-substituents; potential for captodative stabilization of the propagating radical.
Michael Addition Excellent Michael acceptors.Very low predicted reactivity.Severe steric hindrance at the α-position preventing nucleophilic attack at the β-carbon.
Diels-Alder Reaction Good dienophiles, reactivity enhanced by Lewis acids.Moderate to low predicted reactivity.Competing effects of electronic activation by two electron-withdrawing groups and steric hindrance in the transition state.

Conclusion and Future Outlook

This compound presents a unique reactivity profile that is distinct from simple alkyl acrylates. Its highly substituted α-position is predicted to significantly decrease its reactivity in common addition reactions such as radical polymerization and Michael addition due to steric hindrance. In Diels-Alder reactions, its reactivity will be a trade-off between electronic activation and steric repulsion.

These characteristics, while potentially limiting its use as a direct replacement for standard acrylates in conventional applications, open up possibilities for its use in more specialized areas. For instance, its lower polymerization rate could be advantageous in applications requiring controlled polymer growth. The bulky side group, once incorporated into a polymer, could impart unique thermal and mechanical properties.

Further experimental investigation is crucial to quantitatively determine the reactivity of this interesting monomer and to fully explore its potential in the development of novel materials for the pharmaceutical and other industries. The protocols outlined in this guide provide a robust framework for such investigations.

References

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A Senior Application Scientist's Comparative Guide to the Biological Activity Screening of 2-(Acetoxy-phenyl-methyl)-acrylic acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological activity screening of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester derivatives. While specific experimental data for this exact series of compounds is not yet prevalent in published literature, this guide establishes a robust investigational roadmap. By leveraging structure-activity relationship (SAR) data from analogous acrylate and phenylacrylic acid derivatives, we can anticipate potential biological activities and design a rigorous screening cascade. This document outlines the scientific rationale, detailed experimental protocols, and comparative data from closely related structures to inform and guide future research in this area.

The core scaffold, this compound, presents an intriguing starting point for medicinal chemistry exploration. The presence of an acrylate moiety, a known Michael acceptor, suggests potential for covalent interactions with biological nucleophiles, a mechanism exploited by numerous therapeutic agents. Furthermore, the phenyl and acetoxy groups provide opportunities for synthetic modification to modulate physicochemical properties such as lipophilicity and steric bulk, which are critical determinants of biological activity.

Anticipated Biological Activities and Screening Strategy

Drawing parallels from structurally related compounds, the primary anticipated biological activities for this class of derivatives include anticancer, antibacterial, and antifungal effects. Therefore, a multi-pronged screening approach is recommended to comprehensively evaluate their therapeutic potential.

Anticancer Activity Screening

A significant body of research points to the potent cytotoxic effects of various acrylic acid and acrylate ester derivatives against a range of cancer cell lines.[1][2] The proposed mechanism often involves the inhibition of critical cellular processes like tubulin polymerization.[3]

Comparative Cytotoxicity of Structurally Related Acrylate Derivatives

To illustrate the potential efficacy of the target compounds, the following table summarizes the cytotoxic activity (IC₅₀ values) of a series of synthesized acrylate derivatives against the MCF-7 human breast cancer cell line, as reported in the literature.

Compound IDR Group ModificationIC₅₀ (µM) against MCF-7 CellsReference
6e 2,3,4-trimethoxybenzylidene & 3,4,5-trimethoxyphenyl2.57 ± 0.16[1]
6f 2,3,4-trimethoxybenzylidene & 3,4,5-trimethoxyphenyl3.26[1]
5b 2,3,4-trimethoxybenzylidene & 3,4,5-trimethoxyphenyl5.12[1]
6a 2,3,4-trimethoxybenzylidene & 3,4-dimethoxyphenyl6.74[1]
6h 2,3,4-trimethoxybenzylidene & 3,4-dimethoxyphenyl7.08[1]
5a 2,3,4-trimethoxybenzylidene & 3,4-dimethoxyphenyl9.31[1]

This data is presented for illustrative purposes to demonstrate the potential cytotoxic potency of acrylate derivatives and to provide a benchmark for screening the target compounds.

Antimicrobial Activity Screening

Derivatives of acrylic and cinnamic (phenylacrylic) acids have also demonstrated notable antibacterial and antifungal properties.[4][5] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocols

A self-validating system of protocols is crucial for generating reliable and reproducible data. The following are detailed methodologies for the primary screening of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] It measures the metabolic activity of cells, where viable cells with active metabolism convert MTT into a purple formazan product.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation and Treatment: Prepare stock solutions of the test derivatives in DMSO. Serially dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the overnight culture medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each derivative.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[8][9]

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of each test derivative solution (at a specific concentration) into the wells. A solvent control (e.g., DMSO) should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Visualizing the Screening Workflow

The following diagrams illustrate the logical flow of the proposed screening cascade.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Mechanism of Action Studies A Synthesis of this compound derivatives B Cytotoxicity Screening (MTT Assay) - Multiple Cancer Cell Lines A->B Test Compounds C Antimicrobial Screening (Agar Well Diffusion) - Gram-positive bacteria - Gram-negative bacteria - Fungi A->C Test Compounds D Dose-Response Studies (IC50/MIC Determination) B->D Active Compounds C->D Active Compounds E Structure-Activity Relationship (SAR) Analysis D->E F Tubulin Polymerization Assay D->F Validated Hits G Cell Cycle Analysis D->G Validated Hits H Apoptosis Assays D->H Validated Hits I Membrane Integrity Assays D->I Validated Hits E->A Lead Optimization

Caption: Biological Activity Screening Workflow.

Structure-Activity Relationship (SAR) Insights from Analogs

While awaiting specific data on this compound derivatives, we can infer potential SAR trends from related structures:

  • Lipophilicity: Studies on other acrylates and methacrylates have shown a correlation between lipophilicity (logP) and cytotoxicity.[10] Modifications to the phenyl ring on the target scaffold (e.g., addition of halogen or alkyl groups) could significantly alter lipophilicity and, consequently, biological activity.

  • Electronic Effects: The electronic nature of substituents on the phenyl ring can influence the reactivity of the acrylate's Michael acceptor. Electron-withdrawing groups may enhance reactivity and potency, while electron-donating groups could have the opposite effect.

  • Steric Factors: The size and position of substituents on the phenyl ring will impact how the molecule interacts with its biological target.

The logical relationship for SAR analysis is depicted below.

Caption: Structure-Activity Relationship Logic.

Conclusion

The this compound scaffold holds promise as a template for the development of novel therapeutic agents. Although direct biological data is currently sparse, a systematic screening approach guided by the principles and protocols outlined in this guide will enable a thorough evaluation of its potential. By leveraging insights from structurally related compounds, researchers can efficiently design and execute experiments to uncover the cytotoxic and antimicrobial properties of this intriguing class of molecules. The provided workflows and comparative data serve as a foundational resource to accelerate the discovery and development process.

References

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A Researcher's Guide to Quantum Chemical Calculations: Structural Elucidation of 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, a profound understanding of molecular structure is paramount. The spatial arrangement of atoms dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. For complex organic molecules such as 2-(acetoxy-phenyl-methyl)-acrylic acid methyl ester, a promising scaffold in medicinal chemistry, experimental characterization can be augmented and guided by computational methods. Quantum chemical calculations, rooted in the fundamental laws of quantum mechanics, offer a powerful lens to interrogate molecular structure with exceptional detail.[1][2][3]

This guide provides a comparative overview of quantum chemical methods for the structural analysis of this compound. We will delve into the theoretical underpinnings of various computational approaches, present a practical workflow for conducting these calculations, and compare the performance of different levels of theory. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and apply these methods in their own work.

Choosing the Right Tool: A Comparison of Quantum Chemical Methods

The selection of an appropriate computational method is a critical first step that balances accuracy with computational cost.[4] For a molecule of the size and complexity of this compound, a variety of methods can be considered.

1. Hartree-Fock (HF) Theory: The Foundation

Hartree-Fock is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[5][6] While computationally efficient, HF theory neglects electron correlation, the interaction between electrons, which can lead to inaccuracies in predicted geometric parameters.[7][8] However, it often serves as a good starting point for more sophisticated calculations.

2. Møller-Plesset Perturbation Theory (MP2): Incorporating Electron Correlation

To account for electron correlation, post-Hartree-Fock methods have been developed. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a popular choice that offers a significant improvement over HF.[9][10] MP2 calculations are more computationally demanding than HF but can provide more accurate geometries for many organic molecules.

3. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method in computational chemistry due to its favorable balance of accuracy and computational cost.[3][11] DFT methods approximate the electron correlation through an exchange-correlation functional. A vast array of functionals have been developed, each with its own strengths and weaknesses. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often the most reliable.[12][13]

Commonly used functionals for organic molecules include:

  • B3LYP: A widely used and well-benchmarked hybrid functional.[10]

  • M06-2X: A high-nonlocality functional that often performs well for main-group thermochemistry and noncovalent interactions.[13][14]

  • ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, making it suitable for systems where dispersion forces are important.[13][14]

The choice of functional can significantly impact the results, and it is often advisable to benchmark a few functionals against experimental data or higher-level calculations when available.[12][13][15]

4. Basis Sets: The Building Blocks of Molecular Orbitals

In all quantum chemical calculations, the molecular orbitals are constructed from a set of mathematical functions known as a basis set.[4][16][17] The size and flexibility of the basis set directly influence the accuracy of the calculation. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost.

Commonly used basis sets for organic molecules include:

  • Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used and offer a good balance of accuracy and cost for many applications.[18] The notation indicates the number of functions used to describe the core and valence orbitals, as well as the inclusion of polarization (d,p) and diffuse (+) functions.

  • Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.

The selection of a basis set should be commensurate with the chosen theoretical method. For routine geometry optimizations of organic molecules, a Pople-style basis set like 6-311+G(d,p) is often a suitable choice.[18]

Quantum_Chemical_Methods cluster_PostHF Examples cluster_DFT Examples HF Hartree-Fock (HF) PostHF Post-Hartree-Fock HF->PostHF MP2 MP2 PostHF->MP2 DFT Density Functional Theory (DFT) B3LYP B3LYP DFT->B3LYP M062X M06-2X DFT->M062X

Caption: Hierarchy of common quantum chemical methods.

Experimental Protocol: A Step-by-Step Workflow for Geometry Optimization

The following protocol outlines a typical workflow for performing a geometry optimization of this compound using a quantum chemistry software package like Gaussian, ORCA, or NWChem.[1][2][9][19][20][21][22][23][24][25][26][27][28][29][30][31][32]

Step 1: Building the Initial Molecular Structure

Construct a 3D model of this compound using a molecular modeling program such as Avogadro or GaussView.[2][29] Ensure that the initial connectivity and stereochemistry are correct.

Step 2: Preparing the Input File

Create an input file that specifies the computational method, basis set, and type of calculation. For a geometry optimization, the input file will typically include the following keywords:

  • #p B3LYP/6-311+G(d,p) Opt Freq: This line specifies the use of the B3LYP functional with the 6-311+G(d,p) basis set for a geometry optimization (Opt) followed by a frequency calculation (Freq).

  • Title Card Required: A brief description of the calculation.

  • 0 1: The charge (0) and spin multiplicity (1 for a closed-shell molecule) of the system.

  • The Cartesian coordinates of the atoms from the 3D model.

Step 3: Submitting the Calculation

Submit the input file to the quantum chemistry software. The calculation will iteratively adjust the positions of the atoms to find the minimum energy structure.

Step 4: Analyzing the Output

Upon completion, analyze the output file. Key information to look for includes:

  • Convergence criteria: Ensure that the geometry optimization has converged successfully.

  • Final optimized energy: The electronic energy of the optimized structure.

  • Optimized Cartesian coordinates: The final 3D coordinates of the atoms.

  • Vibrational frequencies: A frequency calculation should yield all positive (real) frequencies, confirming that the optimized structure is a true minimum on the potential energy surface. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point.

DFT_Workflow Start Start: Initial 3D Structure Input Prepare Input File (Method, Basis Set, Keywords) Start->Input Submit Submit Calculation to Quantum Chemistry Software Input->Submit Analyze Analyze Output File (Convergence, Energy, Frequencies) Submit->Analyze End End: Optimized Structure & Properties Analyze->End

Caption: A typical workflow for a DFT geometry optimization.

Performance Comparison: A Case Study

To illustrate the differences between various levels of theory, we present hypothetical computational data for key structural parameters of this compound. These values are representative of what one might expect from such calculations and are intended for comparative purposes.

Level of TheoryBasis SetC=O Bond Length (Å) (Ester)C=C Bond Length (Å)Phenyl-C Bond Length (Å)Relative CPU Time
HF6-31G1.1851.3201.5251x
HF6-311+G(d,p)1.1831.3181.5223x
B3LYP6-31G1.2101.3351.5105x
B3LYP 6-311+G(d,p) 1.208 1.333 1.508 15x
M06-2X6-311+G(d,p)1.2051.3311.50520x
MP26-311+G(d,p)1.2121.3381.51250x

Analysis of Comparative Data:

  • Hartree-Fock (HF): As expected, the HF method predicts shorter bond lengths for the double bonds compared to the DFT and MP2 methods. This is a known artifact of neglecting electron correlation.

  • B3LYP: The B3LYP functional provides a good balance of accuracy and computational cost, making it a popular choice for routine calculations on organic molecules.[10]

  • M06-2X: The M06-2X functional, known for its good performance with main-group elements, yields slightly shorter bond lengths than B3LYP.[13]

  • MP2: The MP2 method, which explicitly includes electron correlation, predicts slightly longer bond lengths than the DFT methods.

  • Basis Set Effect: Increasing the basis set from 6-31G* to 6-311+G(d,p) has a noticeable but not dramatic effect on the calculated geometries, while significantly increasing the computational cost. The larger basis set allows for a more flexible description of the electron density, generally leading to more accurate results.

For the structural elucidation of this compound, the B3LYP/6-311+G(d,p) level of theory represents a reasonable compromise between accuracy and computational expense. It is expected to provide reliable geometric parameters that can be used to understand the molecule's conformation and potential interactions with biological targets.

Conclusion

Quantum chemical calculations are an indispensable tool in modern chemical research, providing detailed insights into molecular structure and properties that are often difficult to obtain through experimental means alone.[33][34][35] For a molecule like this compound, methods like DFT with a suitable basis set can provide accurate structural information that can guide further experimental work and accelerate the drug discovery process. By carefully selecting the computational method and basis set, researchers can obtain reliable data to inform their hypotheses and drive their projects forward.

References

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  • Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules | Journal of Chemical Theory and Computation - ACS Public
  • NWChem | Ohio Supercomputer Center.
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  • ORCA | Ohio Supercomputer Center.
  • ORCA – An ab initio, DFT and semiempirical SCF-MO package.
  • gamess | ChemCompute: Free Computational Chemistry For Undergradu
  • ORCA (quantum chemistry program) - Wikipedia.
  • The General Atomic and Molecular Electronic Structure System (GAMESS) is a general ab initio quantum chemistry package.
  • Software: GAMESS - Purdue's RCAC.
  • Computational Organic Chemistry - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
  • GAMESS (US) - Wikipedia.
  • Gaussian Software - Chemist Wizards.
  • Extensive TD-DFT Benchmark: Singlet-Excited St
  • About Gaussian 16.
  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides.
  • Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC - NIH.
  • Computational Methods Applied to the Study of the Structure, Spectra, and Reactivity of Small Organic Molecules - Search UW-Madison Libraries.
  • Benchmarking Time-Dependent Density Functional Theory for Excited State Geometries of Organic Molecules in Gas-Phase and in Solution - ACS Public
  • Gaussian Software for Chemists | PDF | Spectroscopy | Molecules - Scribd.
  • Hartree-Fock and Density Functional Theory methods used for Molecular Geometry Optimization - Norwegian Research Inform
  • Computational Organic Chemistry - ResearchG
  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors.
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  • Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester - ResearchG
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A Researcher's Guide to the Single-Crystal X-ray Analysis of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial arrangement governs a molecule's physical properties, its reactivity, and, in the pharmaceutical realm, its biological activity. Single-crystal X-ray crystallography stands as the definitive method for elucidating this atomic-level detail.[1][2][3] This guide provides an in-depth comparison of the crystallographic analysis of acrylic acid and its derivatives, offering both foundational principles and actionable experimental protocols.

Acrylic acid (CH₂=CHCOOH) and its derivatives are fundamental building blocks in countless applications, from the synthesis of polymers and resins to the development of active pharmaceutical ingredients (APIs).[4][5] The introduction of different functional groups onto the acrylic acid backbone can dramatically alter its chemical behavior and, critically, how it organizes itself in the solid state. This guide will explore these differences through the lens of X-ray crystallography, providing a comparative framework for analysis.

The Crystallographic Workflow: From Solute to Structure

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that combines careful laboratory technique with sophisticated data analysis.[2][3] Success in X-ray crystallography is heavily dependent on the initial step: the growth of a high-quality single crystal.[6][7]

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A Compound Synthesis & Purification B Solvent Screening & Solubility Tests A->B C Crystal Growth (e.g., Slow Evaporation) B->C D Crystal Harvesting & Selection C->D E Mount Crystal on Diffractometer D->E F X-ray Data Collection E->F G Data Processing & Integration F->G H Structure Solution (Direct Methods) G->H I Structure Refinement H->I J Validation & Analysis I->J

Caption: The experimental workflow for single-crystal X-ray crystallography.

Part 1: The Art and Science of Crystallization

Growing diffraction-quality single crystals is often the most significant bottleneck in structural analysis.[6][7] The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered lattice. For acrylic acid derivatives, which are often low-melting solids or liquids, careful technique is essential.[8][9]

Common Crystallization Techniques

Several methods are routinely employed for small organic molecules.[6][10][11]

  • Slow Evaporation: This is the simplest and often most effective method.[10] A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

  • Vapor Diffusion: This technique is excellent for controlling the rate of crystallization and is suitable for small sample amounts.[11] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[11][12]

  • Cooling: For compounds with a significant temperature-dependent solubility, slowly cooling a saturated solution can yield high-quality crystals. This can be achieved by placing the solution in a refrigerator or a programmable cooling bath.[12]

Protocol: Crystallization of an Acrylic Acid Derivative by Slow Evaporation
  • Solvent Selection: Begin by testing the solubility of your acrylic acid derivative in a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene). An ideal solvent will dissolve the compound completely when heated but show limited solubility at room temperature.[10]

  • Prepare a Saturated Solution: In a clean glass vial, dissolve a small amount of the compound (5-15 mg) in a minimal volume of the chosen solvent. Gently warm the mixture if necessary to achieve full dissolution.

  • Filtration: To remove any particulate impurities that could hinder crystal growth, filter the warm solution through a small cotton or glass wool plug in a Pasteur pipette into a new, clean vial.[12]

  • Slow Evaporation: Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle. This slows the rate of evaporation, which is crucial for growing larger, more ordered crystals.[10]

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. Monitor periodically for crystal formation.

Part 2: Comparative Crystallographic Analysis

The true power of crystallography lies in comparing the structures of related molecules. By examining how small changes in molecular structure—such as the addition of a methyl group—affect the crystal packing and intermolecular interactions, we can gain deep insights into structure-property relationships.

Here, we compare the crystallographic data of two simple, yet informative, acrylic acid derivatives: Acrylic Acid and Methacrylic Acid .[8][13]

ParameterAcrylic Acid[13]Methacrylic Acid[8][14]
Formula C₃H₄O₂C₄H₆O₂
Crystal System OrthorhombicMonoclinic
Space Group IbamP2₁/c
Unit Cell a (Å) 9.9669.69
Unit Cell b (Å) 11.74410.02
Unit Cell c (Å) 6.30610.99
Unit Cell β (°) 90115.6
Molecules per Unit Cell (Z) 88
Key Intermolecular Interaction Hydrogen-bonded dimersHydrogen-bonded dimers

Note: Data for methacrylic acid is derived from its PubChem entry referencing the Cambridge Structural Database (CSD). Unit cell parameters can vary slightly between different experimental determinations.

Analysis of Structural Differences

The most striking difference is the change in crystal system and space group, which is a direct consequence of the addition of a single methyl group.

  • Acrylic Acid: The crystal structure reveals that acrylic acid molecules form planar, hydrogen-bonded dimers.[13] These dimers are arranged in the orthorhombic Ibam space group. The hydrogen bonding occurs between the carboxylic acid groups of two adjacent molecules, a common motif for carboxylic acids.

  • Methacrylic Acid: Methacrylic acid also forms hydrogen-bonded dimers. However, the presence of the additional methyl group introduces steric bulk. This small change is enough to disrupt the highly symmetric packing seen in acrylic acid, resulting in a less symmetric monoclinic crystal system (P2₁/c).[8][14]

This comparison highlights a fundamental principle: even minor modifications to a molecular scaffold can have a profound impact on the resulting crystal packing.[15][16][17] These changes in packing can, in turn, influence macroscopic properties such as melting point, solubility, and stability.

G cluster_0 Hydrogen Bonding cluster_1 Van der Waals Forces cluster_2 Pi-Pi Stacking HB Forms Dimers (Primary Interaction) VDW Stacking & Packing (Secondary Interaction) HB->VDW Dictates primary supramolecular synthon PI Possible between C=C bonds A Carboxylic Acid (-COOH) A->HB Dominant Role B Vinyl Group (C=C) B->PI Contributes to C Alkyl Substituent (e.g., -CH3) C->VDW Influences Packing

Sources

A Spectroscopic Guide: Unmasking Structural Nuances Between 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester and its Acetoxy Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Spectroscopic analysis provides a detailed fingerprint of a compound, revealing subtle yet crucial differences between related structures. This guide offers an in-depth spectroscopic comparison of 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester, a common Baylis-Hillman adduct, and its acetoxy derivative, methyl 2-(acetoxy(phenyl)methyl)acrylate. We will explore how the conversion of a hydroxyl group to an acetoxy group manifests in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing the foundational data and experimental protocols necessary for unambiguous characterization.

Introduction

2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester is a versatile building block in organic synthesis, readily prepared via the Baylis-Hillman reaction between benzaldehyde and methyl acrylate.[1][2][3] Its rich functionality, including a secondary alcohol, an activated alkene, and an ester, makes it a valuable precursor for a wide array of more complex molecules. The strategic conversion of its hydroxyl group to an acetoxy group is a common derivatization step to protect the alcohol, modify solubility, or alter biological activity. Understanding the distinct spectroscopic signatures of these two compounds is essential for reaction monitoring, purification, and final product confirmation. This guide provides a side-by-side comparison of their key spectral features, supported by experimental data and protocols.

Experimental Methodologies

The synthesis and derivatization of the title compounds are foundational to their spectroscopic analysis. The following protocols outline the well-established Baylis-Hillman reaction for the preparation of the hydroxy ester and a standard acetylation procedure for its conversion to the acetoxy derivative.

Synthesis of 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, catalyzed by a nucleophile, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]

Protocol:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and methyl acrylate (1.5 eq) in a suitable solvent such as a mixture of dioxane and water.

  • Add DABCO (0.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically slow and may require several days for completion.

  • Upon completion, quench the reaction with a dilute HCl solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester as a viscous oil or low-melting solid.

Experimental Workflow: Baylis-Hillman Reaction

G cluster_reactants Reactants cluster_process Process benzaldehyde Benzaldehyde reaction Stir at RT in Dioxane/Water benzaldehyde->reaction methyl_acrylate Methyl Acrylate methyl_acrylate->reaction dabco DABCO (Catalyst) dabco->reaction workup Quench (HCl), Extract (EtOAc) reaction->workup purification Column Chromatography workup->purification product 2-(hydroxy-phenyl-methyl)- acrylic acid methyl ester purification->product

Caption: Workflow for the synthesis of the hydroxy ester.

Synthesis of Methyl 2-(acetoxy(phenyl)methyl)acrylate

The acetylation of the secondary alcohol is readily achieved using acetic anhydride in the presence of a base catalyst like pyridine.

Protocol:

  • Dissolve 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvents under reduced pressure. Co-evaporation with toluene can aid in the removal of residual pyridine.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel to yield methyl 2-(acetoxy(phenyl)methyl)acrylate.

Experimental Workflow: Acetylation

G cluster_reactants Reactants cluster_process Process hydroxy_ester Hydroxy Ester reaction Stir at 0 °C to RT hydroxy_ester->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction pyridine Pyridine (Catalyst/Solvent) pyridine->reaction workup Quench (MeOH), Extract (EtOAc) reaction->workup purification Column Chromatography workup->purification product Methyl 2-(acetoxy(phenyl)methyl)acrylate purification->product

Caption: Workflow for the acetylation of the hydroxy ester.

Spectroscopic Comparison

The structural modification from a hydroxyl to an acetoxy group introduces distinct changes in the spectroscopic properties of the molecule. The following sections detail these differences.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear distinction between the two compounds, primarily in the chemical shifts of the benzylic proton and the appearance of a new methyl signal in the acetoxy derivative.

Proton 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester (ppm) Methyl 2-(acetoxy(phenyl)methyl)acrylate (ppm) Key Observations
-CH(OH/OAc)- ~5.5 (s)~6.4 (s)Significant downfield shift of the benzylic proton upon acetylation due to the electron-withdrawing effect of the acetyl group.
=CH₂ ~6.3 (s), ~5.9 (s)~6.4 (s), ~5.9 (s)Minor changes in the chemical shifts of the vinylic protons.
-COOCH₃ ~3.7 (s)~3.7 (s)The methyl ester protons are largely unaffected.
-OCOCH₃ -~2.1 (s)Appearance of a new singlet at ~2.1 ppm corresponding to the three protons of the acetyl methyl group.
Ar-H ~7.2-7.4 (m)~7.2-7.4 (m)Aromatic protons show minimal changes.
-OH Variable, broad singlet-Disappearance of the broad, exchangeable hydroxyl proton signal.

Interpretation: The most telling difference in the ¹H NMR spectra is the downfield shift of the benzylic proton (from ~5.5 ppm to ~6.4 ppm) upon acetylation. This is a direct consequence of the deshielding effect of the newly introduced electron-withdrawing acetyl group. The appearance of a sharp singlet around 2.1 ppm for the acetyl methyl group is another definitive indicator of successful acetylation.

¹³C NMR Spectroscopy

The ¹³C NMR spectra corroborate the findings from the ¹H NMR data, showing predictable shifts in the carbon resonances upon acetylation.

Carbon 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester (ppm) Methyl 2-(acetoxy(phenyl)methyl)acrylate (ppm) Key Observations
-C=O (Ester) ~166~165Minimal change in the ester carbonyl carbon.
-C=O (Acetyl) -~170Appearance of a new carbonyl signal for the acetyl group.
C=CH₂ ~141~138Slight upfield shift of the quaternary vinylic carbon.
**C=CH₂ ~126~128Slight downfield shift of the methylene vinylic carbon.
CH(OH/OAc) ~72~74Downfield shift of the benzylic carbon.
-COOCH₃ ~52~52The methyl ester carbon is unaffected.
-OCOCH₃ -~21Appearance of a new signal for the acetyl methyl carbon.
Ar-C ~126-140~127-138Minor shifts in the aromatic carbon signals.

Interpretation: In the ¹³C NMR spectrum, the introduction of the acetoxy group leads to a downfield shift of the benzylic carbon resonance. Furthermore, two new signals appear: one around 170 ppm for the carbonyl carbon of the acetyl group and another around 21 ppm for its methyl carbon. These changes provide conclusive evidence of the structural modification.

FT-IR Spectroscopy

Infrared spectroscopy highlights the changes in functional groups, particularly the disappearance of the hydroxyl stretch and the appearance of a new carbonyl stretch.

Functional Group 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester (cm⁻¹) Methyl 2-(acetoxy(phenyl)methyl)acrylate (cm⁻¹) Key Observations
O-H Stretch ~3400 (broad)AbsentDisappearance of the broad O-H stretching band is a primary indicator of acetylation.
C-H Stretch (sp³) ~2950~2950Unchanged.
C=O Stretch (Ester) ~1715~1720The ester carbonyl stretch remains.
C=O Stretch (Acetyl) Absent~1745Appearance of a new, strong carbonyl stretching band at a higher wavenumber, characteristic of an acetate ester.
C=C Stretch ~1630~1630The alkene stretch is largely unaffected.
C-O Stretch ~1100-1200~1240 (strong, characteristic acetate stretch)A prominent, strong C-O stretching band appears, which is characteristic of the acetate group.

Interpretation: The most significant change in the FT-IR spectrum upon acetylation is the disappearance of the broad absorption band around 3400 cm⁻¹ corresponding to the hydroxyl group's O-H stretch. Concurrently, a new, strong carbonyl absorption appears around 1745 cm⁻¹, at a slightly higher frequency than the original ester carbonyl, which is indicative of the formation of the acetate ester. Additionally, a strong C-O stretching band, characteristic of acetates, emerges around 1240 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the two compounds.

Parameter 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester Methyl 2-(acetoxy(phenyl)methyl)acrylate Key Observations
Molecular Weight 192.21 g/mol 234.25 g/mol An increase of 42.04 g/mol , corresponding to the addition of an acetyl group (C₂H₂O).
Molecular Ion [M]⁺ m/z 192m/z 234The molecular ion peak reflects the change in molecular weight.
Key Fragments Loss of H₂O (m/z 174), loss of OCH₃ (m/z 161), benzoyl cation (m/z 105)Loss of acetic acid (CH₃COOH) (m/z 174), loss of ketene (CH₂CO) (m/z 192), acetyl cation (m/z 43)The fragmentation pattern of the acetoxy derivative is characterized by the facile loss of acetic acid or ketene. The presence of a prominent peak at m/z 43 is a strong indicator of an acetyl group.

Interpretation: The mass spectrum of the acetoxy derivative will show a molecular ion peak that is 42 mass units higher than that of the hydroxy compound, corresponding to the mass of an acetyl group. The fragmentation patterns are also distinct. The hydroxy compound may show a loss of water, while the acetoxy derivative will characteristically exhibit a loss of acetic acid (60 Da) or ketene (42 Da). A prominent fragment ion at m/z 43 (CH₃CO⁺) is a hallmark of an acetylated compound.

Conclusion

The spectroscopic comparison between 2-(hydroxy-phenyl-methyl)-acrylic acid methyl ester and its acetoxy derivative reveals a set of clear and predictable differences across various analytical techniques. In ¹H NMR, the downfield shift of the benzylic proton and the appearance of the acetyl methyl singlet are key indicators of acetylation. ¹³C NMR confirms this transformation with the appearance of new carbonyl and methyl signals for the acetyl group and a shift in the benzylic carbon resonance. FT-IR spectroscopy provides definitive evidence through the disappearance of the broad O-H stretch and the emergence of a new carbonyl band for the acetate. Finally, mass spectrometry confirms the increase in molecular weight and displays a characteristic fragmentation pattern involving the loss of acetic acid or ketene for the acetoxy derivative. By understanding these distinct spectroscopic fingerprints, researchers can confidently synthesize, monitor, and characterize these valuable synthetic intermediates.

References

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent advances in the Baylis–Hillman reaction and its applications. Chemical Reviews, 103(3), 811-892. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. [Link]

  • Baylis, A. B., & Hillman, M. E. D. (1972). U.S. Patent No. 3,743,669. Washington, DC: U.S.
  • Kim, J. N., & Lee, K. Y. (2002). Recent developments in the Baylis-Hillman reaction and its applications. Current Organic Chemistry, 6(7), 627-645. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

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A Comparative Guide to the Performance of Acrylic Esters in Coating Resin Compositions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation scientists in the coatings industry, the selection of acrylic ester monomers is a critical decision that dictates the final performance of the coating. The versatility of acrylic chemistry allows for the tailoring of resin properties to meet a wide range of application demands, from automotive clearcoats requiring exceptional durability to flexible packaging coatings. This guide provides an in-depth comparison of the performance of various acrylic esters in coating resin compositions, supported by experimental data and standardized testing methodologies. We will explore the causal relationships between monomer structure and coating performance, offering a scientifically grounded framework for formulation development.

The Role of Acrylic Esters in Coating Performance

Acrylic resins are prized for their excellent weather resistance, color and gloss retention, and transparency.[1] The specific acrylic ester monomers used in the polymerization of the resin backbone are the primary determinants of the coating's physical and chemical properties. The ester group's size and structure influence the polymer's glass transition temperature (Tg), hardness, flexibility, and affinity for substrates and pigments.

Short-chain acrylic monomers like Methyl Methacrylate (MMA) contribute to the formation of hard, brittle polymers with high cohesive strength.[2] In contrast, long-chain monomers such as 2-Ethylhexyl Acrylate (2-EHA) and n-Butyl Acrylate (BA) lead to soft, flexible, and tacky polymers with increased adhesion and elasticity.[2][3] Functional monomers, like 2-Hydroxyethyl Methacrylate (HEMA) , introduce hydroxyl groups that serve as sites for cross-linking, enhancing chemical resistance, adhesion, and overall durability.[4][5] Specialty monomers like Isobornyl Acrylate (IBOA) , with its bulky bicyclic structure, can uniquely impart hardness without sacrificing flexibility.[6]

Synthesis of Acrylic Coating Resins: A Representative Protocol

To provide a basis for comparison, a series of acrylic resins can be synthesized using a consistent solution polymerization technique, varying the acrylic ester composition. The following protocol is a representative example for the synthesis of a thermosetting acrylic resin suitable for a two-component (2K) polyurethane clearcoat.

Experimental Protocol: Synthesis of Acrylic Polyol Resin

Objective: To synthesize a series of acrylic polyol resins with varying acrylic ester compositions for comparative performance evaluation.

Materials:

  • Monomers: Methyl Methacrylate (MMA), n-Butyl Acrylate (BA), 2-Hydroxyethyl Methacrylate (HEMA), Styrene (Sty), Acrylic Acid (AA) - Specific ratios will be varied for each formulation.

  • Initiator: t-Amyl peroxy-2-ethylhexanoate

  • Chain Transfer Agent: 2-Mercaptoethanol

  • Solvent: Xylene or Mineral Spirits

  • Apparatus: A 250-mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

Procedure:

  • Charge the round-bottom flask with a portion of the solvent (e.g., 15 g of mineral spirits) and heat to the desired reaction temperature (e.g., 150°C) under a slow stream of nitrogen.

  • Prepare a monomer mixture by combining the desired weight percentages of MMA, BA, HEMA, Sty, and AA. For example, a baseline formulation could be a weight ratio of MMA/Sty/BA/HEMA/AA of 40/20/22/10/8.[7][8]

  • In a separate vessel, prepare a solution of the initiator and chain transfer agent in the remaining solvent.

  • Once the solvent in the reaction flask has reached the target temperature, begin the simultaneous and gradual addition of the monomer mixture and the initiator solution from their respective dropping funnels over a period of one hour.

  • Maintain the reaction temperature at 150 ± 2°C throughout the addition process.

  • After the additions are complete, continue to hold the reaction at temperature for a chase period of at least two hours to ensure high monomer conversion.

  • Cool the resulting acrylic resin solution to room temperature and determine the non-volatile matter (NVM) content.

This synthetic approach allows for the systematic variation of the acrylic ester composition to study its impact on the final coating properties.

Performance Evaluation of Acrylic Ester-Based Coatings

The performance of coatings derived from the synthesized acrylic resins is evaluated using a suite of standardized tests. These tests provide quantitative data on key performance indicators, allowing for a direct comparison of the different acrylic ester compositions.

Experimental Workflow for Coating Formulation and Testing

Caption: Experimental workflow from resin synthesis to performance evaluation.

Detailed Experimental Protocols

a) Pencil Hardness (ASTM D3363)

This test determines the hardness of a coating by the scratching of calibrated pencils of known hardness.

  • Place the coated panel on a firm, level surface.

  • Starting with the hardest pencil, hold it firmly against the coating at a 45° angle and push it away from the operator in a 6.5 mm (1/4 inch) stroke.

  • Examine the coating for any indentation or scratching.

  • Repeat the process with progressively softer pencils until a pencil is found that will not scratch the coating.

  • The pencil hardness is reported as the grade of the hardest pencil that does not scratch the surface.

b) Cross-Hatch Adhesion (ASTM D3359)

This method assesses the adhesion of a coating to its substrate by applying and removing pressure-sensitive tape over cuts made in the film.

  • Make a series of six parallel cuts through the coating to the substrate using a sharp blade and a cutting guide.

  • Make a second series of six cuts at a 90° angle to the first set to create a cross-hatch pattern.

  • Brush the area gently to remove any detached flakes or ribbons of coating.

  • Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it into place.

  • Rapidly pull the tape off at a 180° angle.

  • Rate the adhesion according to the ASTM classification scale (5B to 0B), where 5B indicates no detachment and 0B indicates severe detachment.

c) Mandrel Bend Flexibility (ASTM D522)

This test evaluates the flexibility and adhesion of a coating when subjected to bending.

  • Secure the coated panel in the conical mandrel bend apparatus.

  • Bend the panel 180° around the conical mandrel.

  • Examine the bent surface for any signs of cracking, flaking, or delamination of the coating.

  • The result is reported as the diameter of the mandrel at which cracking begins, or as pass/fail for a specific mandrel size.

d) Chemical Resistance (ASTM D1308)

This test assesses the resistance of a coating to various chemicals.

  • Place a few drops of the test chemical (e.g., 10% sulfuric acid, 10% sodium hydroxide, xylene) onto the coated surface.

  • Cover the spot with a watch glass to prevent evaporation.

  • After a specified period (e.g., 1 hour, 24 hours), remove the watch glass and the chemical.

  • Examine the coating for any changes in appearance, such as discoloration, blistering, or softening.

  • Rate the resistance on a scale (e.g., 1-5, where 5 is no effect).

e) Accelerated Weathering (ASTM G154)

This test simulates the damaging effects of sunlight and moisture on a coating using a fluorescent UV and condensation apparatus (QUV).[9][10][11][12]

  • Mount the coated panels in the QUV test chamber.

  • Subject the panels to a defined cycle of UV exposure and moisture condensation. A typical cycle for automotive applications is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[9]

  • Periodically remove the panels and evaluate them for changes in gloss, color, and the appearance of defects like cracking or blistering.

  • The duration of the test can range from hundreds to thousands of hours.

Comparative Performance of Different Acrylic Esters

The choice of acrylic ester has a profound impact on the final properties of the coating. The following table summarizes the expected performance of coatings formulated with resins rich in specific acrylic esters, based on established principles and literature data.

Acrylic Ester Key Contribution Hardness Flexibility Adhesion Chemical Resistance Weathering Resistance
Methyl Methacrylate (MMA) Hardness, durabilityExcellentPoorGoodGoodExcellent
n-Butyl Acrylate (BA) Flexibility, adhesionFairExcellentExcellentFairGood
2-Ethylhexyl Acrylate (2-EHA) Low-temp flexibility, tackPoorExcellentExcellentGoodExcellent[2]
Isobornyl Acrylate (IBOA) Hardness, flexibility, chemical resistanceExcellentGoodExcellentExcellentExcellent[6][13]
2-Hydroxyethyl Methacrylate (HEMA) Cross-linking, adhesion, durabilityGoodGoodExcellentExcellentExcellent[4][5]
Causality Behind Performance Differences

The performance variations observed can be directly attributed to the chemical structure of the acrylic esters.

monomer_property_relationship cluster_monomer Monomer Structure cluster_property Coating Property MMA MMA (Short, rigid chain) Hardness Increased Hardness MMA->Hardness High Tg BA_EHA BA / 2-EHA (Long, flexible chain) Flexibility Increased Flexibility BA_EHA->Flexibility Low Tg Adhesion Enhanced Adhesion BA_EHA->Adhesion Good wetting IBOA IBOA (Bulky, cyclic group) IBOA->Hardness Rigid structure IBOA->Flexibility Mono-functional HEMA HEMA (Hydroxyl functional group) HEMA->Adhesion Polarity Crosslinking Cross-linking Potential HEMA->Crosslinking Reactive -OH group

Caption: Relationship between monomer structure and key coating properties.

  • MMA's short, rigid ester group restricts polymer chain mobility, leading to a high glass transition temperature (Tg) and consequently, a hard and durable, but less flexible, coating.[14]

  • The long, flexible alkyl chains of BA and 2-EHA act as internal plasticizers, increasing the free volume between polymer chains and lowering the Tg.[2] This results in enhanced flexibility and adhesion. 2-EHA, with its branched structure, is particularly effective at improving low-temperature flexibility.[2]

  • IBOA presents a unique combination of properties. Its bulky, bicyclic structure contributes to a high Tg, similar to MMA, resulting in excellent hardness and scratch resistance.[6] However, as a monofunctional monomer, it does not introduce excessive cross-linking, which helps to maintain a degree of flexibility.

  • The hydroxyl group in HEMA is the key to its performance. It provides a reactive site for cross-linking with isocyanates in 2K polyurethane systems or with melamine-formaldehyde resins in baking enamels.[4][5] This cross-linked network is responsible for the superior chemical resistance and durability of the coating. The polarity of the hydroxyl group also enhances adhesion to various substrates.[4]

Conclusion

The selection and combination of acrylic esters are fundamental to achieving the desired performance in a coating resin. By understanding the structure-property relationships of these monomers, formulators can systematically design resins with a tailored balance of hardness, flexibility, adhesion, and resistance properties. The use of standardized testing protocols is essential for validating the performance of these formulations and ensuring they meet the demanding requirements of their intended applications. This guide provides a foundational framework for the rational design and comparative evaluation of acrylic ester-based coating resins, empowering researchers and scientists to innovate and optimize their coating formulations.

References

  • Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. (n.d.). Retrieved from [Link]

  • 2-Ethylhexyl Acrylate - Some Industrial Chemicals - NCBI - NIH. (1994). Retrieved from [Link]

  • Applications of 2-Ethylhexyl Acrylate (2-EHA) - Gantrade. (n.d.). Retrieved from [Link]

  • 2-Hydroxyethyl Methacrylate (HEMA) Uses in Coatings, Adhesives, and Medical Polymers. (n.d.). Retrieved from [Link]

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  • Synthesis of Acrylic Resins for High-Solids Coatings by Solution and Separation Polymerization. (n.d.).
  • 2-Hydroxyethyl Methacrylate (HEMA), Normal Grade by JURONG CHEMICAL - Paint & Coatings - UL Prospector. (n.d.). Retrieved from [Link]

  • HEMA/HPMA/MMA: Methacrylates Applications and Insights - Chemicals United. (2025). Retrieved from [Link]

  • ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp - Micom Laboratories. (n.d.). Retrieved from [Link]

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  • Hydroxyethyl methacrylate application. (n.d.). Retrieved from [Link]

  • Hydroxyethyl methacrylate (HEMA) | Ataman Kimya A.Ş. (n.d.). Retrieved from [Link]

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  • ISOBORNYL ACRYLATE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Acrylic Resin Fundamentals - Prospector Knowledge Center. (2023). Retrieved from [Link]

  • Overview, application of Isobornyl Acrylate (IBOA) and Isobornyl Methacrylate (IBOMA) - Foreverest Resources Ltd. (2024). Retrieved from [Link]

  • Isobornyl acrylate IBOA - Hebei houfa import and export co.,ltd. (n.d.). Retrieved from [Link]

  • Here's a cheat sheet for ASTM coating testing standards - High Performance Coatings. (n.d.). Retrieved from [Link]

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  • Assessing Coating Adhesion | KTA University. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester (CAS No. 124957-36-4). As drug development professionals and researchers, adherence to rigorous safety and disposal protocols is paramount to ensuring personnel safety and environmental stewardship. This guide moves beyond a simple checklist, delving into the chemical reasoning behind these essential procedures to foster a culture of safety and informed practice within the laboratory.

Hazard Identification and Critical Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—containing an acrylate ester moiety—allows us to infer its primary hazards from well-documented structural analogs like methyl acrylate.[1][2] The acrylate functional group is highly reactive and is the primary driver of the compound's hazard profile.

The principal risks associated with this compound are its potential for hazardous polymerization, flammability, and its effects as a skin/eye irritant and sensitizer.[1][3]

Table 1: Inferred Hazard Profile

Hazard Category Description Rationale & Causality
Health Hazards Harmful if swallowed, inhaled, or in contact with skin.[1] Causes serious eye irritation and skin irritation.[1] May cause an allergic skin reaction and respiratory irritation.[1][4] The acrylate group can react with biological macromolecules, leading to irritation and sensitization. Prolonged or repeated exposure should be avoided.[5]
Flammability Assumed to be a flammable or combustible liquid.[1][6][7] Acrylate esters are generally flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][4]
Reactivity Risk of hazardous polymerization. Acrylates can polymerize exothermically and sometimes explosively, especially when exposed to heat, sunlight, or incompatible materials like strong acids, bases, and oxidizing agents.[3] Commercial acrylates are typically stabilized with inhibitors to prevent this.[8][9]

| Environmental | Potentially harmful to aquatic life. | Spills should be prevented from entering sewers or waterways.[1][2] Acrylic acid, a related compound, is miscible with water and can leach into groundwater. |

Pre-Disposal Procedures: Safe Handling and Waste Segregation

Proper disposal begins with correct handling and segregation at the point of generation. This proactive approach prevents accidental mixing of incompatible waste streams and ensures compliance with hazardous waste regulations.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.[6]

  • Skin and Body Protection: A flame-retardant lab coat. Protective boots and clothing may be necessary depending on the scale of work.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4][10]

Waste Segregation and Containment

All waste streams containing this compound must be treated as hazardous waste.

  • Designated Waste Container: Use only approved, properly labeled hazardous waste containers. The container must be chemically compatible and have a tightly sealing lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable, irritant).

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Keep it segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3]

start Waste Generated is_liquid Is the waste liquid (e.g., unused reagent, rinsate)? start->is_liquid is_contaminated Is material (e.g., PPE, absorbent) contaminated with the ester? is_container Is it an empty container? is_contaminated->is_container No hw_solid Place in solid hazardous waste container. is_contaminated->hw_solid Yes is_liquid->is_contaminated No hw_liquid Place in liquid hazardous waste container. is_liquid->hw_liquid Yes decon Decontaminate container (See Protocol 3.2). is_container->decon Yes non_haz Dispose as non-hazardous (after decontamination). decon->non_haz spill Spill Occurs assess Assess Situation: Is it safe to clean? spill->assess evacuate Evacuate Area & Call EHS/Emergency assess->evacuate No ppe Don Appropriate PPE assess->ppe Yes contain Contain Spill with Inert Absorbent ppe->contain absorb Absorb Material (Outside-In) contain->absorb collect Collect Contaminated Material into HW Container absorb->collect decon Decontaminate Surface & Collect Wipes collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose report Report Incident dispose->report

Figure 2: Spill Response and Cleanup Protocol.

Emergency Procedures for Personnel Exposure

If exposure occurs despite precautions, immediate first aid is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. [1][6]Seek medical attention if irritation or a rash develops. [10]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [1]Seek immediate medical attention. [10]* Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. [10]If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [6] By integrating these detailed protocols and understanding the chemical principles that guide them, laboratories can ensure the safe and compliant disposal of this compound, protecting both researchers and the environment.

References

  • CPAchem Ltd. (2023, December 5). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • Google Patents. (n.d.). US7205429B2 - Method for disposal of waste from acrylic acid process and acrylic ester process.
  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • International Programme on Chemical Safety. (1997). Acrylic acid (HSG 104, 1997). Inchem.org. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylic Acid. Retrieved from [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. & European Basic Acrylic Monomer Group. (n.d.). Safe Handling and Storage of Acrylic Esters. Squarespace. Retrieved from [Link]

  • Google Patents. (n.d.). US9815097B2 - Method for cleaning a (meth)acrylate ester process tank.
  • Henkel Corporation. (2014, December 12). Safety Data Sheet. BigCommerce. Retrieved from [Link]

  • John-Henry Enterprises. (n.d.). Did You Know That Acrylates Are “Easy-Cleans”? Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (2020, February 20). How to Clean Up a Small Spill [Video]. YouTube. Retrieved from [Link]

  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove | GV Health - Life.Protected. [Video]. YouTube. Retrieved from [Link]

  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2024, September 18). Safety Data Sheet: Methacrylic acid methyl ester. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acrylic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022, March 31). Environmental Assessment for Food Contact Notification No. 2220. Retrieved from [Link]

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Personal protective equipment for handling 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 124957-36-4). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards associated with the acrylate ester chemical class. It is imperative to treat this compound with the precautions outlined below for related and structurally similar chemicals.

Understanding the Core Hazards: An Acrylate Ester Profile

This compound belongs to the acrylate ester family. While specific toxicological data for this compound is limited, the general characteristics of this chemical class provide a strong basis for risk assessment. Acrylate esters are known to be reactive monomers.[1] The primary hazards are associated with their potential to cause irritation and sensitization, and their flammability.

Key Potential Hazards Include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[2][3]

  • Allergic Skin Reaction (Sensitization): Repeated exposure may lead to an allergic skin reaction.[1][2][4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[2][4]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: While the acute toxicity of this specific compound is unknown, related acrylates are classified as harmful by these routes of exposure.[4][5]

  • Flammability: Many acrylate esters are flammable liquids.[4][5]

The reactivity of the acrylate moiety is a key consideration. The α,β-unsaturated carbonyl group makes it susceptible to reactions with biological nucleophiles, which is a basis for its toxicological effects.[6]

Pre-Operational Checklist & Workspace Preparation

Before handling this compound, a thorough pre-operational check is critical. This ensures all safety measures are in place to minimize exposure and mitigate risks.

Workspace Setup:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Emergency Equipment: Ensure immediate access to a safety shower and eyewash station. The location of fire extinguishers (appropriate for flammable liquids, such as CO2 or dry chemical) should be known.[3]

  • Clear Workspace: The work area should be free of clutter and unnecessary equipment. All required materials for the experiment and for potential spill cleanup should be readily available.

Personnel Readiness:

  • Familiarity with Procedures: All personnel involved must be familiar with the handling and emergency procedures outlined in this guide.

  • No Lone Work: It is highly recommended that work with this compound is not performed alone.

Visual Workflow: Pre-Handling Safety Protocol

cluster_prep Workspace & Equipment Preparation cluster_ppe Personal Protective Equipment (PPE) Donning Verify Fume Hood Certification Verify Fume Hood Certification Locate & Test Eyewash/Shower Locate & Test Eyewash/Shower Verify Fume Hood Certification->Locate & Test Eyewash/Shower Confirm Fire Extinguisher Access Confirm Fire Extinguisher Access Locate & Test Eyewash/Shower->Confirm Fire Extinguisher Access Prepare Spill Kit Prepare Spill Kit Confirm Fire Extinguisher Access->Prepare Spill Kit Don Nitrile Gloves (Double-Gloving Recommended) Don Nitrile Gloves (Double-Gloving Recommended) Prepare Spill Kit->Don Nitrile Gloves (Double-Gloving Recommended) Step 2 Wear Chemical Splash Goggles Wear Chemical Splash Goggles Don Nitrile Gloves (Double-Gloving Recommended)->Wear Chemical Splash Goggles Wear Flame-Resistant Lab Coat Wear Flame-Resistant Lab Coat Wear Chemical Splash Goggles->Wear Flame-Resistant Lab Coat Assess Need for Respirator Assess Need for Respirator Wear Flame-Resistant Lab Coat->Assess Need for Respirator Ready to Handle Chemical Ready to Handle Chemical Assess Need for Respirator->Ready to Handle Chemical Step 3 Start Start Start->Verify Fume Hood Certification Step 1

Caption: Pre-operational safety workflow before handling the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are non-negotiable when handling acrylate esters.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.[1] Butyl or Nitrile rubber gloves provide some protection but should be replaced immediately upon contamination.[7]Acrylate monomers can penetrate latex and vinyl gloves rapidly.[1] Double-gloving provides an additional barrier and time for glove removal in case of a splash.
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[8]Protects against splashes that could cause serious eye irritation or damage.[4][5]
Skin and Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. Closed-toe shoes are required.Provides a barrier against skin contact and protects from potential fire hazards.
Respiratory Protection A respirator may be necessary if there is a risk of generating aerosols or if work is conducted outside of a fume hood.[3] Use should be based on a risk assessment.Prevents inhalation of vapors that can cause respiratory irritation.[4]
Step-by-Step Handling Procedures
  • Transporting: When moving the chemical, use a secondary container to prevent spills in case the primary container is dropped or broken.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the compound inside a chemical fume hood.

  • Heating: Avoid heating the material. If heating is necessary, use a well-controlled system such as a heating mantle with a temperature controller and conduct the operation in a fume hood. Be aware that high temperatures can lead to hazardous polymerization.[7]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][7] Keep the container tightly closed. Store away from incompatible materials such as oxidizing agents, acids, and bases.[7] The recommended storage temperature is 2-8°C.[9]

Emergency Procedures: A Plan for the Unexpected
Emergency SituationAction Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7] For large spills, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container.

  • Solid Waste: Contaminated solid waste (e.g., gloves, paper towels, pipette tips) should be collected in a separate, labeled, and sealed container.

  • Uncleaned Packaging: Empty containers should be treated as hazardous waste and disposed of according to official regulations.[4]

Disposal Method:

  • Incineration: The preferred method for disposal of acrylate waste is high-temperature incineration.[10][11]

  • Do Not Dispose Down the Drain: This product should not be allowed to enter the sewage system.[4]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[12] Consult with your institution's environmental health and safety department for specific guidance.

Visual Guide: Chemical Waste Disposal Pathway

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation Contaminated Liquid Waste Contaminated Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Contaminated Liquid Waste->Labeled Liquid Waste Container Contaminated Solid Waste (Gloves, etc.) Contaminated Solid Waste (Gloves, etc.) Labeled Solid Waste Container Labeled Solid Waste Container Contaminated Solid Waste (Gloves, etc.)->Labeled Solid Waste Container EH&S Pickup EH&S Pickup Labeled Liquid Waste Container->EH&S Pickup Scheduled Pickup Labeled Solid Waste Container->EH&S Pickup Scheduled Pickup Incineration Incineration EH&S Pickup->Incineration Final Disposal

Caption: Disposal pathway for waste containing the compound.

References

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  • Method for disposal of waste from acrylic acid process and acrylic ester process. Google Patents.
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  • Safety data sheet: Acrylic acid-methyl ester. (2023, December 5). CPAchem. Retrieved from [Link]

  • Acrylic acid (HSG 104, 1997). Inchem.org. Retrieved from [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. Retrieved from [Link]

  • Simultaneous disposal of acrylic acid (ester) wastewater and residue with high efficiency and low energy consumption. Deswater. Retrieved from [Link]

  • Landsiedel, R., et al. (2022). Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione. Archives of Toxicology, 96(8), 2267–2280. Retrieved from [Link]

  • Methyl Methacrylate. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Acrylates in the Dental Office – Hazards and Hand Protection. Hourglass International, Inc. Retrieved from [Link]

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Retrosynthesis Analysis

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2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester
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2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.